3-(3-Methyl-2-thienyl)acrylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDGOVNVKDTEB-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77741-66-3, 102696-70-8 | |
| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077741663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-Methyl-2-thienyl)acrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102696708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(3-METHYL-2-THIENYL)ACRYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85623DMP6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Methyl-2-thienyl)acrylic Acid: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-(3-Methyl-2-thienyl)acrylic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, a detailed, field-proven synthesis protocol with mechanistic explanations, and a review of its current and potential applications. This guide emphasizes practical, reproducible methodologies and a thorough understanding of the compound's characteristics, supported by spectroscopic data analysis and safety considerations.
Introduction
This compound, also known as (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid, is a derivative of acrylic acid containing a 3-methylthiophene moiety. The thiophene ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs, and is known to impart a range of biological activities. Thiophene derivatives have been extensively explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The acrylic acid portion of the molecule provides a reactive handle for further chemical modifications, making it a versatile intermediate in organic synthesis. The presence of both the thiophene ring and the α,β-unsaturated carboxylic acid functionality makes this compound a subject of interest for the development of novel therapeutics and functional materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application in research and development.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | |
| CAS Number | 77741-66-3 | |
| Molecular Formula | C₈H₈O₂S | |
| Molecular Weight | 168.21 g/mol | |
| Appearance | Solid (form may vary) | General knowledge |
| Melting Point | 171.5-172 °C | |
| Boiling Point (Predicted) | 302.9±27.0 °C at 760 mmHg | |
| Density (Predicted) | 1.286±0.06 g/cm³ | |
| pKa (Predicted) | 4.36±0.10 | |
| Solubility | Sparingly soluble in water. Soluble in many common organic solvents such as alcohols, ethers, and chlorinated solvents. | General chemical principles |
Synthesis Methodology
The most common and efficient method for the synthesis of this compound is the Knoevenagel condensation, specifically utilizing the Doebner modification. This reaction involves the condensation of an active methylene compound (malonic acid) with an aldehyde (3-methyl-2-thiophenecarboxaldehyde) in the presence of a basic catalyst, followed by decarboxylation.
Synthesis of the Precursor: 3-Methyl-2-thiophenecarboxaldehyde
The starting aldehyde, 3-methyl-2-thiophenecarboxaldehyde, can be synthesized from 3-methylthiophene via a Vilsmeier-Haack or a metal-halogen exchange followed by formylation. A common laboratory-scale synthesis involves the Grignard reaction.
Experimental Protocol: Synthesis of 3-Methyl-2-thiophenecarboxaldehyde
-
Grignard Reagent Formation: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.05 eq). Add a small amount of anhydrous tetrahydrofuran (THF) and a crystal of iodine to initiate the reaction. Add a solution of 2-bromo-3-methylthiophene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the Grignard solution to 0 °C in an ice bath. Add N,N-dimethylformamide (DMF) (1.2 eq) dropwise, keeping the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up and Purification: Pour the reaction mixture into a beaker containing crushed ice and an aqueous solution of a weak acid (e.g., ammonium chloride). Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 3-methyl-2-thiophenecarboxaldehyde.
Knoevenagel-Doebner Condensation: Synthesis of this compound
This protocol details the condensation of 3-methyl-2-thiophenecarboxaldehyde with malonic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-2-thiophenecarboxaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine (5-10 volumes).
-
Catalysis: Add a catalytic amount of piperidine (0.1 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude this compound can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid. Dry the purified product under vacuum.
Reaction Mechanism
The Knoevenagel-Doebner condensation proceeds through several key steps:
Caption: Knoevenagel-Doebner Condensation Mechanism.
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.
¹H NMR Spectroscopy (Predicted)
-
Thiophene Protons: Two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The proton at the 4-position will likely appear at a lower chemical shift than the proton at the 5-position.
-
Vinylic Protons: Two doublets corresponding to the α and β protons of the acrylic acid moiety, with a large coupling constant characteristic of a trans configuration.
-
Methyl Protons: A singlet in the aliphatic region corresponding to the methyl group on the thiophene ring.
-
Carboxylic Acid Proton: A broad singlet at a high chemical shift, which is exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon: A signal in the downfield region (around 170 ppm) corresponding to the carboxylic acid carbon.
-
Thiophene Carbons: Four signals in the aromatic region corresponding to the four carbons of the thiophene ring.
-
Vinylic Carbons: Two signals for the α and β carbons of the acrylic acid moiety.
-
Methyl Carbon: A signal in the upfield region for the methyl group carbon.
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.
-
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C=C Stretch: Absorption bands in the region of 1620-1640 cm⁻¹ for the vinylic double bond and around 1400-1600 cm⁻¹ for the thiophene ring.
-
C-H Bends: Out-of-plane C-H bending vibrations for the substituted thiophene ring are expected in the fingerprint region.
Mass Spectrometry
The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (168.21 g/mol ). Fragmentation patterns would likely involve the loss of COOH, CO, and cleavage of the acrylic acid side chain.
Applications and Future Perspectives
This compound and its derivatives have shown promise in several areas of research, particularly in drug discovery.
-
Anticancer Agents: Thienylacrylic acid derivatives have been investigated for their potential as anticancer agents.[1] The α,β-unsaturated carbonyl system can act as a Michael acceptor, potentially interacting with biological nucleophiles in cancer cells.
-
Enzyme Inhibitors: The structural features of this compound make it a candidate for the design of inhibitors for various enzymes.
-
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional materials.
The continued exploration of the biological activities of this compound and its derivatives is a promising area for future research. The development of novel synthetic methodologies and the investigation of its potential in materials science also represent exciting avenues for exploration.
Safety and Handling
-
Hazard Statements: Causes serious eye irritation. May cause skin and respiratory irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and potential applications in medicinal chemistry. This guide has provided a detailed overview of its properties, a robust and reproducible synthesis protocol, and an analysis of its spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this compound, facilitating its synthesis, characterization, and further exploration in various scientific disciplines.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (2020). PubMed. Retrieved from [Link]
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synthesis of 3-(3-Methyl-2-thienyl)acrylic acid
An In-Depth Technical Guide to the Synthesis of 3-(3-Methyl-2-thienyl)acrylic acid
Authored by a Senior Application Scientist
Foreword: The Strategic Importance of Thienylacrylic Acids
In the landscape of medicinal chemistry and materials science, heteroaromatic compounds serve as foundational scaffolds for a multitude of functional molecules. Among these, thiophene derivatives hold a place of prominence due to their unique electronic properties and versatile reactivity. This compound, a substituted α,β-unsaturated carboxylic acid, is a valuable building block in organic synthesis. Its structural motifs are incorporated into more complex molecules, including potential anticancer agents.[1] This guide provides a detailed examination of the synthetic pathways to this compound, focusing on the underlying principles, experimental causality, and practical execution for researchers in drug development and chemical synthesis.
Compound Profile and Physicochemical Properties
Before delving into synthetic strategy, a clear understanding of the target molecule's characteristics is essential.
| Property | Value | Source |
| IUPAC Name | (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | [2] |
| Synonyms | (E)-3-(3-methyl-2-thienyl)acrylic acid, CP-20,107 | [2][3] |
| CAS Number | 77741-66-3 | [1][2] |
| Molecular Formula | C₈H₈O₂S | [2][3][4] |
| Molecular Weight | 168.21 g/mol | [2][3][4] |
| Appearance | Solid (Typical) | |
| Stereochemistry | Typically synthesized as the more stable (E)-isomer | [2][3] |
Strategic Synthesis: A Comparative Analysis of Core Methodologies
The synthesis of α,β-unsaturated carboxylic acids from aldehydes is a classic transformation in organic chemistry. For this compound, the primary precursor is 3-methyl-2-thiophenecarboxaldehyde. Three principal reactions are considered here, with the Knoevenagel-Doebner condensation being the most direct and widely applicable method.
Primary Route: The Knoevenagel-Doebner Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, followed by dehydration.[5][6] For the synthesis of carboxylic acids, the Doebner modification is particularly powerful. This variation employs malonic acid as the active methylene component and a weak base, typically pyridine, as both the catalyst and solvent.[5][6] The reaction proceeds through condensation followed by a subsequent decarboxylation, which is facilitated by the pyridine base upon heating.[7]
Mechanism Rationale:
-
Enolate Formation: The basic catalyst (pyridine) abstracts an acidic α-hydrogen from malonic acid to form a resonance-stabilized enolate.
-
Nucleophilic Attack: This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-methyl-2-thiophenecarboxaldehyde.
-
Dehydration: The resulting aldol-type intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated dicarboxylic acid intermediate.
-
Decarboxylation: Upon heating in the presence of pyridine, this intermediate loses a molecule of carbon dioxide to yield the final product, this compound, predominantly as the thermodynamically favored (E)-isomer.
Caption: Knoevenagel-Doebner reaction pathway.
Alternative Routes
2.2.1. The Perkin Reaction
Developed by William Henry Perkin, this reaction produces α,β-unsaturated aromatic acids via the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst.[8][9] To synthesize the target molecule, 3-methyl-2-thiophenecarboxaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.
Causality and Limitations: The Perkin reaction requires high temperatures and can have longer reaction times.[10] While effective for many aromatic aldehydes, its efficiency can be substrate-dependent.[11] It represents a viable, classic alternative, though the Knoevenagel-Doebner is often more direct for this specific transformation.
2.2.2. The Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[12] In a potential synthesis, 2-bromo-3-methylthiophene could be coupled with acrylic acid in the presence of a palladium catalyst (e.g., Palladium(II) acetate), a phosphine ligand, and a base (e.g., triethylamine).[12][13]
Causality and Considerations: This organometallic approach offers high stereoselectivity, typically yielding the trans (E) product.[14] However, it requires a halogenated precursor, which may need to be synthesized separately. The cost and sensitivity of the palladium catalyst are also key considerations for scalability.[15]
Experimental Protocol: Knoevenagel-Doebner Synthesis
This section provides a self-validating, step-by-step protocol for the . The causality behind each step is explained to ensure reproducibility and understanding.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purpose |
| 3-Methyl-2-thiophenecarboxaldehyde | 126.18 | Aldehyde precursor |
| Malonic Acid | 104.06 | Active methylene source |
| Pyridine | 79.10 | Base catalyst and solvent |
| Piperidine | 85.15 | Optional co-catalyst |
| Hydrochloric Acid (conc.) | 36.46 | Neutralization/Precipitation |
| Ethanol | 46.07 | Recrystallization solvent |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-thiophenecarboxaldehyde (1.0 eq), malonic acid (1.1-1.5 eq), and pyridine (serving as the solvent, ~3-5 mL per gram of aldehyde).
-
Causality: Using a slight excess of malonic acid ensures the complete consumption of the aldehyde starting material. Pyridine is the base catalyst required for the Doebner modification.[5]
-
-
Catalysis (Optional): Add a catalytic amount of piperidine (0.05-0.1 eq).
-
Thermal Reaction: Heat the mixture to reflux (typically ~90-110 °C) with vigorous stirring. Monitor the reaction by observing the rate of CO₂ evolution. The reaction is generally complete within 2-4 hours.
-
Causality: Heat is required to drive both the dehydration and the subsequent decarboxylation steps of the Doebner modification.[7]
-
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature, then chill further in an ice bath. b. Slowly pour the cooled, dark reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Causality: The acidic workup neutralizes the pyridine base and protonates the carboxylate salt of the product, causing the water-insoluble this compound to precipitate out of the aqueous solution. c. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification: a. Collect the crude solid product by vacuum filtration using a Büchner funnel. b. Wash the filter cake thoroughly with cold water to remove residual pyridine hydrochloride and other water-soluble impurities. c. Dry the crude product. d. Recrystallize the dried solid from a suitable solvent, such as an ethanol/water mixture, to obtain the pure product.
-
Causality: Recrystallization is a standard purification technique that removes impurities by leveraging differences in solubility between the product and contaminants at different temperatures.
-
Caption: Experimental workflow for synthesis.
Conclusion and Outlook
The is most efficiently achieved via the Knoevenagel-Doebner condensation of 3-methyl-2-thiophenecarboxaldehyde with malonic acid. This method is robust, high-yielding, and proceeds through a well-understood mechanism involving condensation followed by in-situ decarboxylation. While alternative pathways like the Perkin and Heck reactions exist, the Knoevenagel-Doebner approach offers a superior balance of operational simplicity, atom economy, and directness. For researchers requiring this valuable synthetic intermediate, the protocol detailed herein provides a reliable and scientifically-grounded foundation for its successful production.
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3-(2-Thienyl)acrylic Acid . Pharmaffiliates. Available at: [Link]
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Heck reaction . Wikipedia. Available at: [Link]
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Intro to Organometallics: The Heck Reaction . Odinity. Available at: [Link]
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Perkin Reaction . Cambridge University Press. Available at: [Link]
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Perkin Reaction | PDF . Scribd. Available at: [Link]
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Knoevenagel condensation . L.S.College, Muzaffarpur. Available at: [Link]
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This compound . gsrs. Available at: [Link]
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Heck Reaction—State of the Art . MDPI. Available at: [Link]
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Heck Reaction . Organic Chemistry Portal. Available at: [Link]
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The Knoevenagel Condensation . Organic Reactions. Available at: [Link]
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Heck reaction of aryl bromide with acrylic acid . ResearchGate. Available at: [Link]
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Knoevenagel Condensation Doebner Modification . Organic Chemistry Portal. Available at: [Link]
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Perkin reaction for aliphatic aldehydes . Chemistry Stack Exchange. Available at: [Link]
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Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 3-(3-Methyl-2-thienyl)acrylic acid
Abstract: This technical guide provides a comprehensive overview of this compound, identified by the CAS Number 77741-66-3 .[1][2][3] Intended for researchers, medicinal chemists, and professionals in drug development, this document details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for spectroscopic characterization, and explores its significance as a key intermediate in the synthesis of pharmacologically active agents. The guide emphasizes the practical application of this molecule, grounding theoretical concepts in established laboratory procedures and potential therapeutic applications.
This compound is a substituted acrylic acid derivative featuring a methyl-functionalized thiophene ring. This heterocyclic moiety is a common scaffold in medicinal chemistry, imparting specific electronic and conformational properties to parent molecules. Its formal IUPAC name is (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid, indicating the trans configuration of the double bond, which is the thermodynamically more stable isomer.[4]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 77741-66-3 | [1][2][3][4] |
| IUPAC Name | (E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | [4] |
| Molecular Formula | C₈H₈O₂S | [1][4][5] |
| Molecular Weight | 168.21 g/mol | [1][4] |
| InChIKey | AUFDGOVNVKDTEB-NSCUHMNNSA-N | [1][4][6] |
| Canonical SMILES | CC1=C(SC=C1)/C=C/C(=O)O |[4] |
Table 2: Physicochemical Data
| Property | Value | Unit | Source |
|---|---|---|---|
| Density | 1.286 | g/cm³ | [1] |
| Boiling Point | 302.9 | °C (at 760 mmHg) | [1] |
| Flash Point | 137 | °C | [1] |
| XLogP3 | 2.154 | [1] |
| Refractive Index | 1.636 | |[1] |
Synthesis and Purification: A Validated Approach
The synthesis of this compound is most effectively achieved via the Knoevenagel condensation reaction.[7] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound (here, malonic acid) to a carbonyl group (3-methyl-2-thiophenecarboxaldehyde), followed by a dehydration step.[7] The Doebner modification of this reaction, which utilizes pyridine as both the solvent and a mild base, is particularly well-suited as it facilitates a subsequent decarboxylation in a one-pot procedure.[7]
The choice of a weak base like pyridine is critical. A strong base would risk deprotonating the aldehyde at the methyl group or inducing self-condensation, leading to undesirable byproducts. Pyridine provides the optimal basicity to generate the required enolate from malonic acid without interfering with the aldehyde substrate.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-thiophenecarboxaldehyde (1 eq.), malonic acid (1.2 eq.), and pyridine (3-4 volumes).
-
Condensation: Heat the reaction mixture to reflux (approx. 115°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is poured slowly into a beaker containing crushed ice and concentrated hydrochloric acid (added until the pH is ~1-2). This step protonates the carboxylate and precipitates the crude product.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove pyridine hydrochloride and any unreacted malonic acid.
-
Purification: The crude solid is purified by recrystallization. Dissolve the product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them under vacuum to yield this compound as a solid. The purity should be assessed by melting point and spectroscopic methods.
Spectroscopic Analysis and Characterization
Structural confirmation and purity assessment are self-validating steps crucial for any synthesis. The following spectroscopic signatures are expected for the title compound.
Table 3: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Value | Rationale |
|---|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | δ 12.0-12.5 ppm (s, br) | Deshielded, exchangeable acidic proton. |
| Vinyl Proton (-CH=) | δ 7.8-8.0 ppm (d, J≈16 Hz) | Alpha to the carbonyl, trans-coupling to the other vinyl proton. | |
| Vinyl Proton (-CH=) | δ 6.2-6.4 ppm (d, J≈16 Hz) | Beta to the carbonyl, trans-coupling. | |
| Thiophene Proton (H5) | δ 7.3-7.5 ppm (d, J≈5 Hz) | Thiophene ring proton adjacent to sulfur. | |
| Thiophene Proton (H4) | δ 6.9-7.1 ppm (d, J≈5 Hz) | Thiophene ring proton coupled to H5. | |
| Methyl Protons (-CH₃) | δ 2.2-2.4 ppm (s) | Methyl group attached to the thiophene ring. | |
| ¹³C NMR | Carbonyl Carbon (-COOH) | δ 170-175 ppm | Characteristic shift for a carboxylic acid. |
| Vinyl & Aromatic Carbons | δ 115-145 ppm | Multiple signals for the thiophene ring and vinyl carbons. | |
| Methyl Carbon (-CH₃) | δ 14-16 ppm | Aliphatic methyl carbon signal. | |
| FT-IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C=O Stretch (Conjugated Acid) | 1680-1700 cm⁻¹ | Carbonyl stretch, frequency lowered by conjugation. | |
| C=C Stretch | 1620-1640 cm⁻¹ | Alkene stretch. |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 168 | Corresponds to the molecular weight of C₈H₈O₂S.[4][6] |
Applications in Research and Drug Development
While a simple molecule, this compound serves as a valuable building block for more complex molecular architectures, particularly in the field of medicinal chemistry. Its structural analogue, (2E)-3-(3-Methyl-2-thienyl)-2-propenoic Acid, is explicitly noted for its use in synthesizing conjugates that are investigated as potential anticancer agents.[2]
The thienyl-acrylic acid scaffold is a key component of various kinase inhibitors. Related compounds, such as 3-aryl-2-(2-thienyl)acrylonitriles, have demonstrated potent activity against hepatoma cells by inhibiting key signaling kinases like VEGFR-2.[8] This suggests that derivatives of this compound could be synthesized and screened for similar activities, leveraging the established bioactivity of the core structure.
Caption: Role as a precursor in a drug discovery workflow.
Safety and Handling
According to the aggregated GHS information, this compound is classified as causing serious eye irritation (H319).[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves when handling this compound.
-
Handling: Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. If skin contact occurs, wash off with soap and water.
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Part 1: Foundational Chemistry and Strategic Importance
An In-Depth Technical Guide to 3-(3-Methyl-2-thienyl)acrylic acid: Synthesis, Characterization, and Applications
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemistry and potential utility of this compound. We will move beyond simple data presentation to explore the underlying principles of its synthesis, the logic of its structural characterization, and its promise as a versatile chemical building block.
This compound, with the chemical formula C₈H₈O₂S and a molecular weight of approximately 168.21 g/mol , belongs to the class of thiophene-based α,β-unsaturated carboxylic acids.[1][2] The core of this molecule is the thiophene ring, a sulfur-containing heterocycle that is a common bioisostere for a phenyl ring in medicinal chemistry. Its inclusion can significantly modulate a compound's metabolic stability, solubility, and target-binding profile.
The strategic value of this molecule lies in its trifecta of functional groups:
-
The Thiophene Ring: Provides a rigid, aromatic scaffold and potential interaction points for biological targets. The methyl group at the 3-position introduces steric and electronic perturbations that can be exploited for synthetic diversification or to fine-tune biological activity.
-
The Acrylic Acid Moiety: The conjugated double bond and the carboxylic acid group create a reactive system. The carboxylic acid can be used for amide bond formation, esterification, or as a key pharmacophoric feature for interacting with receptor sites.[3]
-
The Conjugated System: The alkene bridge links the electron-rich thiophene ring with the electron-withdrawing carboxylic acid, creating a conjugated π-system. This feature is not only crucial for its chemical reactivity but also suggests potential applications in materials science, such as in the development of organic electronics.
Part 2: Synthesis – The Knoevenagel-Doebner Condensation
A robust and widely applicable method for synthesizing this class of compounds is a variation of the Knoevenagel condensation, specifically the Doebner modification.[4][5][6] This choice is deliberate; the reaction is well-understood, high-yielding, and proceeds under relatively mild conditions, making it ideal for laboratory-scale synthesis.
Causality Behind the Method
The reaction involves the condensation of an aldehyde (3-methyl-2-thiophenecarboxaldehyde) with a compound containing an active methylene group (malonic acid).[4][5] The Doebner modification is particularly effective here because it utilizes pyridine as both a solvent and a weak base, with a catalytic amount of piperidine to enhance the reaction rate.[4][5] This basic environment is sufficient to deprotonate malonic acid, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The key advantage of using malonic acid is that the subsequent dehydration and decarboxylation often occur in the same pot, driven by the heat of the reaction, directly yielding the desired acrylic acid product.[4] This streamlined process enhances efficiency and minimizes the need for isolating intermediates.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through clear checkpoints for reaction monitoring and product purification.
Materials:
-
3-Methyl-2-thiophenecarboxaldehyde
-
Malonic acid (ensure it is dry)
-
Pyridine (anhydrous)
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
Hexanes (for TLC)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methyl-2-thiophenecarboxaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3 mL per gram of aldehyde).
-
Catalyst Addition: To the stirring mixture, add piperidine (0.1 eq) dropwise.
-
Condensation: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 3-4 hours.
-
Validation Checkpoint 1: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (which may streak due to the carboxylic acid) indicates the reaction is proceeding.
-
-
Workup - Neutralization & Precipitation: Once the reaction is complete, cool the dark mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl (approx. 5 mL per gram of aldehyde used). Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. A precipitate should form immediately.
-
Isolation: Allow the slurry to stand for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This step is crucial to remove residual pyridine hydrochloride.
-
Purification: Dry the crude solid. The primary purification is achieved by recrystallization. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Part 3: Structural Characterization – A Spectroscopic Overview
Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are expected for this compound.
Chemical Structure
Caption: Structure of this compound.
Spectroscopic Data Summary
| Technique | Expected Observations | Interpretation of Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ≈ 12.0-12.5 (br s, 1H), 7.8-8.0 (d, 1H), 7.2-7.4 (d, 1H), 6.9-7.1 (d, 1H), 6.1-6.3 (d, 1H), 2.3-2.5 (s, 3H) | -COOH: Very broad singlet, far downfield. Vinyl Protons: Two doublets for the -CH=CH- group, with a large coupling constant (~16 Hz) confirming an E (trans) configuration. Thiophene Protons: Two doublets in the aromatic region. -CH₃: A sharp singlet for the methyl group. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ≈ 172, 140, 138, 132, 128, 126, 120, 15 | -COOH: Carbonyl carbon, furthest downfield. Aromatic/Vinyl Carbons: Six peaks for the thiophene and vinyl carbons. -CH₃: Methyl carbon, furthest upfield. |
| Infrared (IR) (KBr Pellet, cm⁻¹) | ~3300-2500 (very broad), ~1680 (s), ~1625 (m), ~1430 (m), ~980 (s) | O-H stretch (acid): Extremely broad band due to hydrogen bonding.[8] C=O stretch (conjugated acid): Strong absorption, shifted to lower wavenumber due to conjugation.[8] C=C stretch: Medium intensity peak for the alkene. C-H bend (trans-alkene): Strong out-of-plane bend, characteristic of the E-isomer. |
| Mass Spectrometry (MS) | m/z = 168 [M]⁺ | The molecular ion peak should be observed at m/z 168, corresponding to the exact mass of the molecule (C₈H₈O₂S).[1][9] |
Part 4: Potential Applications and Future Directions
The true value of a chemical entity is realized in its application. Based on its structure and the activities of related compounds, this compound is a promising candidate for further investigation in several high-impact areas.
-
Oncology Drug Discovery: Thienyl-acrylonitrile derivatives, which share a similar core structure, have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[10] Furthermore, related compounds are used to synthesize conjugates with potential anticancer activity.[11] This molecule provides an ideal starting point for developing novel kinase inhibitors or other targeted anticancer agents.
-
Metabolic Disease Research: The related compound 3-(2-Thienyl)acrylic acid has been used to create novel benzothiazepinones that act as inhibitors of glycogen synthase kinase-3β (GSK-3β), a target implicated in diabetes, Alzheimer's disease, and bipolar disorder.[12] The methyl substituent on the thiophene ring of our target compound could be used to probe the steric tolerance of the GSK-3β active site.
-
Advanced Materials Science: Thiophene-containing molecules are foundational to the field of organic electronics. The conjugated system in this compound makes it a potential monomer for synthesizing novel conductive polymers or functional materials for use in sensors, organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs). The carboxylic acid group provides a convenient handle for polymerization or for grafting the molecule onto surfaces.
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NIST (National Institute of Standards and Technology). 3-(3-Furyl)acrylic acid. U.S. Department of Commerce. Available at: [Link]
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Georganics (2024). (2E)-3-(2-Thienyl)acrylic acid. Available at: [Link]
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Spectroscopy Online (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Available at: [Link]
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Organic Syntheses (1955). β,β-DIMETHYLACRYLIC ACID. Available at: [Link]
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spectroscopic data of 3-(3-Methyl-2-thienyl)acrylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Methyl-2-thienyl)acrylic acid
Introduction
This compound, with the CAS Registry Number 77741-66-3, is a derivative of thiophene, a class of heterocyclic compounds that are significant scaffolds in medicinal chemistry and materials science.[1] The molecule incorporates a thiophene ring, a methyl substituent, and an acrylic acid moiety, creating a conjugated system with potential applications as a building block in the synthesis of more complex molecules, including potential anticancer agents.[2] A thorough understanding of its chemical structure and purity is paramount for its application in research and drug development.
This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound. As a Senior Application Scientist, the objective here is not merely to present data, but to provide a detailed interpretation grounded in fundamental chemical principles. We will explore the expected data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind spectral features will be explained, and validated experimental protocols for data acquisition are provided, ensuring that researchers can confidently identify and characterize this compound.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecule's basic properties is the foundation for interpreting its spectroscopic output.
-
IUPAC Name: (E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid[3]
-
Molecular Formula: C₈H₈O₂S[3]
-
Molecular Weight: 168.21 g/mol [3]
-
Physical Form: Powder[4]
-
Melting Point: 171.5-172 °C[5]
The structure features an acrylic acid group attached to the 2-position of a 3-methylthiophene ring. The (E)-isomer is specified, indicating a trans configuration of the protons on the carbon-carbon double bond, a key feature that will be confirmed by NMR spectroscopy.
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is dominated by features from the carboxylic acid, the alkene, and the thiophene ring. While an experimental spectrum is not publicly available, a predictive analysis based on characteristic group frequencies for similar molecules provides a reliable fingerprint.[1][6]
Table 1: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |
| ~2950 | Medium | C-H stretch (sp³) | Methyl Group |
| ~3100 | Medium | C-H stretch (sp²) | Alkene & Thiophene |
| ~1680-1710 | Strong | C=O stretch | Conjugated Carboxylic Acid |
| ~1625 | Strong | C=C stretch | Alkene |
| ~1420-1460 | Medium | C=C stretch | Thiophene Ring |
| ~1210-1320 | Strong | C-O stretch | Carboxylic Acid |
| ~980 | Strong | =C-H bend (out-of-plane) | trans-Alkene |
| ~600-800 | Medium | C-S stretch | Thiophene Ring |
Causality and Interpretation:
-
O-H Stretch (2500-3300 cm⁻¹): The most prominent feature of a carboxylic acid is the extremely broad O-H stretching band. Its breadth is a direct result of intermolecular hydrogen bonding between acid dimers in the solid state.[6]
-
C=O Stretch (~1680-1710 cm⁻¹): The carbonyl stretch is typically very strong and sharp. For acrylic acid itself, this appears around 1700-1730 cm⁻¹.[6] Conjugation with both the alkene and the electron-rich thiophene ring lowers the bond order of the C=O group, shifting its absorption to a lower wavenumber (frequency) compared to a saturated carboxylic acid.
-
C=C Stretches (~1625 cm⁻¹ & ~1420-1460 cm⁻¹): Two distinct C=C stretching absorptions are expected: one for the acrylic double bond and another for the thiophene ring. The acrylic C=C stretch is strong due to its position in the conjugated system.
-
Out-of-Plane Bend (~980 cm⁻¹): A strong absorption around 980 cm⁻¹ is highly characteristic of the out-of-plane C-H bending mode for a trans-disubstituted alkene, providing direct evidence for the (E)-isomer geometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The predicted spectrum for this molecule in a solvent like DMSO-d₆ would show five distinct signals.
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~12.5 | Broad Singlet | 1H | COOH | The acidic proton is highly deshielded and often appears as a broad signal due to chemical exchange. |
| ~7.70 | Doublet | 1H | H-α | This vinyl proton is deshielded by the adjacent carbonyl group and coupled to H-β. |
| ~7.55 | Doublet | 1H | H-5 (Thiophene) | Thiophene protons are in the aromatic region. This proton is coupled to H-4. |
| ~7.05 | Doublet | 1H | H-4 (Thiophene) | Coupled to H-5. |
| ~6.20 | Doublet | 1H | H-β | This vinyl proton is coupled to H-α with a large coupling constant (~15-16 Hz) characteristic of a trans relationship.[7] |
| ~2.30 | Singlet | 3H | CH₃ | Methyl protons attached to an sp² carbon typically appear in this region. The absence of adjacent protons leads to a singlet. |
Causality and Interpretation:
-
Chemical Shifts: The positions of the signals (chemical shifts) are determined by the local electronic environment. The thiophene and vinyl protons are in the deshielded region (downfield) due to the aromaticity of the ring and the electron-withdrawing nature of the acrylic acid group. The carboxylic acid proton is the most deshielded.[8]
-
Spin-Spin Coupling: The splitting of signals (multiplicity) reveals adjacent, non-equivalent protons. The key diagnostic feature is the large coupling constant (J ≈ 15-16 Hz) between the two vinyl protons (H-α and H-β), which is definitive proof of the (E) or trans stereochemistry. The coupling between the two thiophene protons (H-4 and H-5) would be smaller, typically around 5 Hz.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are expected. PubChem confirms the existence of ¹³C NMR data for this compound.[3]
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~168 | C=O | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |
| ~140 | C-α | The α-carbon of the alkene is deshielded by the adjacent carbonyl group. |
| ~138 | C-2 (Thiophene) | A quaternary carbon attached to the acrylic group and sulfur. |
| ~135 | C-3 (Thiophene) | A quaternary carbon attached to the methyl group. |
| ~131 | C-5 (Thiophene) | Aromatic CH carbon. |
| ~127 | C-4 (Thiophene) | Aromatic CH carbon. |
| ~120 | C-β | The β-carbon of the alkene. |
| ~15 | CH₃ | The methyl carbon is the most shielded (upfield) signal. |
Causality and Interpretation: The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and electronegativity of attached atoms.[9] The sp² hybridized carbons of the thiophene ring and the alkene appear in the characteristic range of 120-140 ppm. The carbonyl carbon is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The GC-MS data available on PubChem shows key fragments that validate the structure.[3]
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 168 | High | [M]⁺ (Molecular Ion) |
| 151 | Medium | [M - OH]⁺ |
| 123 | High | [M - COOH]⁺ |
| 113 | Medium | Further fragmentation |
Interpretation of Fragmentation: The fragmentation pattern is a crucial part of the structural validation. Under electron ionization (EI), the molecule first forms a molecular ion [M]⁺ with an m/z value corresponding to its molecular weight (168). This ion is unstable and undergoes fragmentation.
-
[M]⁺ (m/z 168): The presence of this peak confirms the molecular weight of the compound.
-
Loss of a Hydroxyl Radical (m/z 151): Cleavage of the O-H bond can result in the loss of a hydroxyl radical (•OH, 17 Da).
-
Loss of the Carboxyl Group (m/z 123): A very common and diagnostically important fragmentation pathway for carboxylic acids is the loss of the entire carboxyl group (•COOH, 45 Da) via alpha-cleavage. This results in a stable cation and is often a prominent peak in the spectrum.
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The Multifaceted Potential of Thienylacrylic Acids: A Technical Guide for Drug Discovery and Materials Science
Abstract
Thienylacrylic acids, a class of organic compounds characterized by a thiophene ring linked to an acrylic acid moiety, are emerging as versatile scaffolds in both medicinal chemistry and materials science. Their unique structural and electronic properties confer a wide range of biological activities and make them valuable building blocks for the synthesis of novel functional materials. This in-depth technical guide explores the core applications of thienylacrylic acids, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into their therapeutic potential as anticancer, antimicrobial, and enzyme-inhibiting agents, and discuss their utility in the development of advanced polymers and other materials. Detailed experimental protocols, mechanistic insights, and structure-activity relationships will be presented to provide a robust framework for future research and development in this exciting field.
Introduction: The Thienylacrylic Acid Scaffold
Thienylacrylic acids are organic compounds featuring a thiophene ring connected to an acrylic acid functional group.[1][2] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] The acrylic acid moiety provides a reactive handle for further chemical modifications and contributes to the molecule's overall electronic properties. The combination of these two functionalities in 3-(2-Thienyl)acrylic acid and its derivatives creates a versatile platform for developing a diverse array of bioactive molecules and functional materials.[1]
Core Structure of 3-(2-Thienyl)acrylic acid:
Caption: General structure of 3-(2-Thienyl)acrylic acid.
Therapeutic Applications in Drug Development
The inherent biological activity of the thienylacrylic acid scaffold has led to its exploration in various therapeutic areas. The following sections highlight its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.
Anticancer Activity
Derivatives of acrylic acid have shown significant promise as anticancer agents, with some acting as tubulin polymerization inhibitors.[4][5] Tubulin is a critical component of the cellular cytoskeleton, and its disruption can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.
One study reported a series of 2-phenylacrylonitrile derivatives, synthesized via Knoevenagel condensation, that exhibited potent antiproliferative activities.[4] Notably, compound 1g2a demonstrated strong inhibitory activity against HCT116 (IC50 = 5.9 nM) and BEL-7402 (IC50 = 7.8 nM) cancer cell lines.[4] This compound was found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, suggesting its potential as a highly effective antitumor agent with low toxicity to normal tissues.[4]
Similarly, another study focused on acrylic acid and acrylate ester derivatives as modified analogs of tubulin polymerization inhibitors.[5] The most potent compound, a methyl acrylate ester, exhibited an IC50 value of 2.57 ± 0.16 μM against MCF-7 breast carcinoma cells and was also shown to arrest the cell cycle at the G2/M phase.[5]
Furthermore, the incorporation of a thienyl group can enhance the anticancer properties of a molecule.[3] For instance, thienyl-containing compounds have been investigated as kinase inhibitors, where the thienyl group can act as a "hinge-binder" in the ATP-binding pocket of kinases, thereby inhibiting their activity and downstream signaling pathways that promote cancer cell proliferation.[3]
Illustrative Signaling Pathway of Tubulin Inhibition:
Caption: Mechanism of anticancer activity via tubulin inhibition.
Antimicrobial Activity
The acrylic acid moiety is known to contribute to the antimicrobial properties of various compounds.[6][7] Thienylacrylic acid derivatives have been investigated for their potential as antibacterial and antifungal agents. The mechanism of action is often attributed to their ability to react with essential microbial enzymes or disrupt cell membrane integrity.[7]
Research has shown that 3-carbonylacrylic acid derivatives exhibit antimicrobial activity, which appears to be a combined effect of their influence on surface tension and the electrophilic properties of the unsaturated system.[7] These compounds can react with cysteine residues in microbial proteins, leading to enzyme inactivation and inhibition of microbial growth.[7]
Furthermore, the development of antimicrobial materials incorporating acrylic acid has been explored. For example, modified ethylene acrylic acid films have demonstrated antimicrobial activity against various foodborne pathogens, highlighting their potential application in food packaging.[6]
Enzyme Inhibition
Thienylacrylic acids and their derivatives have been identified as inhibitors of various enzymes, making them valuable tools for studying biological processes and for the development of therapeutic agents.[8][9]
One notable application is in the synthesis of novel benzothiazepinones that act as glycogen synthase kinase-3β (GSK-3β) inhibitors.[8][9] GSK-3β is a key enzyme in several signaling pathways, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and diabetes.
Additionally, the acrylic acid scaffold is a component of ethacrynic acid, a known inhibitor of glutathione S-transferase P1-1 (GSTP1-1).[10] GSTP1-1 is an enzyme often overexpressed in cancer cells and contributes to drug resistance. Ethacrynic acid and its analogues can inhibit tumor cell growth and enhance the efficacy of other anticancer agents.[10]
Applications in Materials Science
Beyond their therapeutic potential, thienylacrylic acids serve as valuable building blocks in materials science, particularly in the synthesis of polymers and functional materials.[1] The presence of the acrylic acid group allows for polymerization, leading to the formation of poly(thienylacrylic acid) and its copolymers.
These polymers can exhibit interesting optical and electronic properties due to the conjugated system of the thiophene ring. This makes them potential candidates for applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
Furthermore, the carboxylic acid group can be modified to introduce other functional moieties, allowing for the fine-tuning of the material's properties for specific applications. For instance, the incorporation of thienylacrylic acid into hydrogels can create "smart" materials that respond to changes in pH or temperature, making them suitable for drug delivery systems.[11]
Experimental Workflow for Polymer Synthesis:
Caption: General workflow for the synthesis of poly(thienylacrylic acid).
Experimental Protocols
This section provides representative experimental protocols for the synthesis of a thienylacrylic acid derivative and for a common biological assay.
Synthesis of a Thienylacrylic Acid Derivative (Knoevenagel Condensation)
This protocol describes a general method for the synthesis of a thienylacrylic acid derivative via Knoevenagel condensation.
Materials:
-
Thiophene-2-carbaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in ethanol.
-
Add a catalytic amount of pyridine and piperidine to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the mixture with dilute HCl to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure thienylacrylic acid derivative.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thienylacrylic acid derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the thienylacrylic acid derivative in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
Thienylacrylic acids represent a promising class of compounds with a broad spectrum of potential applications in both drug discovery and materials science. Their versatile chemical nature allows for the synthesis of a wide range of derivatives with tailored biological activities and material properties.
Future research in this area should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the thienylacrylic acid scaffold to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.
-
In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising compounds in animal models to assess their therapeutic potential and safety profiles.
-
Development of Novel Materials: Exploration of new polymerization techniques and functionalization strategies to create advanced materials with unique properties for various technological applications.
The continued exploration of thienylacrylic acids holds great promise for the development of new therapeutics to address unmet medical needs and for the creation of innovative materials that can contribute to advancements in technology.
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An In-depth Technical Guide to 3-(3-Methyl-2-thienyl)acrylic Acid: Synthesis, Properties, and Therapeutic Potential
An Introduction to a Versatile Thiophene Derivative
3-(3-Methyl-2-thienyl)acrylic acid, a member of the thiophene family of heterocyclic compounds, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Thiophene and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The incorporation of the acrylic acid moiety to the 3-methyl-2-thienyl scaffold introduces a reactive Michael acceptor and a carboxylic acid group, making it a valuable building block for the synthesis of more complex molecules and potential drug candidates. This guide will provide a comprehensive overview of the synthesis, physicochemical properties, and known biological applications of this compound, offering valuable insights for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | [3] |
| CAS Number | 77741-66-3 | [4] |
| Molecular Formula | C₈H₈O₂S | [3] |
| Molecular Weight | 168.21 g/mol | [3] |
| Melting Point | 171.5-172 °C | [4] |
| Boiling Point | 302.9±27.0 °C (Predicted) | [4] |
| Density | 1.286±0.06 g/cm³ (Predicted) | [4] |
| pKa | 4.36±0.10 (Predicted) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. Available data includes:
-
¹³C NMR Spectroscopy : Provides information on the carbon framework of the molecule.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Used for separation and identification, providing a characteristic mass spectrum.[3][5]
The conjugated system formed by the thiophene ring and the acrylic acid moiety results in a unique electronic structure that can be probed by various spectroscopic techniques.[6]
Synthesis of this compound: The Knoevenagel Condensation
The most probable and widely utilized method for the synthesis of this compound is the Knoevenagel condensation.[6][7] This reaction involves the nucleophilic addition of an active hydrogen compound (malonic acid) to a carbonyl group (3-methyl-2-thiophenecarboxaldehyde), followed by a dehydration reaction.[7]
Figure 1: General workflow for the Knoevenagel condensation synthesis of this compound.
Detailed Experimental Protocol (Representative)
This protocol is based on the general principles of the Knoevenagel condensation for similar aromatic aldehydes.[7][8]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methyl-2-thiophenecarboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and a suitable solvent such as pyridine or a mixture of ethanol and piperidine.
-
Reaction Conditions : Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then acidified with a dilute solution of hydrochloric acid (e.g., 2M HCl) to precipitate the crude product.
-
Purification : The precipitated solid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure this compound.
Biological Activities and Therapeutic Potential
While extensive biological studies on this compound itself are limited, the thiophene scaffold is a well-established pharmacophore in numerous approved drugs.[2] The known applications and potential therapeutic avenues for this compound and its derivatives are primarily in the realm of anticancer research.
(2E)-3-(3-Methyl-2-thienyl)-2-propenoic acid has been utilized in the synthesis of (E)-4-(4-acrylamidophenoxy)-N-methylpicolinamide conjugates, which are being investigated as potential anticancer agents. [9] This highlights the role of this compound as a key intermediate in the development of novel therapeutics.
The broader class of thiophene-based acrylic acids and their derivatives have demonstrated a range of biological activities:
-
Anticancer Activity : Many thiophene derivatives have been reported to exhibit potent anticancer properties.[1] For instance, certain 3-aryl-2-(2-thienyl)acrylonitriles have shown high activity against hepatoma cells.[10]
-
Enzyme Inhibition : Acrylic acid derivatives have been identified as potential inhibitors of enzymes such as urease and α-glucosidase.[11] The related compound, 3-(2-thienyl)acrylic acid, has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors.[12][13]
The structural features of this compound, including the electron-rich thiophene ring and the α,β-unsaturated carbonyl system, make it an attractive candidate for further investigation and derivatization in drug discovery programs.
Figure 2: Potential derivatization strategies and therapeutic applications of this compound.
Conclusion and Future Directions
This compound is a versatile chemical entity with established synthetic routes and a promising, albeit underexplored, therapeutic potential. Its role as a building block in the creation of novel anticancer agents is a significant area of current research. Future investigations should focus on a more thorough evaluation of the biological activity of the parent compound and the systematic synthesis and screening of its derivatives against a wider range of therapeutic targets. The rich chemistry of the thiophene ring, coupled with the reactivity of the acrylic acid moiety, ensures that this compound will remain a compound of interest for medicinal chemists and drug development professionals.
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The Enduring Legacy of the Thienyl Moiety: From a Coal Tar Impurity to a Privileged Scaffold in Modern Chemistry
An In-depth Technical Guide on the Discovery and History of Thienyl Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction
In the annals of organic chemistry, few discoveries have been as serendipitous and consequential as that of thiophene. Initially dismissed as a mere contaminant in benzene derived from coal tar, this sulfur-containing five-membered aromatic heterocycle has blossomed into a cornerstone of modern medicinal chemistry and materials science.[1][2] Its unique electronic properties and its ability to act as a bioisostere of the ubiquitous benzene ring have cemented the thienyl group's status as a "privileged scaffold" in drug design.[3] This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies for thienyl compounds, offering field-proven insights for researchers and drug development professionals.
The Serendipitous Unveiling of Thiophene
The story of thiophene begins in 1882 with the German chemist Viktor Meyer.[3] While performing the "indophenin test," a reaction of isatin with sulfuric acid and what was believed to be benzene to produce a vibrant blue dye, Meyer observed that highly purified benzene failed to yield the characteristic color.[3][4] This astute observation led him to deduce the presence of an impurity in the crude coal tar-derived benzene that was responsible for the reaction.[3][5] Through meticulous fractional distillation and further chemical manipulation, Meyer successfully isolated this sulfur-containing compound, naming it "thiophene" from the Greek words theion (sulfur) and phaino (to show or appear), a nod to its discovery through a colorimetric reaction.[3] This discovery not only introduced a new class of heterocyclic compounds but also underscored the critical importance of sample purity in chemical investigations.
Foundational Synthetic Methodologies: The Pillars of Thienyl Chemistry
The isolation of thiophene spurred a flurry of research into its synthesis and reactivity. The classical methods developed in the late 19th and early 20th centuries remain fundamental to the construction of the thiophene ring and its derivatives.
Meyer's Synthesis
In the same year as his discovery, Viktor Meyer reported the first synthesis of thiophene by passing acetylene through molten sulfur.[1] While historically significant, this method is of limited practical use today due to the high temperatures required and the formation of numerous byproducts.
Paal-Knorr Thiophene Synthesis
First described in 1884, the Paal-Knorr synthesis is a versatile and widely used method for preparing substituted thiophenes.[3] It involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6] The reaction proceeds through the conversion of the carbonyl groups to thiocarbonyls, followed by an intramolecular condensation and subsequent dehydration to form the aromatic thiophene ring.[7]
Caption: Paal-Knorr Thiophene Synthesis Workflow.
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene [6]
-
Reaction Setup: In a fume hood, a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with acetonylacetone (1,4-hexanedione, 0.1 mol) and toluene (100 mL).
-
Addition of Sulfurizing Agent: To the stirred solution, phosphorus pentasulfide (P₄S₁₀, 0.05 mol) is added portion-wise. Caution: The reaction is exothermic and generates hydrogen sulfide (H₂S), a toxic gas.
-
Reaction: The mixture is heated to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation to yield 2,5-dimethylthiophene.
Gewald Aminothiophene Synthesis
Developed in 1966, the Gewald synthesis is a multicomponent reaction that provides a straightforward route to 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.[3] The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, typically a secondary amine like morpholine or piperidine.[8]
Caption: Gewald Aminothiophene Synthesis Pathway.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
-
Reaction Setup: A mixture of cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), elemental sulfur (0.1 mol), and morpholine (0.1 mol) in ethanol (150 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
Reaction: The mixture is stirred and heated at 50-60 °C for 1-2 hours. The reaction is typically accompanied by the evolution of hydrogen sulfide.
-
Work-up: Upon completion, the reaction mixture is cooled in an ice bath. The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Purification: The crude product can be recrystallized from ethanol to afford the pure 2-aminothiophene derivative.
Hinsberg Thiophene Synthesis
The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[9] This method allows for the preparation of 3,4-disubstituted thiophene-2,5-dicarboxylic acids or their esters.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for preparing 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[10] This reaction proceeds through a tandem Michael addition-intramolecular condensation sequence.[11]
The Modern Era of Thienyl Synthesis: Precision and Efficiency
While the classical methods remain valuable, the 21st century has witnessed the emergence of more sophisticated and efficient strategies for constructing the thiophene ring, largely driven by the advancements in transition-metal catalysis.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, have revolutionized the synthesis of functionalized thiophenes. These methods allow for the precise and predictable formation of carbon-carbon bonds, enabling the synthesis of complex aryl- and vinyl-substituted thienyl compounds with high yields and functional group tolerance. More recently, direct C-H arylation of thiophenes has emerged as a powerful tool, obviating the need for pre-functionalization of the thiophene ring.[12]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained traction as a green and efficient alternative to conventional heating methods.[13] For thiophene synthesis, microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions that are difficult to achieve under thermal conditions.[8]
Thienyl Compounds in Drug Development: A Privileged Scaffold
The structural similarity between thiophene and benzene, a concept known as bioisosterism, is a cornerstone of the thienyl moiety's success in medicinal chemistry.[3] The replacement of a benzene ring with a thiophene ring in a drug molecule can often maintain or even enhance biological activity while favorably modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Thiophene-containing drugs have made a significant impact across a wide range of therapeutic areas.[6]
Case Studies of Landmark Thienyl-Containing Drugs
| Drug | Therapeutic Class | Role of the Thienyl Moiety |
| Ticarcillin | Antibiotic | The thienyl group serves as a bioisostere for the phenyl group in carbenicillin, contributing to its antibacterial spectrum.[4] |
| Clopidogrel (Plavix®) | Antiplatelet | The thienopyridine core is essential for its irreversible inhibition of the P2Y₁₂ receptor on platelets.[5][14] |
| Olanzapine (Zyprexa®) | Antipsychotic | The thienobenzodiazepine structure is crucial for its antagonist activity at dopamine and serotonin receptors.[2] |
| Raloxifene (Evista®) | SERM | The benzothiophene core is a key structural feature for its selective estrogen receptor modulation.[1] |
Mechanism of Action: Clopidogrel
Clopidogrel is a prodrug that is metabolized in the liver to its active form. This active metabolite then irreversibly binds to the P2Y₁₂ subtype of the ADP receptor on platelets, preventing ADP from binding and thereby inhibiting platelet activation and aggregation.[14][15]
Caption: Mechanism of Action of Clopidogrel.
Fused Thienyl Systems: Expanding the Chemical Space
The fusion of the thiophene ring with other aromatic or heterocyclic systems gives rise to a rich diversity of structures with unique properties and biological activities.
-
Benzothiophenes: The fusion of a benzene ring to a thiophene ring results in benzothiophenes, which are present in the structures of drugs like raloxifene and zileuton.[16] Their synthesis often involves the intramolecular cyclization of appropriately substituted aryl thioethers or related precursors.[10]
-
Thienopyrimidines: These fused systems, which can be considered bioisosteres of purines, have garnered significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[2][3][17]
Conclusion
From its humble beginnings as an impurity in coal tar, the thienyl moiety has traversed a remarkable journey to become an indispensable building block in modern chemistry. The foundational synthetic methods laid down by the pioneers of the 19th and 20th centuries continue to be refined and supplemented by cutting-edge techniques, enabling the creation of increasingly complex and functionalized thienyl compounds. The profound impact of these compounds on drug discovery, exemplified by a multitude of life-saving medicines, is a testament to the enduring power of chemical synthesis and the importance of understanding the rich history of our field. As researchers continue to explore the vast chemical space of thienyl derivatives, the legacy of Viktor Meyer's serendipitous discovery is certain to inspire future innovations in science and medicine.
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- 17. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of 3-(3-Methyl-2-thienyl)acrylic Acid via Knoevenagel Condensation
Introduction: The Strategic Importance of the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in synthetic organic chemistry, revered for its efficiency in forming carbon-carbon bonds.[1][2] It serves as a powerful modification of the aldol condensation, facilitating the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene compound in the presence of a basic catalyst.[3][4] The resulting α,β-unsaturated products are not merely synthetic endpoints; they are crucial intermediates in the manufacturing of fine chemicals, functional polymers, and, most notably, pharmaceuticals.[1][5][6]
This guide focuses on a specific and valuable application of this reaction: the synthesis of 3-(3-methyl-2-thienyl)acrylic acid. The thiophene moiety, a sulfur-containing aromatic heterocycle, is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs due to its diverse biological activities.[7][8] The target molecule combines this important scaffold with an acrylic acid side chain, creating a versatile building block for drug discovery and development.
This document provides a detailed protocol grounded in the Doebner modification of the Knoevenagel condensation, which utilizes malonic acid directly and is often facilitated by pyridine.[2][9] We will explore the underlying reaction mechanism, provide a step-by-step experimental workflow, and offer expert insights into the causality behind procedural choices, ensuring a reproducible and high-yielding synthesis for researchers and drug development professionals.
Reaction Mechanism: A Stepwise View of Bond Formation and Decarboxylation
The synthesis proceeds via the Doebner modification, a variant of the Knoevenagel condensation perfectly suited for when a carboxylic acid, like malonic acid, is used as the active methylene component.[2] The reaction is typically catalyzed by a weak amine base, such as piperidine, often in a pyridine solvent which also acts as a base and facilitates the final decarboxylation step.[10][11]
The mechanism unfolds in three primary stages:
-
Enolate Formation: The catalytic base (piperidine) deprotonates the highly acidic α-carbon of malonic acid, creating a nucleophilic enolate ion.[4][5]
-
Nucleophilic Attack (Condensation): The enolate attacks the electrophilic carbonyl carbon of 3-methyl-2-thiophenecarboxaldehyde. This is followed by proton transfer to form a β-hydroxy intermediate.[3]
-
Dehydration and Decarboxylation: The intermediate readily dehydrates to form an α,β-unsaturated dicarboxylic acid. Under the heat of reflux in pyridine, this intermediate undergoes decarboxylation (loss of CO₂), yielding the final, stable product: this compound.[2][10]
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 3-methyl-2-thiophenecarboxaldehyde and malonic acid.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 3-Methyl-2-thiophenecarboxaldehyde (98%) | Round-bottom flask (100 mL) |
| Malonic Acid (99%) | Reflux condenser |
| Pyridine (Anhydrous) | Magnetic stirrer and stir bar |
| Piperidine | Heating mantle or oil bath |
| Hydrochloric Acid (HCl), 2M solution | Beaker (250 mL), Ice bath |
| Deionized Water | Büchner funnel and filter paper |
| Ethanol (for recrystallization) | Standard laboratory glassware |
| TLC plates (Silica gel 60 F254) | pH paper or meter |
Step-by-Step Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-methyl-2-thiophenecarboxaldehyde (1.0 eq.), malonic acid (1.1-1.2 eq.), and anhydrous pyridine (approx. 2-3 mL per gram of aldehyde).[10]
-
Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (approx. 0.1 eq. or a few drops).[11][12]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture in an oil bath or heating mantle to a gentle reflux (approx. 115 °C for pyridine). A noticeable effervescence (CO₂ evolution) should begin within 10-20 minutes and continue as the reaction progresses.[10]
-
Monitoring: Monitor the reaction for completion, typically over 4-6 hours. The reaction can be tracked by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes) to confirm the consumption of the starting aldehyde.
-
Work-up and Isolation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Pour the cooled, dark reaction mixture into a beaker containing a stirred solution of 2M hydrochloric acid (approx. 4-5 times the volume of pyridine used) chilled in an ice bath.[10]
-
Precipitation: Continue stirring in the ice bath. The target product, this compound, will precipitate as a solid. Verify that the solution is acidic (pH < 2) using pH paper.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and melting point).
Experimental Workflow Diagram
Key Parameters and Data
For successful synthesis, careful control of stoichiometry and conditions is crucial. The following table provides a reference for a typical lab-scale reaction.
| Parameter | Value/Ratio | Rationale |
| Aldehyde:Malonic Acid | 1.0 : 1.1-1.2 molar eq. | A slight excess of malonic acid ensures complete consumption of the more valuable aldehyde. |
| Catalyst Loading | ~10 mol% piperidine | A catalytic amount is sufficient to initiate and sustain the condensation cycle.[12] |
| Solvent | Anhydrous Pyridine | Acts as both a solvent and a base, and is highly effective for the Doebner decarboxylation step.[2] |
| Temperature | Reflux (~115 °C) | Provides the necessary energy for both condensation and the crucial decarboxylation step. |
| Reaction Time | 4 - 6 hours | Typical duration for this reaction scale; should be confirmed by TLC monitoring.[13] |
| Expected Yield | 85 - 95% | This method is known for providing high yields of the desired cinnamic acid derivatives.[11] |
Scientific Rationale and Expert Insights
-
Why Malonic Acid? Using malonic acid directly is a hallmark of the Doebner modification. It circumvents the need for malonic esters, which would require an additional, often harsh, saponification step to yield the final carboxylic acid product. The reaction conveniently integrates condensation and decarboxylation into a single synthetic operation.[9]
-
The Dual Role of Pyridine and Piperidine: While both are bases, they serve distinct but complementary roles. Piperidine is a stronger base than pyridine and is more effective at the initial deprotonation of malonic acid to kickstart the condensation.[11][12] Pyridine, used as the solvent, is sufficiently basic to facilitate the subsequent decarboxylation of the condensation product, a step for which it is classically employed.[2][10]
-
Importance of Acidic Work-up: The synthesized acrylic acid exists as its pyridinium carboxylate salt in the basic reaction mixture, rendering it soluble. The addition of a strong mineral acid, like HCl, is essential. It protonates the carboxylate anion, converting it into the neutral, water-insoluble carboxylic acid, which then precipitates and can be easily isolated by filtration. This step is critical for product recovery.[10]
-
Reactivity of the Thiophene Ring: The electron-rich nature of the thiophene ring and the electron-donating methyl group can influence the electrophilicity of the aldehyde's carbonyl carbon. However, the Knoevenagel condensation is robust and proceeds efficiently with a wide variety of heterocyclic aldehydes.[14]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Impure starting aldehyde.- Insufficient reaction time.- Inactive catalyst (old piperidine).- Water in the reaction mixture. | - Purify the aldehyde before use (e.g., distillation).- Extend reflux time and monitor by TLC.- Use freshly opened or distilled piperidine.- Use anhydrous pyridine. |
| Oily Product Precipitates | - Incomplete reaction, presence of unreacted starting material.- Impurities present. | - Ensure reaction has gone to completion.- Wash the crude product thoroughly with cold water.- Attempt recrystallization from a different solvent system (e.g., ethanol/water, ethyl acetate/hexanes). |
| Difficulty with Recrystallization | - Product is too soluble or insoluble in the chosen solvent. | - Use a mixed solvent system. Add the "good" solvent hot until dissolved, then add the "poor" solvent dropwise until turbidity appears, then cool. |
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Pyridine: Flammable, toxic if inhaled or absorbed through the skin, and has a strong, unpleasant odor. Handle with care in a fume hood.
-
Piperidine: Corrosive, flammable, and toxic. Can cause severe skin burns and eye damage.[12]
-
Hydrochloric Acid (2M): Corrosive. Causes skin and eye irritation. Handle with care.
-
Malonic Acid: Can cause skin and eye irritation. The reaction produces CO₂ gas; ensure the system is not sealed.
References
- BenchChem (2025). Application Notes and Protocols for Piperidine-Mediated Reactions.
- BenchChem (2025). Application Notes and Protocols for Knoevenagel Condensation Reactions Using Phenylacetoacetate. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Bvl9aTyUskXHK8stE2kzrr8lmebet9HfqNt6KaLuXvs5ZL9i84NBHLPkzA10csFx72hrWPn2fdI09y7jC2draUKlK5R8Y56aaQtC--nU2AObmztIfp4cr1co0eA8c7NfgE1uH3dTcxYv2wY5cr0FlPLYNCjEBeSee2OiXnhJv4pNBllLcHjAjMTp6qTLgCtNdoraygVXBsLSwF8mQ2aBI9PlYW7rhTwvutA7qM2CJVBa3ILMXlaGEUtnaQA=)
- BenchChem (2025). A Comparative Guide to Catalysts for Knoevenagel Condensation.
- NRO-Chemistry (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.
- Wikipedia (2025). Knoevenagel condensation.
- The condensation of aldehydes with malonic acid. Journal of the Indian Institute of Science.
- Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PubMed Central.
- Alfa Chemistry (2025). Knoevenagel Condensation.
- Kolb, K. E., Field, K. W., & Schatz, P. F. (2025). A One-Step Synthesis of Cinnamic Acids Using Malonic Acid: The Verley-Doebner Modification of the Knoevenagel Condensation. Journal of Chemical Education.
- ACS Publications (2025). Coordination Polymers As Catalysts in Knoevenagel Condensations.
- Taylor & Francis (2025). Knoevenagel condensation – Knowledge and References.
- MDPI (2025). Synthesis of Curcumin Derivatives via Knoevenagel Reaction Within a Continuously Driven Microfluidic Reactor Using Polymeric Networks Containing Piperidine as a Catalyst.
- BenchChem (2025). The Aldehyde Functional Group in Substituted Thiophenes: A Technical Guide to Reactivity and Application.
- Juniper Publishers (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation.
- Sigma-Aldrich (2025). Knoevenagel Condensation Reaction.
- Royal Society of Chemistry (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Purechemistry (2023). Knoevenagel condensation mechanism and applications.
- Organic Chemistry Portal (2025). Knoevenagel Condensation Doebner Modification.
- YouTube (2021). Knoevenagel Condensation Mechanism | Organic Chemistry.
- ResearchGate (2025). Knoevenagel Reaction of 2-Aminothiophen-4-one.
- Banaras Hindu University (2025). Novel Methods of Knoevenagel Condensation.
- National Institutes of Health (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PubMed Central.
- Asian Journal of Green Chemistry (2025). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
- Royal Society of Chemistry (2025). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm.
- Wiley Online Library (2006). Reaction of 2‐Aminothiophenol with Acrylic Acid and Conversion of the Resultant Adducts. ChemInform.
- Farmacia Journal (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
- MDPI (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
- Google Patents (2012). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.
- PubChem (2025). This compound.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds.
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Purification Protocol for 3-(3-Methyl-2-thienyl)acrylic acid: An Application Note for Researchers
This comprehensive guide provides detailed protocols for the purification of 3-(3-Methyl-2-thienyl)acrylic acid, a valuable building block in the synthesis of pharmaceuticals and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking to obtain this compound in high purity, a critical factor for reproducible downstream applications.
Introduction to this compound and the Imperative of Purity
This compound, with the chemical formula C₈H₈O₂S, is a substituted acrylic acid derivative containing a methyl-functionalized thiophene ring. Its synthesis is commonly achieved through a Knoevenagel condensation between 3-methyl-2-thiophenecarboxaldehyde and malonic acid.[1][2][3] The purity of the final product is paramount, as residual starting materials, catalysts, or byproducts can interfere with subsequent reactions, alter biological activity, or compromise the performance of resulting materials.
This application note details two robust purification methodologies: recrystallization and silica gel column chromatography. The choice of method will depend on the nature and quantity of the impurities, as well as the desired final purity level.
Understanding Potential Impurities
A successful purification strategy begins with an understanding of the potential impurities. In the context of a Knoevenagel condensation, common impurities may include:
-
Unreacted Starting Materials: 3-methyl-2-thiophenecarboxaldehyde and malonic acid.
-
Catalyst Residues: Depending on the specific reaction conditions, residual base (e.g., pyridine, piperidine) or acid catalysts may be present.[1][4]
-
Byproducts: Decarboxylation of malonic acid, self-condensation of the aldehyde, or other side reactions can lead to various impurities.
A preliminary purity assessment by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended before commencing purification.
Purification Strategies: A Detailed Approach
Recrystallization: The First Line of Purification
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). Based on the polarity of this compound and literature on similar compounds, suitable solvent systems include ethanol, acetic acid, or mixtures of ethyl acetate and a non-polar solvent like hexane.[6]
Detailed Protocol for Recrystallization:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and water) at room and elevated temperatures. Observe for a significant increase in solubility with heating. A mixed solvent system (e.g., ethyl acetate/hexane) can also be evaluated.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid just dissolves at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent.
| Parameter | Recommended Solvent System | Rationale |
| Primary Solvent | Ethanol or Ethyl Acetate | Good solubility at elevated temperatures and lower solubility at room temperature for acrylic acid derivatives. |
| Co-solvent (for mixed systems) | Hexane or Heptane | To decrease the solubility of the product at room temperature and induce crystallization. |
Silica Gel Column Chromatography: For High-Purity Requirements
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (eluent).[7][8] This method is particularly useful for removing impurities with polarities similar to the target compound.
Rationale for Method Development: Since this compound is a carboxylic acid, it is a polar compound and will adhere strongly to the silica gel.[7] Therefore, a relatively polar eluent system will be required to move it down the column. A common approach is to use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
Detailed Protocol for Column Chromatography:
-
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. The addition of a small amount of acetic acid to the eluent can help to improve the peak shape of carboxylic acids by preventing tailing.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes and monitor the separation by TLC.
-
Gradient Elution (if necessary): If the compound is not eluting, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Analysis and Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
| Parameter | Recommended Eluent System | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard stationary phase for normal-phase chromatography.[7] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients | Allows for the elution of a polar carboxylic acid.[9] |
| Additive | ~1% Acetic Acid | Improves peak shape and reduces tailing of acidic compounds. |
Purity Assessment
The purity of the final product should be assessed using a combination of techniques:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. For polar organic acids, a C18 reversed-phase column with an acidic aqueous mobile phase is often effective.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify any remaining impurities. The expected ¹H NMR spectrum of the trans isomer would show two doublets for the acrylic protons with a coupling constant of approximately 16 Hz.[10][11]
Visualizing the Purification Workflow
Caption: Purification workflow for this compound.
Logical Progression of Purification Steps
Caption: Logical progression of purification and analysis steps.
Conclusion
The protocols outlined in this application note provide a robust framework for the purification of this compound. By understanding the nature of potential impurities and systematically applying recrystallization and/or column chromatography, researchers can obtain this valuable compound in high purity, ensuring the reliability and success of their downstream applications.
References
-
Improved Retention for Polar Organic Acids with Unique Multi-Mode Columns in Reversed Phase Conditions. LCGC International. Available at: [Link]
-
SUPPORTING INFORMATION FOR - The Royal Society of Chemistry. Available at: [Link]
-
Model Studies of the Doebner Modified Knoevenagel Condensation - FHSU Scholars Repository. Available at: [Link]
-
Column chromatography. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. Available at: [Link]
-
Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]
-
Silica Gel Column Chromatography Procedure: A Practical Guide for Accurate Separation. Available at: [Link]
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Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Available at: [Link]
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1 H NMR spectra of (a) pure acrylic acid[3] and containing (b) 3 mol%... - ResearchGate. Available at: [Link]
-
Novel Methods of Knoevenagel Condensation - Banaras Hindu University. Available at: [Link]
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Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. - YouTube. Available at: [Link]
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Application Note: High-Purity Crystallization of Thienylacrylic Acids
Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Foreword: The Imperative for Purity in Thienylacrylic Acid Scaffolds
Thienylacrylic acids are a vital class of heterocyclic compounds, serving as key building blocks and active pharmaceutical ingredients (APIs) in drug discovery.[1][2][3] Their utility in synthesizing novel therapeutics, such as kinase inhibitors and anti-HIV agents, is well-documented.[2] However, the transition from crude synthetic product to a high-purity API suitable for clinical research is non-trivial. The presence of residual starting materials, catalysts, or side-products can profoundly impact biological efficacy and safety, making their removal essential.[4]
Recrystallization is a powerful, scalable, and economical purification technique that leverages differences in solubility to isolate the target compound in a highly pure crystalline form.[5] This application note provides a detailed, field-proven guide to the recrystallization of thienylacrylic acids, using trans-3-(2-thienyl)acrylic acid as a representative model. We will move beyond a simple list of steps to explain the underlying principles and critical parameters that ensure a robust and reproducible purification process.
The Science of Recrystallization: A Self-Validating System
The goal of recrystallization is to dissolve an impure solid in a suitable hot solvent and then allow the desired compound to crystallize in a purer form upon cooling, leaving impurities behind in the solution (mother liquor).[5] The success of this process hinges on the selection of an appropriate solvent system.
An ideal solvent for recrystallizing thienylacrylic acids should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The solvent must completely dissolve the thienylacrylic acid (and any soluble impurities) at or near its boiling point.
-
Low Solvency at Low Temperatures: As the solution cools, the thienylacrylic acid's solubility should decrease significantly, promoting crystallization and maximizing yield.
-
Favorable Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).
-
Chemical Inertness: The solvent must not react with the thienylacrylic acid.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals.
For thienylacrylic acids, which are moderately polar compounds containing a carboxylic acid group, short-chain alcohols like ethanol and methanol are often excellent starting points. They are good solvents when hot and poor solvents when cold, and they are readily available in high purity.
Understanding the Impurity Profile of Thienylacrylic Acids
To design an effective purification strategy, one must understand the likely impurities. Thienylacrylic acids are commonly synthesized via the Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid, often using a basic catalyst like pyridine or triethylamine.
Therefore, the primary impurities to be removed are:
-
Unreacted 2-thiophenecarboxaldehyde: A less polar starting material.
-
Unreacted Malonic Acid: A highly polar dicarboxylic acid.
-
Catalyst Residues: (e.g., Pyridine, Triethylamine) Basic and highly soluble in many organic solvents.
Ethanol is a particularly effective solvent choice in this context. It readily dissolves the desired product when hot. Upon cooling, the less polar aldehyde impurity tends to stay in the ethanolic solution, while the highly polar malonic acid also exhibits sufficient solubility to remain in the mother liquor.
Key Experimental Parameters & Data
The following table summarizes the critical physicochemical properties of our model compound and the optimal solvent parameters for its recrystallization.
| Parameter | Value / Description | Rationale & Significance |
| Compound | 3-(2-Thienyl)acrylic Acid | A common heterocyclic building block.[1][2][3] |
| CAS Number | 1124-65-8 | Unique identifier for the substance.[6] |
| Molecular Weight | 154.19 g/mol | Required for all stoichiometric calculations.[6] |
| Appearance | Slightly beige to yellow solid | The goal of recrystallization is to obtain off-white or pale yellow needles. |
| Melting Point (Pure) | 145-148 °C | A sharp melting point within this range is a primary indicator of purity.[2] |
| Recrystallization Solvent | Ethanol (95% or Absolute) | Excellent solvency when hot, poor solvency when cold; effectively separates common impurities. |
| Solubility Profile | Sparingly soluble in cold water; Soluble in methanol and DMSO.[1] | Ethanol provides a superior temperature-solubility gradient compared to methanol for controlled crystal growth. |
| Approx. Solvent Ratio | 8 - 12 mL of Ethanol per gram of crude acid | This ratio is empirically determined to ensure full dissolution at boiling while preventing excessive loss to the mother liquor upon cooling. |
| Hot Filtration | Recommended if insoluble impurities are visible | Removes non-soluble contaminants before crystallization begins. |
| Cooling Protocol | Slow cooling to room temp., then ice bath | Slow cooling promotes the growth of larger, purer crystals by minimizing the trapping of impurities in the crystal lattice. |
| Expected Yield | 75 - 90% | Yield is inherently less than 100% due to the compound's residual solubility in the cold solvent.[5] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process, from initial setup to final product characterization.
Caption: Workflow for the recrystallization of thienylacrylic acids.
Detailed Step-by-Step Protocol
This protocol is designed for the purification of approximately 5.0 grams of crude 3-(2-thienyl)acrylic acid. Adjust volumes accordingly for different scales.
Materials & Equipment:
-
Crude 3-(2-thienyl)acrylic acid (~5 g)
-
Ethanol (95% or absolute), ~75 mL
-
Deionized Water
-
Activated Charcoal (optional, for color removal)
-
Erlenmeyer Flasks (1 x 125 mL, 1 x 50 mL)
-
Stemmed Funnel and Fluted Filter Paper
-
Hot Plate/Stirrer
-
Büchner Funnel and Filter Flask
-
Vacuum Source
-
Ice Bath
-
Spatula and Glass Stirring Rod
Procedure:
-
Dissolution:
-
Place 5.0 g of crude 3-(2-thienyl)acrylic acid into a 125 mL Erlenmeyer flask.
-
Add approximately 40 mL of ethanol. Add a boiling chip or magnetic stir bar.
-
Gently heat the mixture on a hot plate with stirring. Bring the solvent to a slow boil.
-
Continue adding ethanol in small portions (1-2 mL at a time) until all the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the final yield. Note the total volume of solvent used.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount (tip of a spatula) of activated charcoal to the flask.
-
Reheat the solution to boiling for 2-3 minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (Perform only if insoluble impurities or charcoal are present):
-
Place a fluted filter paper into a stemmed funnel.
-
Place the funnel onto a second clean 125 mL Erlenmeyer flask.
-
Warm both the funnel and the receiving flask on the hot plate to prevent premature crystallization during filtration.
-
Pour the hot solution through the fluted filter paper quickly. Rinse the original flask with a small amount of hot ethanol and pass it through the filter to ensure complete transfer.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate with a watch glass.
-
Crucially, allow the flask to cool slowly and undisturbed to room temperature. This slow cooling is paramount for the formation of large, pure crystals. Do not rush this step.
-
Once the flask has reached room temperature and crystal formation has significantly slowed, place the flask in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.
-
-
Isolation:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold ethanol.
-
Turn on the vacuum source and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals.
-
-
Washing:
-
With the vacuum still applied, wash the collected crystals (the "filter cake") with a minimal amount of ice-cold ethanol (2 x 5 mL). This removes any residual mother liquor containing dissolved impurities. Using cold solvent is critical to avoid redissolving the product.
-
-
Drying:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the filter cake to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C).
-
Post-Purification Characterization (Trustworthiness)
A successful recrystallization must be validated. The following checks confirm the purity of the isolated product.
-
Melting Point Analysis: The purified 3-(2-thienyl)acrylic acid should exhibit a sharp melting point within the literature range of 145-148 °C.[2] A broad or depressed melting point indicates the presence of impurities.
-
FT-IR Spectroscopy: Compare the spectrum of the recrystallized product to the crude starting material. One should observe the disappearance of impurity peaks, such as the aldehydic C-H stretch (around 2720 cm⁻¹) from unreacted 2-thiophenecarboxaldehyde, and a sharpening of the characteristic peaks for the product (C=O stretch of the carboxylic acid, C=C stretch of the alkene).
-
¹H-NMR Spectroscopy: In a suitable solvent (e.g., DMSO-d₆), the NMR spectrum should show clean signals corresponding to the thienyl and vinyl protons, with integrations matching the expected structure. The absence of signals from starting materials or other contaminants is a key indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot for the recrystallized product, with a different Rf value from the starting materials and impurities, provides a quick and effective confirmation of purification.
By performing these analytical checks, the protocol becomes a self-validating system, providing confidence in the quality and identity of the final compound.
References
-
Recrystallization Guide. (n.d.). Mettler Toledo. Retrieved from [Link]
-
3-(2-Thienyl)acrylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Pawara, H. S., Wagha, A. S., & Lalia, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Retrieved from [Link]
- Nagalakshmi, K., et al. (2017).
-
3-(2-Thienyl)acrylic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Price, K. E., & Wager, C. B. (2019). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Resolution NMR Characterization of 3-(3-Methyl-2-thienyl)acrylic acid
Abstract
This application note provides a comprehensive guide for the structural elucidation of 3-(3-Methyl-2-thienyl)acrylic acid using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development, offering a robust methodology for unambiguous characterization. This guide emphasizes not only the procedural steps but also the underlying scientific principles governing experimental choices, ensuring both accuracy and reproducibility. We will cover optimal sample preparation, acquisition of one-dimensional (1D) and two-dimensional (2D) NMR spectra, and in-depth data interpretation, supported by authoritative references and visual aids.
Introduction: The Role of NMR in Small Molecule Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structural determination of organic molecules.[1][2] For a compound like this compound, with its distinct aromatic and acrylic acid moieties, NMR provides critical information regarding the chemical environment of each proton and carbon atom, their connectivity, and spatial relationships. The insights gained from NMR are fundamental for confirming molecular identity, assessing purity, and understanding conformational properties, all of which are critical in the context of drug discovery and materials science.
This document will guide the user through a systematic approach to acquiring and interpreting high-quality NMR data for this compound, ensuring a thorough and accurate characterization.
Molecular Structure and Numbering Scheme
A clear and consistent numbering scheme is essential for unambiguous spectral assignment. The IUPAC name for the target compound is (2E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid.[3] The structure and adopted numbering convention are presented below.
Caption: Molecular structure and numbering of this compound.
Experimental Protocols
Sample Preparation: The Foundation of High-Quality Spectra
The quality of the NMR spectrum is profoundly influenced by the sample preparation.[4] A properly prepared sample ensures a homogeneous solution, free from particulate matter that can degrade spectral resolution.[5][6]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, Acetone-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette and cotton or glass wool
-
Vortex mixer
Protocol:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated solvents are crucial as they provide a lock signal for the spectrometer and avoid overwhelming the spectrum with solvent protons.[7] For this compound, CDCl₃ or DMSO-d₆ are common choices. The carboxylic acid proton may exchange with residual water in the solvent, which can be observed in the spectrum.
-
Sample Weighing and Dissolution: Accurately weigh the desired amount of the compound. For routine ¹H NMR, 5-25 mg is sufficient, while ¹³C NMR experiments, being less sensitive, benefit from higher concentrations of 50-100 mg.[4][7] Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial before transferring it to the NMR tube.[7][8]
-
Filtration: To remove any suspended particles that can adversely affect the magnetic field homogeneity and lead to broadened spectral lines, filter the solution through a small plug of glass wool or cotton packed into a Pasteur pipette directly into the NMR tube.[4][6]
-
Homogenization: After transferring the solution to the NMR tube, cap it and gently vortex to ensure a homogeneous solution.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.
-
Purpose: Provides information about the number, chemical environment, and coupling of protons.
-
Typical Acquisition Parameters (500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of all protons, leading to more accurate integration.
-
Number of Scans: 8-16 scans.
-
-
Purpose: Provides information about the number and chemical environment of carbon atoms. Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
-
Typical Acquisition Parameters (125 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
For unambiguous assignments, especially in complex molecules, 2D NMR techniques are invaluable.[9]
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are spin-spin coupled, typically those on adjacent carbons. This is crucial for tracing out the connectivity of the acrylic and thienyl protons.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton with the carbon atom to which it is directly attached.[1] This provides a direct link between the proton and carbon skeletons.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Shows correlations between protons and carbons that are separated by two or three bonds.[1] This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.
-
Caption: Experimental workflow for NMR-based structural elucidation.
Data Analysis and Interpretation
The following table summarizes the expected chemical shifts for this compound. These are predicted values and may vary slightly depending on the solvent and concentration.
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -COOH | ~12.0 | broad singlet | ~172 |
| H-α | ~6.2 | doublet | ~118 |
| H-β | ~7.8 | doublet | ~140 |
| H-4 | ~7.0 | doublet | ~125 |
| H-5 | ~7.4 | doublet | ~130 |
| -CH₃ | ~2.3 | singlet | ~15 |
| C-2 | - | - | ~138 |
| C-3 | - | - | ~135 |
Interpretation Strategy:
-
¹H NMR:
-
The downfield signal around 12.0 ppm is characteristic of a carboxylic acid proton. Its broadness is due to chemical exchange.
-
The two doublets in the vinylic region (~6.2 and ~7.8 ppm) correspond to the acrylic protons (H-α and H-β). The large coupling constant between them (~16 Hz) is indicative of a trans configuration.
-
The two doublets in the aromatic region (~7.0 and ~7.4 ppm) are assigned to the thienyl protons (H-4 and H-5).
-
The singlet at approximately 2.3 ppm is assigned to the methyl protons.
-
-
¹³C NMR:
-
The signal furthest downfield (~172 ppm) is assigned to the carbonyl carbon of the carboxylic acid.
-
The signals in the aromatic/vinylic region (118-140 ppm) correspond to the carbons of the thiophene ring and the acrylic double bond.
-
The upfield signal (~15 ppm) is characteristic of the methyl carbon.
-
-
2D NMR:
-
COSY: A cross-peak between H-α and H-β will confirm their coupling. Similarly, a cross-peak between H-4 and H-5 will confirm their adjacency on the thiophene ring.
-
HSQC: This experiment will definitively link each proton to its attached carbon (e.g., H-α to C-α, H-β to C-β, etc.).
-
HMBC: This is key for assigning the quaternary carbons. For example, the methyl protons should show a correlation to C-3 and C-2 of the thiophene ring. The vinylic proton H-β should show a correlation to the thiophene carbon C-2.
-
Best Practices and Troubleshooting
-
Broad Lines: If spectral lines are broad, ensure the sample is free of particulate matter and paramagnetic impurities.[5][7] Overly concentrated samples can also lead to broader lines due to increased viscosity.[4]
-
Water Suppression: If the sample is in a protic solvent or contains significant water, a solvent suppression pulse sequence may be necessary to attenuate the large water signal.
-
Referencing: Use of an internal standard like tetramethylsilane (TMS) or referencing to the residual solvent peak is crucial for accurate chemical shift reporting.[7]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the comprehensive NMR characterization of this compound. By following these guidelines, researchers can obtain high-quality, reproducible NMR data, enabling confident structural confirmation and purity assessment. The integration of 1D and 2D NMR techniques, coupled with a systematic interpretation strategy, ensures an unambiguous assignment of all proton and carbon signals.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Emory University, Department of Chemistry. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
Organic Structure Determination Using 2D NMR Spectroscopy A Problem Based Approach Advanced Organic Chemistry. [Link]
-
University of Leicester, Department of Chemistry. NMR Sample Preparation. [Link]
-
Field, L. D., Li, H., & Magill, A. M. (2021). Organic Structures from 2D NMR Spectra. Wiley. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
-
Nutan, D. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules [Video]. YouTube. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]
-
Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1485238, this compound. [Link]
Sources
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- 2. anuchem.weebly.com [anuchem.weebly.com]
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- 4. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 5. organomation.com [organomation.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 9. wiley.com [wiley.com]
High-Performance Liquid Chromatography (HPLC) Analysis of Acrylic Acid and Its Derivatives: A Guide to Method Development, Validation, and Implementation
An Application Note for Drug Development Professionals
Abstract
This comprehensive application note provides a detailed framework for the development, validation, and implementation of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of acrylic acid and its derivatives. These compounds are crucial in the pharmaceutical industry, often appearing as residual monomers, process impurities, or key components in polymer-based drug delivery systems. Due to their polar and acidic nature, their analysis presents unique chromatographic challenges. This guide offers field-proven insights into overcoming these challenges, from initial method development and column selection to full validation in accordance with international regulatory standards.
Introduction: The Analytical Imperative
Acrylic acid (prop-2-enoic acid) and its ester derivatives (acrylates) are foundational monomers in the synthesis of a vast array of polymers used in pharmaceutical formulations, medical devices, and manufacturing processes.[1] While essential for creating materials with desirable properties, residual, unreacted monomers can pose significant health risks, acting as skin and eye irritants.[1] Therefore, regulatory bodies mandate strict control and monitoring of these residual compounds in final drug products.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering the sensitivity, selectivity, and robustness required for quantifying trace levels of acrylic acid derivatives in complex matrices.[2][3] However, the inherent polarity and low molecular weight of acrylic acid make its retention on traditional reversed-phase columns challenging, necessitating a carefully considered approach to method development.[2][4][5][6][7]
This guide will walk through the entire lifecycle of an HPLC method for these analytes, grounded in scientific principles and aligned with regulatory expectations.
Foundational Strategy: HPLC Method Development
The development of a robust and reliable HPLC method begins with a thorough understanding of the analyte's physicochemical properties and a systematic approach to selecting and optimizing chromatographic parameters.
Causality Behind Experimental Choices
Stationary Phase (Column) Selection: The primary challenge in analyzing acrylic acid is achieving adequate retention on a non-polar stationary phase.
-
Workhorse Phase (C18): A standard C18 (octadecylsilane) column is the conventional starting point for most reversed-phase methods. However, for highly polar molecules like acrylic acid, "phase collapse" or "dewetting" can occur in the highly aqueous mobile phases required for retention, leading to irreproducible results.[7]
-
Aqueous-Stable & Polar-Endcapped Phases: To counteract this, columns specifically designed for use with highly aqueous mobile phases are recommended. These include polar-endcapped C18 columns or phases with alternative chemistries like Phenyl-Hexyl, which can offer different selectivity for compounds with aromatic rings or double bonds.[5]
-
Mixed-Mode Phases: For complex separations, mixed-mode columns that offer both reversed-phase and ion-exchange characteristics can provide unique selectivity and enhanced retention for acidic compounds.[8][9]
Mobile Phase Optimization: The mobile phase is the most powerful tool for controlling retention and selectivity.
-
Ion Suppression: Acrylic acid is a weak acid (pKa ~4.25). To retain it on a reversed-phase column, its ionization must be suppressed. This is achieved by acidifying the mobile phase to a pH at least one to two units below the analyte's pKa.[5] Adding a small concentration (e.g., 0.1%) of an acid like phosphoric acid or formic acid to the aqueous portion of the mobile phase protonates the carboxylic acid group, rendering the molecule less polar and significantly increasing its retention.[2][8] Phosphoric acid is a strong, non-volatile buffer ideal for UV detection, while formic acid is volatile and preferred for LC-MS applications.[8][10]
-
Organic Modifier: Acetonitrile is the most common organic solvent used due to its low viscosity and UV transparency at low wavelengths.[10][11] Methanol is an alternative that can offer different selectivity. The separation of both polar and non-polar acrylate derivatives can be achieved using a gradient elution, starting with a highly aqueous mobile phase to retain acrylic acid and gradually increasing the organic solvent concentration to elute more hydrophobic derivatives.[1]
Detector Selection: The double bond conjugated to the carbonyl group in acrylic acid derivatives provides a chromophore suitable for UV detection.
-
UV Detection: Detection is typically performed at low wavelengths, between 200 nm and 215 nm, to achieve maximum sensitivity.[1][2][9][12][13] It is crucial to use high-purity, HPLC-grade solvents to minimize background noise at these low wavelengths.[8][14] A Diode Array Detector (DAD) is highly recommended as it can confirm peak purity and identity by acquiring the full UV spectrum of the analyte.[12]
Method Development Workflow
The logical flow of method development is a systematic process of selection and refinement.
Caption: A workflow for systematic HPLC method development.
Detailed Application Protocol
This section provides a robust starting protocol for the analysis of acrylic acid and common derivatives. This method should be validated before use in a regulated environment.
Equipment and Reagents
-
HPLC system with quaternary or binary pump, autosampler, column thermostat, and DAD detector (e.g., Agilent 1260, Waters Alliance).[12]
-
C18 Column suitable for aqueous phases (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm).[12][13]
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄, ~85%) or Formic Acid (HCOOH, ~99%)
-
Acrylic Acid and derivative reference standards
-
Class A volumetric flasks and pipettes
-
0.45 µm membrane filters for mobile phase and sample filtration
Standard and Sample Preparation
-
Mobile Phase Preparation:
-
Aqueous (A): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Filter through a 0.45 µm filter and degas.
-
Organic (B): Acetonitrile (HPLC Grade).
-
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of acrylic acid reference standard into a 25 mL volumetric flask.
-
Dissolve and bring to volume with a 50:50 mixture of water and methanol.[2] This ensures solubility for a range of derivatives.
-
-
Calibration Standards:
-
Perform serial dilutions of the stock standard using the aqueous mobile phase as the diluent to prepare a series of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).[1]
-
-
Sample Preparation:
-
The goal is to extract the analytes and dissolve the sample in a solvent compatible with the mobile phase.
-
For Polymer Samples: Dissolve a known weight of the polymer sample in a suitable solvent like Tetrahydrofuran (THF).[3] Then, precipitate the polymer by adding water/acetonitrile and filter or centrifuge the supernatant for injection. This removes the bulk polymer matrix which could foul the column.
-
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Condition | Rationale |
| Column | Aqueous-stable C18, 250 x 4.6 mm, 5 µm | Provides good retention for polar analytes and stability in highly aqueous mobile phases.[12][13] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Suppresses ionization of acrylic acid (pH < pKa) to enhance retention.[2][9] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency.[10][11] |
| Gradient Program | 0-2 min, 5% B; 2-15 min, 5-80% B; 15-17 min, 80% B; 17-18 min, 80-5% B; 18-25 min, 5% B | Separates polar acrylic acid from more non-polar derivatives and washes the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[2][12] |
| Column Temp. | 30 °C | Ensures reproducible retention times and improves peak shape.[13] |
| Injection Volume | 10 µL | A typical volume; can be adjusted based on sensitivity needs.[1] |
| Detector | DAD | |
| Wavelength | 210 nm | Provides high sensitivity for the acrylate chromophore.[1][2][12][13] |
Method Validation: Ensuring Trustworthiness
Once a method is developed, it must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[15][16][17][18]
Key Validation Parameters
The relationship and scope of key validation parameters are illustrated below.
Caption: Interrelation of key analytical method validation parameters per ICH Q2.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated using forced degradation studies.[19]
-
Linearity: Demonstrated by analyzing a series of standards across the desired concentration range (e.g., 5-6 levels). The correlation coefficient (r²) of the calibration curve should ideally be ≥ 0.999.[1][12]
-
Accuracy: Determined by performing spike-recovery studies. A known amount of analyte is added to a blank matrix, and the percentage of the analyte recovered is calculated. Acceptance criteria are typically 98-102%.
-
Precision:
-
Repeatability: The precision of the method under the same operating conditions over a short interval (e.g., six replicate injections of the same standard).
-
Intermediate Precision: Assesses the effect of random events on the precision of the method (e.g., different days, different analysts, different equipment). Results are expressed as Relative Standard Deviation (%RSD), which should typically be <2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. Often calculated based on the signal-to-noise ratio (S/N), where LOD is ~3:1 and LOQ is ~10:1.[1]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit change in mobile phase). This provides an indication of its reliability during normal usage.
Application: Forced Degradation Studies
For drug development and stability testing, the HPLC method must be "stability-indicating." This means it must be able to resolve the active pharmaceutical ingredient (API) from any potential degradation products. Forced degradation (or stress testing) is the process used to demonstrate this capability.[19][20][21][22]
The drug substance or product is subjected to harsh conditions to intentionally generate degradation products.[21]
-
Acid/Base Hydrolysis: Refluxing with 0.1 M HCl and 0.1 M NaOH.[19]
-
Oxidation: Treatment with 3% hydrogen peroxide (H₂O₂).[19]
-
Thermal Stress: Heating the sample (e.g., at 60 °C).[23]
-
Photolytic Stress: Exposing the sample to light according to ICH Q1B guidelines.
The stressed samples are then analyzed using the developed HPLC method. The chromatograms should show a decrease in the main peak area and the appearance of new peaks corresponding to degradants, all of which should be well-resolved from the parent peak. A DAD detector is invaluable here for performing peak purity analysis to confirm that the parent peak is spectrally homogeneous.[19]
Conclusion
The successful HPLC analysis of acrylic acid and its derivatives is a critical capability in the pharmaceutical industry. By understanding the unique chemical properties of these polar acidic compounds, a robust and reliable method can be developed. The causality-driven approach outlined in this note—starting with the selection of an appropriate aqueous-stable column, employing ion suppression via an acidified mobile phase, and using low-wavelength UV detection—provides a solid foundation. Subsequent validation against ICH Q2(R1) criteria and confirmation of stability-indicating power through forced degradation studies will ensure the method is scientifically sound, trustworthy, and fit for purpose in a regulated drug development environment.
References
- Altabrisa Group. (2025, July 30).
- KNAUER Wissenschaftliche Geräte GmbH.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonis
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- U.S. Food & Drug Administration (FDA). (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- SIELC Technologies. (2018, February 16). HPLC Method for Analysis of Acrylic acid.
- Waters Corporation.
- Occupational Safety and Health Administration (OSHA). Acrylic Acid (Method 28, Historical).
- Chongqing Academy of Metrology and Quality Inspection. (n.d.).
- Sigma-Aldrich. Developing HPLC Methods.
- Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- BioPharma Services Inc. BA Method Development: Polar Compounds.
- E3S Web of Conferences.
- SIELC Technologies. HPLC Determination of Acrylic Acid on Primesep B Column.
- Waters Corporation. (n.d.).
- Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
- Waters Corporation. (n.d.).
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- Thermo Fisher Scientific. (2014, July 18). Accurate determination of acrylic acid oligomers on a Thermo Scientific Acclaim Organic Acid (OA) HPLC column.
- Mitrask.
- ResearchGate. (2025, August 7).
- Semantic Scholar.
- Sigma-Aldrich. HPLC Analysis of Acrylamide and Acrylic Acid on Discovery® HS F5.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Sygnature Discovery. A practical guide to forced degradation and stability studies for drug substances.
- Waters Corporation. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31).
- Open Access Journals. (2018).
- Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?.
- ALWSCI. (2024, May 10).
- LCGC International.
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GC-MS Protocol for Thienyl Compound Analysis: From Sample Preparation to Data Interpretation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Thienyl-containing compounds are a cornerstone of modern pharmaceuticals, agrochemicals, and organic electronic materials. Their unique physicochemical properties, imparted by the sulfur-containing thiophene ring, demand robust and reliable analytical methods for characterization, quality control, and impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for this class of molecules, offering unparalleled separation and identification capabilities. This guide provides a comprehensive framework for developing and implementing GC-MS protocols for thienyl compound analysis. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a self-validating and scientifically sound approach. This document covers critical aspects from sample preparation and derivatization to instrument parameter optimization and data analysis, grounded in field-proven insights and authoritative references.
Foundational Principles: Why GC-MS for Thienyl Compounds?
The suitability of GC-MS for analyzing thienyl derivatives hinges on two key molecular properties: volatility and thermal stability. Most small-molecule thienyl compounds possess sufficient volatility to be amenable to gas-phase separation. However, the sulfur heteroatom and the presence of polar functional groups (e.g., -OH, -COOH, -NH2) can introduce analytical challenges.
Core Analytical Challenges:
-
Polarity & Volatility: Polar functional groups can decrease volatility and lead to poor chromatographic peak shape due to interactions with the GC system.[1] In such cases, chemical derivatization is not just recommended; it is essential for accurate analysis.[2]
-
Thermal Lability: While the thiophene ring itself is relatively stable, certain substituents can be thermally labile. High temperatures in the GC injector or column can cause degradation, leading to inaccurate quantification and identification.[3] This necessitates careful optimization of temperature parameters.
-
Matrix Interference: In complex matrices like crude reaction mixtures, biological samples, or petroleum products, co-eluting compounds can interfere with the analyte of interest.[4][5] This may require advanced sample preparation or specialized techniques like two-dimensional GC (2D-GC).[5]
-
Trace-Level Detection: For applications like monitoring genotoxic impurities or analyzing flavor compounds, high sensitivity is paramount.[6][7] Sulfur-selective detectors (e.g., Sulfur Chemiluminescence Detector - SCD) can be used in parallel with MS to locate trace sulfur-containing peaks in a complex chromatogram.[6][8]
The Sample Preparation Workflow: A Decision-Based Approach
Effective sample preparation is the most critical step for successful GC-MS analysis. The goal is to isolate the thienyl analyte(s) from interfering matrix components and present them in a form suitable for injection.[9] Given that thiophenes can be photosensitive, it is best practice to protect samples from light, for example, by using amber vials or covering glassware with aluminum foil.[10]
Caption: Decision workflow for selecting the appropriate sample preparation protocol.
Protocol 2.1: Direct Analysis of Volatile/Non-polar Thienyl Compounds
This protocol is suitable for relatively pure samples dissolved in a volatile organic solvent. The primary objective is to dilute the sample to an optimal concentration for the detector and remove any particulate matter.
-
Rationale: Overly concentrated samples can saturate the detector and contaminate the GC system. The ideal on-column loading is approximately 10 ng for a standard 1 µL splitless injection.[11] Filtration prevents blockage of the injection syringe and contamination of the inlet liner and column.[9]
-
Step-by-Step Methodology:
-
Solvent Selection: Ensure the sample is dissolved in a high-purity, volatile organic solvent compatible with the GC column phase (e.g., hexane, dichloromethane, ethyl acetate).[9][11] Avoid aqueous or non-volatile solvents like DMSO for direct injection.[9]
-
Concentration Adjustment: Prepare a stock solution of your sample. Based on the expected concentration of the thienyl analyte, perform serial dilutions to achieve a final concentration of approximately 1-10 µg/mL.[11]
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a known concentration of an internal standard (a non-interfering compound with similar chemical properties) to the final diluted sample.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a 1.5 mL glass autosampler vial.[12]
-
Capping: Securely cap the vial with a septum cap. The sample is now ready for analysis.
-
Protocol 2.2: Liquid-Liquid Extraction (LLE) for Complex Matrices
LLE is used to separate thienyl compounds from complex sample matrices such as reaction mixtures, biological fluids, or aqueous solutions based on their differential solubility in two immiscible liquids.[9]
-
Rationale: LLE purifies and concentrates the analyte of interest by transferring it from its original matrix (often aqueous) into an immiscible organic solvent in which it is more soluble. This removes non-volatile salts, polar impurities, and other interferences.[12]
-
Step-by-Step Methodology:
-
Sample Preparation: Withdraw a known aliquot of the liquid sample (e.g., 1 mL) and place it in a separatory funnel or appropriate vial. If the sample is solid, dissolve it in a suitable solvent first.
-
Solvent Addition: Add an equal volume of a high-purity, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).[12]
-
Extraction: Cap and shake the vessel vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase. Periodically vent the vessel to release any pressure buildup.
-
Phase Separation: Allow the layers to fully separate. The thienyl analyte should now be concentrated in the organic layer.
-
Collection: Carefully collect the organic layer. For improved recovery, the aqueous layer can be re-extracted with fresh organic solvent 1-2 more times, and the organic fractions pooled.
-
Drying & Concentration: Dry the collected organic extract over anhydrous sodium sulfate to remove residual water. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the analyte.
-
Reconstitution: Reconstitute the dried residue in a known, small volume of a suitable solvent for GC-MS injection (e.g., 100 µL of ethyl acetate) and proceed as described in Protocol 2.1 (filtration and transfer to a vial).
-
Protocol 2.3: Derivatization for Thienyl Compounds with Active Hydrogens
Compounds containing polar functional groups (-OH, -COOH, -NH₂, -SH) often exhibit poor chromatographic performance. Derivatization replaces the active hydrogen atoms with non-polar groups, typically a trimethylsilyl (TMS) group, to enhance volatility and thermal stability.[1]
-
Rationale: The silylation reaction converts polar, protic functional groups into their corresponding TMS ethers, esters, or amines.[13] This blocks hydrogen bonding, reduces polarity, and increases the molecular weight, often leading to sharper, more symmetrical peaks and improved resolution.[14] The most common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Step-by-Step Methodology:
-
Sample Preparation: The analyte must be completely dry. Evaporate the solvent from the sample extract (from LLE or other prep) to complete dryness under a stream of nitrogen. Water will quench the derivatization reaction.
-
Reagent Addition: To the dry residue in a reaction vial, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to redissolve the analyte.
-
Silylation: Add 50 µL of BSTFA (+1% TMCS).
-
Reaction: Cap the vial tightly and heat at 60-75 °C for 30-45 minutes. Reaction time and temperature may need to be optimized for specific compounds.
-
Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.
-
GC-MS Instrumentation and Optimized Parameters
The following tables provide recommended starting parameters for the GC-MS analysis of thienyl compounds. These should be considered a baseline for method development and optimized for each specific application.
Caption: A schematic overview of the GC-MS analysis process.
Table 1: Recommended Gas Chromatography (GC) Parameters
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Injection Mode | Splitless or Pulsed Splitless | Splitless injection is preferred for trace analysis (<10 ppm) to ensure the entire sample volume is transferred to the column.[10] A pulsed splitless injection increases the inlet pressure during injection, facilitating a faster and more focused transfer of analytes onto the column, which can improve peak shape for higher boiling point compounds. |
| Inlet Temperature | 250 °C (typical); ≤180 °C (for thermally labile compounds) | A temperature of 250 °C ensures rapid vaporization of most thienyl derivatives. However, for compounds prone to thermal degradation, especially certain sulfur species, a lower temperature (e.g., 180 °C) should be evaluated to prevent analyte decomposition.[3] |
| Carrier Gas | Helium (99.999% purity) | Helium is the standard carrier gas, offering a good balance of efficiency and optimal linear velocity. |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow Mode) | Constant flow mode maintains a consistent linear velocity as the oven temperature ramps, ensuring optimal and reproducible chromatographic resolution throughout the run. |
| Column Phase | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS) | This is a robust, general-purpose non-polar column suitable for a wide range of underivatized and derivatized thienyl compounds.[15] For separating thiophene from aromatic hydrocarbons like benzene, a polar wax column (e.g., CP-Wax 52 CB) may provide the necessary selectivity.[16] |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | These standard dimensions provide an excellent balance of resolving power, sample capacity, and analysis time for most applications. |
| Oven Program | Initial: 40-60 °C, hold 1-2 minRamp: 10-20 °C/minFinal: 280-300 °C, hold 2-5 min | The initial temperature should be low enough to focus analytes at the head of the column. The ramp rate is a compromise between analysis speed and resolution. A final hold ensures that all high-boiling compounds have eluted from the column. This program must be optimized based on the volatility of the specific analytes.[15][17] |
Table 2: Recommended Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Ionization Mode | Electron Ionization (EI) | EI is a "hard" ionization technique that produces repeatable and information-rich fragmentation patterns, ideal for library matching and structural elucidation.[15] |
| Electron Energy | 70 eV | This is the standard energy for EI, as it provides reproducible fragmentation patterns that are consistent with commercial mass spectral libraries (e.g., NIST, Wiley).[15][18] |
| Mass Range (Scan) | 40 - 550 m/z | This range covers the molecular weight of most common thienyl compounds and their fragments while avoiding the detection of low-mass background ions from air and water (m/z 18, 28, 32, 40, 44). |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) | Full Scan is used for qualitative analysis and identifying unknowns. SIM mode significantly increases sensitivity for quantitative analysis by monitoring only a few characteristic ions of the target analyte, making it ideal for trace-level detection.[7][12] |
| Ion Source Temp. | 230 °C | This temperature ensures efficient ionization while minimizing thermal degradation of analytes within the source. |
| Quadrupole Temp. | 150 °C | Maintaining a stable quadrupole temperature ensures consistent mass filtering and reproducible spectra. |
| Solvent Delay | 2 - 4 minutes | This prevents the high concentration of injection solvent from entering the MS, which would saturate the detector and cause unnecessary wear on the filament. The delay should be set just before the first analyte of interest elutes. |
Data Analysis and Interpretation
Compound Identification
A compound is tentatively identified by comparing its acquired mass spectrum with entries in a spectral database like the NIST/EPA/NIH Mass Spectral Library.[19] High-quality identification requires both a high spectral match score (>800/1000) and a consistent retention time compared to a pure analytical standard run under the same conditions.
Understanding Thienyl Fragmentation
Under 70 eV EI, thienyl compounds exhibit characteristic fragmentation patterns. The molecular ion (M⁺•) is typically prominent.[20] Common fragmentation pathways involve:
-
Ring Fragmentation: Cleavage of the thiophene ring can lead to characteristic ions.
-
Side-Chain Cleavage: The bonds beta to the thiophene ring are often labile, leading to fragmentation of alkyl or other substituent groups.[21]
-
Rearrangements: Skeletal rearrangements can occur, sometimes leading to the formation of stable thiopyran-like ions.[20][21]
For example, 2-pentylthiophene (m/z 154) shows a base peak at m/z 97, corresponding to the loss of a butyl radical (C₄H₉•), forming a stable thienylmethyl cation.[22] Analyzing these patterns provides confidence in the structural assignment.
References
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Biological sulphur-containing compounds – Analytical challenges | Request PDF. (n.d.). Retrieved January 16, 2026, from [Link]
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Andersson, J. T. (2014). Limitations to GC-MS Determination of Sulfur-Containing Polycyclic Aromatic Compounds in Geochemical, Petroleum, and Environmental Investigations. Energy & Fuels, 28(5), 2983–2990. [Link]
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Klyba, L. V., & Brandsma, L. (2002). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2002(5), 74–82. [Link]
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Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 16, 2026, from [Link]
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Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. (n.d.). Ingenieria Analitica Sl. Retrieved January 16, 2026, from [Link]
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Bibel, M. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation [Video]. YouTube. [Link]
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Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). DEA Diversion Control Division. Retrieved from [Link]
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Al-Tel, T. H. (2008). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-heterocyclic Compounds. Molecules, 13(5), 1083-1094. [Link]
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Amaechi, P. U., & Ye, L. (2018). Derivatization reactions and reagents for gas chromatography analysis. In Advanced Gas Chromatography-Progress in Agricultural, Biomedical and Industrial Applications. IntechOpen. [Link]
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Prada, P. A., & Furton, K. G. (2012). Determination of Volatile Substances in Forensic Samples by Static Headspace Gas Chromatography. In Gas Chromatography in Plant Science, Wine Technology, Toxicology and Some Specific Applications. IntechOpen. [Link]
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Valarezo, E., et al. (2022). Analysis of the Volatile and Enantiomeric Compounds Emitted by Plumeria rubra L. Flowers Using HS-SPME–GC–MS/FID. Molecules, 27(19), 6695. [Link]
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Al-Saeed, F. A., et al. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Molecules, 28(9), 3922. [Link]
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Application Note: Strategic Synthesis of N-(3,4,5-trimethoxyphenyl)-3-(3-methyl-2-thienyl)acrylamide: A Potent Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thienylacrylic Acid Scaffold in Oncology
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing thiophene rings, have emerged as privileged structures due to their ability to mimic phenyl rings while offering unique electronic properties and opportunities for diverse functionalization. The thienylacrylic acid scaffold, which combines the thiophene moiety with a reactive acrylic acid system, serves as a versatile starting point for the synthesis of compounds with significant biological activity.
Specifically, 3-(3-Methyl-2-thienyl)acrylic acid is a promising precursor for creating potent anticancer agents. The conjugated system within this molecule provides a rigid backbone for orienting pharmacophoric groups, while the carboxylic acid moiety is an ideal handle for derivatization, such as forming amides. Acrylamide derivatives, in particular, have shown significant promise as anticancer agents, with many acting as inhibitors of crucial cellular processes like tubulin polymerization.[1][2]
This application note provides a detailed protocol for the synthesis of a novel anticancer agent, N-(3,4,5-trimethoxyphenyl)-3-(3-methyl-2-thienyl)acrylamide, from this compound. This target molecule is designed to mimic the structure of known tubulin polymerization inhibitors, such as combretastatin A-4, by incorporating a trimethoxyphenyl ring, a common feature in this class of drugs. We will also provide detailed protocols for the biological evaluation of this compound, focusing on its effects on tubulin polymerization, cell cycle progression, and apoptosis induction.
Part 1: Synthesis of N-(3,4,5-trimethoxyphenyl)-3-(3-methyl-2-thienyl)acrylamide
The synthesis of the target acrylamide is achieved through a direct amide coupling reaction between this compound and 3,4,5-trimethoxyaniline. This reaction is facilitated by the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is added to suppress side reactions and improve the efficiency of the coupling.[3][4]
Experimental Workflow: Synthesis
Caption: Synthetic workflow for the target acrylamide.
Protocol: Amide Coupling
Materials:
-
This compound
-
3,4,5-Trimethoxyaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3,4,5-trimethoxyaniline (1.0 eq) and DIEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(3,4,5-trimethoxyphenyl)-3-(3-methyl-2-thienyl)acrylamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | A polar aprotic solvent that dissolves all reactants and reagents. |
| Coupling Agents | EDC/HOBt | Efficiently promotes amide bond formation while minimizing side reactions. |
| Base | DIEA | A non-nucleophilic base to neutralize the HCl byproduct from EDC. |
| Temperature | Room Temperature | Mild conditions to prevent degradation of reactants and products. |
| Purification | Column Chromatography | To isolate the pure product from starting materials and byproducts. |
Part 2: Biological Evaluation of the Synthesized Acrylamide
The anticancer activity of the synthesized compound is evaluated through a series of in vitro assays to determine its mechanism of action. Based on its structural similarity to known tubulin inhibitors, the primary hypothesis is that it will interfere with microtubule dynamics.
Protocol 1: Tubulin Polymerization Assay
This assay directly measures the effect of the synthesized compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in fluorescence of a reporter dye that incorporates into the growing microtubules.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.)
-
Synthesized N-(3,4,5-trimethoxyphenyl)-3-(3-methyl-2-thienyl)acrylamide
-
Paclitaxel (positive control for polymerization promotion)
-
Colchicine (positive control for polymerization inhibition)
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compound in DMSO.
-
On ice, reconstitute purified tubulin in the provided buffer to a final concentration of 2-3 mg/mL.
-
In a pre-chilled 96-well plate, add the desired concentrations of the synthesized compound, paclitaxel, colchicine, or vehicle control (DMSO).
-
Initiate polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate into a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence at the appropriate wavelength (e.g., excitation 360 nm, emission 450 nm) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. The IC₅₀ value is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the synthesized compound on the progression of the cell cycle in a cancer cell line (e.g., MCF-7 breast cancer cells). Tubulin inhibitors typically cause an arrest in the G2/M phase of the cell cycle.
Materials:
-
MCF-7 cells
-
Complete cell culture medium
-
Synthesized acrylamide
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution with RNase A
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compound for 24 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis (programmed cell death) in cancer cells following treatment with the synthesized compound.
Materials:
-
MCF-7 cells
-
Synthesized acrylamide
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat MCF-7 cells with the synthesized compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Expected Biological Activity and Data Interpretation
| Assay | Expected Outcome for an Active Compound | Data Interpretation |
| Tubulin Polymerization | Inhibition of tubulin polymerization | A lower fluorescence signal compared to the control indicates inhibition. |
| Cell Cycle Analysis | Accumulation of cells in the G2/M phase | An increase in the G2/M peak in the flow cytometry histogram. |
| Apoptosis Assay | Increased percentage of Annexin V positive cells | A shift in the cell population towards Annexin V positive quadrants. |
Mechanism of Action: Signaling Pathway
Caption: Proposed mechanism of action for the synthesized acrylamide.
Conclusion
The strategic design and synthesis of novel anticancer agents based on the this compound scaffold represents a promising avenue for drug discovery. The detailed synthetic and biological evaluation protocols provided in this application note offer a comprehensive guide for researchers to synthesize and characterize new acrylamide derivatives as potential tubulin polymerization inhibitors. The multi-faceted approach of assessing tubulin polymerization, cell cycle progression, and apoptosis induction will provide a robust understanding of the compound's mechanism of action and its potential as a therapeutic agent.
References
-
Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. ([Link])
- Process for the preparation of amides of acrylic or methacrylic acid. ()
-
Novel synthesis of N‐substituted polyacrylamides: Derivatization of poly(acrylic acid) with amines using a triazine‐based condensing reagent. ([Link])
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ([Link])
-
Acrylamide Functional Group Incorporation Improves Drug-Like Properties: An Example with EGFR Inhibitors. ([Link])
-
Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. ([Link])
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. ([Link])
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. ([Link])
-
Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide i. ([Link])
-
Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases. ([Link])
-
USE OF AMIDE COUPLING REAGENTS IN THE SYNTHESIS OF "POLYMERIZABLE".DIACRYLAMIDE DERIVATIVES OF DIBENZO CROWN ETHER. ([Link])
-
Separation of Acrylamide on Newcrom R1 HPLC column. ([Link])
-
Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ([Link])
-
Acrylamide derivatives: A dynamic nuclear magnetic resonance study. ([Link])
-
Toward bioinspired polymer adhesives: activation assisted via HOBt for grafting of dopamine onto poly(acrylic acid). ([Link])
-
¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ([Link])
-
Amine to Amide (EDC + HOBt). ([Link])
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ([Link])
-
Acrylamide & Related Compounds in Food & Beverages. ([Link])
-
New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. ([Link])
-
Synthesis of α‐Aryl Acrylamides via Lewis‐Base‐Mediated Aryl/Hydrogen Exchange. ([Link])
-
ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. ([Link])
-
Determination of Acrylamide Monomer in Polyacrylamide Degradation Studies by High-Performance Liquid Chromatography. ([Link])
-
Determination of Acrylamide in Cooking Oil by Agilent Bond Elut QuEChERS Acrylamide Kit and HPLC-DAD. ([Link])
-
N-isopropyl-2-methyl-acrylamide - Optional[1H NMR] - Spectrum. ([Link])
-
Synthesis and characterization of new (N-Ethyl Acrylamide Mefenamate). ([Link])
-
Synthesis of N-alkyl- and N-arylalkylacrylamides and micellar copolymerization with acrylamide. ([Link])
- Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof. ()
-
Direct Amidation of Tertiary N-Benzylamines. ([Link])
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- 2. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Amide Synthesis [fishersci.co.uk]
Application Note & Protocol: A Luminescence-Based Assay for Characterizing Thienyl-Containing Kinase Inhibitors
Introduction: The Growing Importance of Kinase Inhibition and Thienyl Scaffolds
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical classes of drug targets.[2][3][4] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies for various malignancies and inflammatory conditions.[1][4]
Within the vast chemical space of kinase inhibitors, compounds containing a thienyl (thiophene) moiety have emerged as a particularly promising class.[5][6][7] The thiophene ring, a sulfur-containing heterocycle, can act as a crucial "hinge-binding" moiety, effectively mimicking the adenine ring of ATP to occupy the enzyme's active site.[8] This structural feature has been successfully exploited to create potent and selective inhibitors against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Src-family kinases.[5][9] Recent studies have highlighted the significant anti-proliferative, apoptosis-inducing, and anti-angiogenic effects of novel thienyl-based multi-kinase inhibitors in cancer models.[5][6][10]
This application note provides a detailed, field-proven protocol for determining the inhibitory potential of novel thienyl compounds using the Kinase-Glo® Luminescent Kinase Assay. This robust, homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction, offering high sensitivity and suitability for high-throughput screening (HTS).[11][12][13] We will delve into the causality behind experimental choices, provide step-by-step instructions, and offer insights into data interpretation, specifically tailored for researchers working with thienyl-based kinase inhibitors.
Pillar 1: The Science Behind the Assay Choice
Why a Luminescence-Based, ATP-Depletion Assay?
The Kinase-Glo® assay is a "glow-type" luminescence assay that determines kinase activity by quantifying the amount of ATP remaining in solution after a kinase reaction.[11][12][14] A proprietary, thermostable luciferase utilizes the remaining ATP to generate a stable luminescent signal that is inversely proportional to kinase activity.[11][12]
This method was selected for several key reasons:
-
Universality: The assay measures the consumption of the universal co-substrate, ATP, making it applicable to virtually any kinase and substrate (protein, peptide, lipid, etc.) combination without the need for specific antibodies or modified substrates.[11][12]
-
Sensitivity and Robustness: The assay generates an excellent signal-to-background ratio and high Z'-factor values (routinely >0.7), which is a measure of assay quality, making it ideal for screening large compound libraries.[11][12][13]
-
Homogeneous "Add-Mix-Read" Format: The simple protocol involves adding a single reagent to the completed kinase reaction and measuring luminescence, which minimizes handling steps and is amenable to automation.[11][13]
-
Reduced Compound Interference: The proprietary luciferase and buffer system are formulated to be less susceptible to interference from library compounds compared to other luciferase-based systems.[11][12]
This approach is particularly advantageous when characterizing novel compounds like thienyl derivatives, where specific tools like phospho-antibodies may not be available.
Pillar 2: Experimental Design & Self-Validating Protocol
A robust kinase inhibition assay is a self-validating system. This means incorporating the right controls and conditions to ensure that the observed inhibition is a direct result of the compound's interaction with the target kinase and not an artifact.
Critical Consideration for Thienyl Compounds: Solubility
A primary challenge in biological assays is the poor aqueous solubility of many small organic molecules.[15][16] Thienyl compounds, being aromatic heterocycles, can exhibit low solubility.[9] It is crucial to address this to avoid unreliable data.
-
Initial Solubility Assessment: Before starting the kinase assay, perform a preliminary kinetic solubility test.[17] This can be done by preparing a high-concentration stock solution of the thienyl compound in 100% DMSO (e.g., 10-30 mM) and then making serial dilutions into the kinase assay buffer.[15][17][18] Observe for any precipitation.
-
DMSO Concentration: While DMSO is an excellent solvent, high concentrations can inhibit enzyme activity.[16] It is imperative to maintain a final DMSO concentration that is consistent across all wells (including controls) and is confirmed to not affect kinase activity, typically ≤1%.[19]
Diagram: Kinase Inhibition Assay Workflow
Below is a diagram illustrating the overall workflow for assessing a thienyl compound's inhibitory effect on a target kinase.
Caption: Workflow for a thienyl compound kinase inhibition assay.
Detailed Protocol: IC50 Determination using Kinase-Glo®
This protocol outlines the determination of the IC50 value, the concentration of an inhibitor required to reduce kinase activity by 50%.[1]
Materials & Reagents
-
Kinase: Purified, active target kinase of interest.
-
Substrate: Appropriate peptide or protein substrate for the kinase.
-
Thienyl Compound: Test inhibitor dissolved in 100% DMSO.
-
ATP: High-purity ATP solution.
-
Kinase-Glo® Luminescent Kinase Assay Kit: (e.g., Promega Corp.)[14]
-
Kinase Buffer: Buffer appropriate for the target kinase (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Controls: A known inhibitor for the target kinase (positive control) and DMSO (vehicle control).
-
Plates: White, opaque-bottom 96- or 384-well assay plates.
-
Instrumentation: Multimode plate reader with luminescence detection capabilities.
Experimental Setup: Plate Layout
A well-structured plate layout is crucial for data integrity. Include the following controls:
| Control Type | Description | Purpose |
| 100% Activity | Kinase reaction with DMSO vehicle only. | Represents uninhibited (0% inhibition) kinase activity. |
| 0% Activity (Background) | Reaction components without kinase enzyme. | Measures background signal; represents 100% inhibition. |
| Positive Control | Kinase reaction with a known inhibitor. | Validates that the assay can detect inhibition.[1] |
| Test Compound | Kinase reaction with serial dilutions of the thienyl compound. | Determines the dose-dependent effect of the test inhibitor. |
Step-by-Step Methodology
This protocol is based on a final reaction volume of 25 µL in a 96-well plate. Volumes can be scaled for 384-well plates.
-
Prepare Thienyl Compound Dilutions:
-
Create a 10-point serial dilution series of your thienyl compound in 100% DMSO. Start with a high concentration (e.g., 1 mM) to cover a wide range.
-
-
Set Up the Kinase Reaction (Part 1):
-
In each well of a white, opaque-bottom plate, add 12.5 µL of a 2X Kinase/Substrate master mix prepared in kinase buffer.
-
Add 0.5 µL of the serially diluted thienyl compound, DMSO vehicle, or positive control inhibitor to the appropriate wells.
-
Gently mix the plate and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.[20]
-
-
Initiate the Kinase Reaction:
-
Add 12.0 µL of 2.08X ATP solution (prepared in kinase buffer) to all wells to start the reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to accurately determine the IC50 for ATP-competitive inhibitors.[21]
-
Mix the plate gently.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption).
-
-
Signal Detection:
-
Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions.[11][12]
-
Add 25 µL of the prepared Kinase-Glo® Reagent to each well.
-
Mix on a plate shaker for 2 minutes to lyse cells (if applicable) and stop the kinase reaction.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Measure Luminescence:
-
Read the luminescence on a plate reader.
-
Data Analysis
-
Normalization:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - [(RLUInhibitor - RLUBackground) / (RLUDMSO - RLUBackground)]) Where RLU is the Relative Luminescent Units.
-
-
Dose-Response Curve and IC50 Calculation:
-
Plot the % Inhibition versus the logarithm of the thienyl compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.[19]
-
Pillar 3: Mechanism of Action Insights
Understanding whether a thienyl compound is ATP-competitive is crucial for its development.[22][23][24] The Kinase-Glo® assay can provide initial insights.
Diagram: Distinguishing Inhibition Mechanisms
Caption: Impact of ATP concentration on IC50 for different inhibition mechanisms.
To investigate this, repeat the IC50 determination at several different ATP concentrations (e.g., one low concentration and one high, saturating concentration).
-
If the IC50 value increases as the ATP concentration increases , the thienyl compound is likely ATP-competitive .[12]
-
If the IC50 value remains relatively constant regardless of the ATP concentration , the inhibitor is likely non-ATP-competitive .[12]
For definitive confirmation of the binding mode, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are recommended.[1]
Conclusion and Future Directions
This application note provides a comprehensive and robust framework for the initial characterization of novel thienyl-based kinase inhibitors. By leveraging the sensitivity and universality of the Kinase-Glo® assay and incorporating rigorous controls and thoughtful experimental design, researchers can reliably determine inhibitor potency (IC50) and gain preliminary insights into the mechanism of action.[11][12]
Following this biochemical characterization, promising compounds should be advanced to cell-based assays to confirm on-target activity in a physiological context.[25][26] Techniques such as Western blotting to assess the phosphorylation status of the kinase's downstream substrates can validate the inhibitor's effect in intact cells.[25] Furthermore, broad kinase selectivity profiling is a critical next step to understand the compound's specificity and potential off-target effects, which is essential for developing a safe and effective therapeutic agent.[1][3]
References
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]
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Uitdehaag, J. C. M., Verkaar, F., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. Retrieved from [Link]
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Harris, K., et al. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 18(10), 1259-1267. Retrieved from [Link]
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Promega GmbH. (2015). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Promega GmbH. Retrieved from [Link]
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Ma, A., Biersack, B., Göhringer, N., Nitzsche, B., & Höpfner, M. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Personalized Medicine, 12(5), 738. Retrieved from [Link]
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Zhang, J., & Zhou, W. (2011). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry, 400(8), 2415-2431. Retrieved from [Link]
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Ma, A., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Personalized Medicine, 12(5), 738. Retrieved from [Link]
-
Vasta, J. D., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 10(1), 29-53. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. Retrieved from [Link]
-
Klutchko, S. R., et al. (2002). Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles. Bioorganic & Medicinal Chemistry Letters, 12(15), 2011-2014. Retrieved from [Link]
-
K-Fischer, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8692. Retrieved from [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(2), 167-177. Retrieved from [Link]
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Ma, A., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. ResearchGate. Retrieved from [Link]
-
Ma, A., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Refubium - Freie Universität Berlin. Retrieved from [Link]
-
Nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Nanomicronspheres. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Retrieved from [Link]
-
Kumar, A., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 112, 248-261. Retrieved from [Link]
-
Ma, A., et al. (2022). Novel Thienyl-Based Tyrosine Kinase Inhibitors for the Treatment of Hepatocellular Carcinoma. Semantic Scholar. Retrieved from [Link]
-
Roskoski, R. Jr. (2016). Non-ATP competitive protein kinase inhibitors. Expert Opinion on Therapeutic Patents, 26(1), 59-80. Retrieved from [Link]
-
Carlomagno, F., et al. (2009). ATP non-competitive Ser/Thr kinase inhibitors as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 9(7), 778-786. Retrieved from [Link]
-
Norman, R. A. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. Expert Opinion on Drug Discovery, 3(7), 761-774. Retrieved from [Link]
-
Bhullar, K. S., et al. (2018). Tyrosine Kinase Inhibitors: A Review of the Current Cancer Therapy. Journal of Clinical Oncology, 36(19_suppl), e14073-e14073. Retrieved from [Link]
-
HMP Education. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors [Video]. YouTube. Retrieved from [Link]
-
Byrne, D. P., et al. (2020). Avoiding or Co-Opting ATP Inhibition: Overview of Type III, IV, V, and VI Kinase Inhibitors. Future Medicinal Chemistry, 12(14), 1345-1365. Retrieved from [Link]
-
Wodarczyk, C., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Molecular Cancer, 22(1), 1-21. Retrieved from [Link]
-
Papaneophytou, C. P., & Grigoroudis, A. I. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecular Informatics, 31(11-12), 803-811. Retrieved from [Link]
-
Xu, H., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5649. Retrieved from [Link]
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Papaneophytou, C. P., & Grigoroudis, A. I. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ResearchGate. Retrieved from [Link]
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Topic: In Vitro Cytotoxicity Assay of 3-(3-Methyl-2-thienyl)acrylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The assessment of a compound's cytotoxic potential is a foundational step in the drug discovery and chemical safety pipeline. This document provides a comprehensive guide for evaluating the in vitro cytotoxicity of 3-(3-Methyl-2-thienyl)acrylic acid, a thienyl-containing compound with potential applications in medicinal chemistry.[1][2] We present a multi-assay strategy employing three distinct, well-established methods to generate a robust cytotoxicity profile: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Neutral Red Uptake (NRU) assay for lysosomal function. This guide offers detailed, step-by-step protocols, explains the rationale behind key experimental choices, and provides a framework for data analysis and interpretation, enabling researchers to obtain reliable and reproducible results.
Introduction to this compound and Cytotoxicity Profiling
This compound is an organic compound featuring a thienyl ring, a known heterocyclic scaffold in medicinal chemistry.[1] Compounds with thienyl and acrylic acid moieties are explored for a variety of therapeutic applications, including the synthesis of potential anticancer agents.[1][3][4] Given its potential as a bioactive agent, a thorough evaluation of its effect on cell viability is paramount.
In vitro cytotoxicity assays are indispensable tools in pharmacology and toxicology.[5] They serve as an initial screen to identify compounds that may be harmful to cells, quantify the concentration at which these toxic effects occur, and provide preliminary insights into the mechanism of cell death.[5][6] By employing a panel of assays that probe different cellular health indicators, we can construct a more complete and nuanced understanding of a compound's biological activity.
This guide details a tripartite approach:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state and overall viability of the cell population.[7][8]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised plasma membrane integrity and cell lysis.[9]
-
Neutral Red Uptake (NRU) Assay: Assesses the ability of viable cells to incorporate and sequester the neutral red dye within their lysosomes, indicating lysosomal membrane integrity.[10][11]
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | (E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid | [12] |
| CAS Number | 77741-66-3 | [12][13] |
| Molecular Formula | C₈H₈O₂S | [12][14] |
| Molecular Weight | 168.21 g/mol | [12] |
| Physical Form | Solid | [15] |
| Melting Point | 171.5-172 °C | [13] |
Experimental Design: A Rationale-Driven Approach
A robust cytotoxicity study is built on a foundation of carefully considered experimental parameters. The choices below are designed to ensure the protocol is a self-validating system.
Rationale for Cell Line Selection
The choice of cell line is critical and should align with the research objectives.[16][17] To generate a meaningful cytotoxicity profile for a novel compound, it is advantageous to test it on both a cancer cell line and a non-cancerous "normal" cell line. This dual approach allows for the assessment of potential selective toxicity against cancer cells, a desirable characteristic for anti-cancer drug candidates.
-
Cancer Cell Line: Given that related thienyl compounds have shown activity against liver cancer, HepG2 (human hepatoma) is a relevant choice.[1]
-
Normal Cell Line: A fibroblast cell line such as MRC-5 (human lung fibroblast) or BALB/c 3T3 (mouse fibroblast) is recommended to establish a baseline for general cytotoxicity.[18][19]
Rationale for Multi-Assay Approach
Relying on a single cytotoxicity assay can be misleading. For example, a compound might inhibit mitochondrial respiration without immediately rupturing the cell membrane. In this scenario, an MTT assay would show high toxicity, while an LDH assay might not. Using three assays with distinct endpoints provides a more comprehensive view of the cytotoxic mechanism.
Essential Controls for Data Integrity
To ensure the validity of the results, the following controls must be included on every 96-well plate:[20]
-
Untreated Control: Cells cultured in medium only. This represents 100% viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This ensures that the solvent itself is not causing toxicity.[5]
-
Positive Control: Cells treated with a compound of known cytotoxicity (e.g., Doxorubicin or Sodium Lauryl Sulfate). This confirms that the assay system is responsive to toxic insults.[5][18]
-
Blank/Medium Control: Wells containing only culture medium (no cells). This is used to subtract the background absorbance of the medium and assay reagents.[21]
Detailed Experimental Protocols
This section provides step-by-step methodologies. It is crucial to perform all cell culture manipulations under sterile conditions in a biological safety cabinet.
Materials and Reagents
-
Cell Lines: HepG2 and MRC-5 (or BALB/c 3T3), obtained from a reputable cell bank (e.g., ATCC).[17]
-
Culture Medium: Appropriate for the chosen cell lines (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Reagents for MTT Assay: MTT solution (5 mg/mL in sterile PBS), Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[22]
-
Reagents for LDH Assay: Commercially available LDH cytotoxicity assay kit (recommended for consistency).
-
Reagents for NRU Assay: Neutral Red solution (e.g., 0.33 g/L in water), Destain solution (50% ethanol, 49% water, 1% glacial acetic acid).[23]
-
Equipment: 96-well flat-bottom sterile microplates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader.
Preparation of Solutions
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. The exact solubility should be empirically determined. Store aliquots at -20°C.
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by performing serial dilutions of the stock solution in complete cell culture medium. A typical concentration range to start with might be 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5]
-
MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.[24]
General Experimental Workflow
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Synthesis of Poly(acrylic acid): A Comprehensive Guide for Researchers in Drug Development
This document provides an in-depth guide to the synthesis of poly(acrylic acid) (PAA), a versatile polymer with significant applications in the pharmaceutical and biomedical fields. Tailored for researchers, scientists, and drug development professionals, this guide moves beyond simple protocols to explain the underlying principles of polymerization, empowering users to rationally design and control their polymer synthesis for specific applications such as controlled drug release, bioadhesion, and tissue engineering.
Introduction: The Versatility of Poly(acrylic acid)
Poly(acrylic acid) is a water-soluble polymer characterized by a high density of carboxylic acid groups along its backbone. This feature imparts PAA with unique properties, including high hydrophilicity, pH responsiveness, and strong adhesive capabilities.[1][2] These characteristics make it an invaluable component in various pharmaceutical formulations, from tablet binders and thickening agents to sophisticated drug delivery systems and hydrogels for tissue engineering.[1][3][4] The molecular weight and architecture of PAA chains critically influence its performance, making the choice of synthesis method a crucial consideration for any application.[5][6]
Foundational Principles: Understanding Acrylic Acid Polymerization
The polymerization of acrylic acid monomers primarily proceeds via free-radical mechanisms.[7] This process can be broadly categorized into conventional free-radical polymerization and controlled radical polymerization techniques, which offer greater control over the final polymer structure.
The Mechanism of Free-Radical Polymerization
Free-radical polymerization is a chain reaction consisting of three main stages: initiation, propagation, and termination.[8][9][10]
-
Initiation: The process begins with the generation of free radicals from an initiator molecule, which can be induced by heat or a redox reaction.[7][9][11] These highly reactive radicals then attack the carbon-carbon double bond of an acrylic acid monomer, creating a new radical center on the monomer.[10][12]
-
Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, rapidly extending the polymer chain.[9][10]
-
Termination: The growth of polymer chains ceases when two radical chain ends combine (coupling) or when a radical abstracts a hydrogen atom from another chain (disproportionation).[11][12]
Mechanism of Free-Radical Polymerization.
Conventional Free-Radical Polymerization of Acrylic Acid: A Practical Protocol
This method is widely used due to its simplicity and the availability of inexpensive initiators.[7] However, it offers limited control over molecular weight distribution, resulting in polymers with a broad polydispersity index (PDI).
Causality Behind Experimental Choices
-
Solvent: Water is the preferred solvent for acrylic acid polymerization due to the monomer's and polymer's high water solubility. It also helps to dissipate the significant heat generated during this exothermic reaction.[7] Using an aqueous solution with a monomer concentration below 40% is recommended to manage the reaction rate and heat.[7]
-
Initiator: Water-soluble initiators like potassium persulfate (KPS) or ammonium persulfate are commonly used.[7][13] The initiator concentration directly influences the final molecular weight of the polymer; a higher initiator concentration leads to a lower molecular weight.
-
Temperature: The reaction temperature affects the rate of initiator decomposition and, consequently, the polymerization rate. A typical temperature range is 60-80°C.[7]
-
Inert Atmosphere: The polymerization is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inhibiting the radical reaction.
Step-by-Step Protocol for Solution Polymerization
-
Reagent Preparation:
-
Prepare a solution of acrylic acid in deionized water. For example, to achieve a 20% (w/w) solution, dissolve 20 g of acrylic acid in 80 g of deionized water.
-
Prepare a separate aqueous solution of the initiator, for instance, 0.1 g of potassium persulfate in 5 mL of deionized water.
-
-
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Place the acrylic acid solution into the flask and begin purging with nitrogen while stirring. Continue purging for at least 30 minutes to remove dissolved oxygen.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (e.g., 70°C) using an oil bath.
-
Once the temperature is stable, inject the initiator solution into the flask.
-
Allow the reaction to proceed for a set time, typically 2-4 hours. The solution will become noticeably more viscous as the polymer forms.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
To precipitate the polymer, slowly add the viscous polymer solution to a large excess of a non-solvent, such as methanol or acetone, while stirring vigorously.[7]
-
The white, solid poly(acrylic acid) will precipitate out.
-
Collect the polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
| Parameter | Typical Value | Effect on Polymer |
| Monomer Concentration | 10-40% (w/w) in water | Higher concentration can lead to higher molecular weight but is harder to control. |
| Initiator/Monomer Ratio | 1:200 - 1:1000 (molar) | Higher ratio leads to lower molecular weight. |
| Temperature | 60-90 °C | Higher temperature increases the reaction rate but can lower the molecular weight. |
| Reaction Time | 2-6 hours | Longer time generally leads to higher conversion. |
Controlled Radical Polymerization: Precision in Polymer Design
For applications demanding well-defined polymers with specific molecular weights and narrow polydispersity, controlled radical polymerization (CRP) techniques are indispensable.[14][15] These methods introduce a reversible deactivation mechanism that allows polymer chains to grow more uniformly. Two prominent CRP techniques for acrylic acid are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.[8] This technique offers excellent control over molecular weight and results in polymers with low PDI.[16]
The key to RAFT is the rapid equilibrium between active (propagating) radicals and dormant polymer chains capped with the CTA. This ensures that all chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.
Simplified RAFT Polymerization Mechanism.
This protocol is adapted for the synthesis of well-defined PAA and can be modified based on the desired molecular weight.[17]
-
Materials:
-
Acrylic acid (inhibitor removed by passing through a column of basic alumina).
-
RAFT agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate.
-
Initiator: 4,4'-Azobis(4-cyanopentanoic acid) (ACPA), a water-soluble initiator.
-
Solvent: Deionized water, degassed.
-
pH adjustment: Sodium hydroxide solution.
-
-
Procedure:
-
In a Schlenk flask, dissolve the RAFT agent and ACPA in degassed deionized water.
-
Add the purified acrylic acid to the solution.
-
Adjust the pH of the solution to a desired value (e.g., pH 4-7) using a sodium hydroxide solution. The degree of ionization of acrylic acid affects the polymerization kinetics.[17]
-
Subject the reaction mixture to several freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) to start the polymerization.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by ¹H NMR).
-
Once the desired conversion is reached, stop the reaction by cooling the flask in an ice bath and exposing it to air.
-
Purify the polymer by dialysis against deionized water using a membrane with an appropriate molecular weight cut-off to remove unreacted monomer, initiator fragments, and RAFT agent.
-
Isolate the final product by freeze-drying.
-
Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful CRP technique that uses a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[15][18] While ATRP of acidic monomers like acrylic acid can be challenging due to potential coordination of the monomer to the catalyst, recent advancements have enabled its successful implementation.[19][20]
-
Catalyst System: A common catalyst system is CuBr complexed with a ligand such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).[18]
-
Initiator: An alkyl halide, such as ethyl α-bromoisobutyrate (EBiB), is used as the initiator.
-
Solvent: Protic media can be used, but careful selection of the solvent and reaction conditions is crucial to avoid side reactions.[14]
-
pH Control: Similar to RAFT, the pH of the reaction medium can influence the polymerization.
The following is a generalized procedure for the ATRP of acrylate monomers, which can be adapted for acrylic acid with careful optimization of conditions.[21][22]
-
Setup:
-
To a Schlenk flask, add the copper(I) bromide (CuBr) and the ligand (e.g., PMDETA).
-
Seal the flask and deoxygenate by cycling between vacuum and nitrogen.
-
Add the deoxygenated solvent and stir to form the catalyst complex.
-
-
Polymerization:
-
Add the purified acrylic acid monomer to the catalyst solution.
-
Inject the initiator (e.g., EBiB) to start the polymerization.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 60-90°C).
-
Monitor the reaction as described for RAFT.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction and expose it to air to quench the polymerization.
-
Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
-
| Technique | Advantages | Disadvantages | Typical PDI |
| Free Radical | Simple, inexpensive, fast | Poor control over MW and PDI | > 1.5 |
| RAFT | Excellent control, tolerant to various functional groups and solvents | Requires synthesis of RAFT agent, potential color and odor from sulfur compounds | < 1.3 |
| ATRP | Good control, commercially available components | Sensitive to impurities and oxygen, catalyst removal can be challenging | < 1.3 |
Characterization of Poly(acrylic acid)
Thorough characterization is essential to ensure the synthesized polymer meets the requirements for its intended application.
-
Molecular Weight and Polydispersity: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[23][24] Aqueous SEC with an appropriate buffer eluent is used for PAA.[24]
-
Chemical Structure: Fourier-Transform Infrared Spectroscopy (FTIR) is used to confirm the chemical structure of the polymer by identifying the characteristic peaks of the carboxylic acid groups and the polymer backbone.[25] Nuclear Magnetic Resonance (NMR) spectroscopy provides more detailed structural information.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the polymer.
Applications in Drug Development
The ability to synthesize PAA with controlled properties opens up a wide range of applications in drug development.
-
Controlled Drug Delivery: PAA and its copolymers are used to create hydrogels and nanoparticles for the sustained and targeted release of therapeutic agents.[1][3][4] The pH-responsive nature of PAA allows for drug release to be triggered by the acidic environment of tumors or specific compartments within the gastrointestinal tract.
-
Bioadhesives: The carboxylic acid groups of PAA can form strong hydrogen bonds with mucosal surfaces, making it an excellent mucoadhesive polymer for enhancing drug absorption and residence time at the site of administration.[4]
-
Hydrogels for Tissue Engineering: Crosslinked PAA can form hydrogels that absorb large amounts of water, creating a biocompatible scaffold for cell growth and tissue regeneration.[26][27][28] The mechanical properties of these hydrogels can be tuned by controlling the crosslinking density.[26][27]
From Synthesis to Application.
Conclusion
This guide has provided a comprehensive overview of the synthesis of poly(acrylic acid), from the fundamental principles of free-radical polymerization to advanced controlled radical techniques. By understanding the causality behind the experimental choices and following the detailed protocols, researchers can confidently synthesize PAA with tailored properties for a wide array of applications in drug development. The ability to precisely control the molecular weight and architecture of PAA is paramount to advancing the next generation of drug delivery systems and biomedical materials.
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- Universal Conditions for the Controlled Polymerization of Acrylates, Methacrylates, and Styrene via Cu(0)-RDRP. Journal of the American Chemical Society.
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- What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? - Chemistry For Everyone. (2025-09-06). YouTube.
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- Radical polymerization. Wikipedia.
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- Preparation, Characterization, and Dissociation Properties of Poly(acrylic acid) and Poly(methacrylic acid) with Narrow Molecular Weight Distribution. (1996-09-01). R Discovery.
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- Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst†.
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- RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. MDPI.
- Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Application to the Synthesis of Poly(acrylic acid)-Stabilized Polystyrene Particles by RAFT Emulsion Polymerization. Macromolecules - ACS Publications.
- POLY(ACRYLIC ACID): Application, Synthesis and Hazard. (2023-04-13). ChemicalBook.
- Modification and Characterization of Polyacrylic Acid for Metal Ion Recovery.
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Knoevenagel Condensation for Thienyl Aldehydes
Welcome to the technical support center for optimizing the Knoevenagel condensation with thienyl aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this crucial carbon-carbon bond-forming reaction. Thienyl aldehydes, while valuable building blocks, can present unique challenges compared to their benzaldehyde counterparts. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and achieve your desired outcomes.
I. Troubleshooting Guide: Addressing Low Yields and Side Reactions
Low yields in the Knoevenagel condensation of thienyl aldehydes can arise from several factors, including suboptimal reaction conditions, catalyst deactivation, or the formation of unwanted side products.[1] This section provides a systematic approach to identifying and resolving these common issues.
Question: My reaction with a thienyl aldehyde is resulting in a low yield. What are the first parameters I should investigate?
Answer: When troubleshooting low yields, it's essential to start with the most impactful variables. Here’s a prioritized checklist:
-
Catalyst Choice and Activity: The catalyst is a critical component in this reaction.[1] Weak bases like piperidine, pyridine, or ammonium salts are commonly used to avoid self-condensation of the aldehyde.[1] For thienyl aldehydes, the sulfur atom can sometimes interact with and deactivate certain catalysts.
-
Recommendation: If using a standard amine catalyst like piperidine, ensure it is fresh and pure. Consider screening other weak bases such as pyrrolidine, which has shown high efficiency, or greener alternatives like β-alanine or even urea under microwave irradiation.[2][3][4] In some cases, Lewis acids like TiCl₄, ZnCl₂, or nano-ZnO have been effective.[5][6][7]
-
-
Solvent Polarity and Aprotic Nature: The solvent plays a significant role in reaction kinetics and equilibrium.[8]
-
Recommendation: Polar aprotic solvents like ethanol, DMF, or acetonitrile often give good results.[1][9] For reactions that produce water, using a solvent like toluene that allows for azeotropic removal with a Dean-Stark apparatus can significantly improve yields by shifting the equilibrium towards the product.[1][10] Solvent-free conditions, particularly with microwave assistance, have also proven highly effective and environmentally friendly.[11][12]
-
-
Reaction Temperature and Time: These two parameters are intrinsically linked.
-
Recommendation: Many Knoevenagel condensations proceed at room temperature, but some substrates, including certain thienyl aldehydes, may require gentle heating (e.g., 40-80°C) to go to completion.[9] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.[1]
-
Question: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Answer: Side product formation is a common issue that can significantly reduce the yield of your desired product. Here are the most probable side reactions and mitigation strategies:
-
Self-Condensation of the Aldehyde: This occurs when the aldehyde reacts with itself, particularly under strongly basic conditions.[1]
-
Michael Addition: The product of the Knoevenagel condensation is an α,β-unsaturated system, which can be susceptible to a subsequent Michael addition by another equivalent of the active methylene compound.
-
Mitigation: Carefully control the stoichiometry of your reactants. A slight excess (1.05-1.1 equivalents) of the active methylene compound can be beneficial, but a large excess should be avoided. Monitor the reaction closely by TLC and stop the reaction once the starting thienyl aldehyde has been consumed.[9]
-
-
Polymerization: Thienyl-containing compounds can sometimes be prone to polymerization, especially under harsh acidic or thermal conditions.
-
Mitigation: Maintain mild reaction conditions. If heating is necessary, do so gently and for the minimum time required. Ensure your starting materials and solvent are free of strong acid impurities.
-
Question: My reaction seems to stall before all the thienyl aldehyde is consumed. What steps can I take to drive it to completion?
Answer: An incomplete reaction is a frequent cause of low yields.[1] Here’s how to address it:
-
Water Removal: The Knoevenagel condensation produces one equivalent of water.[13] This water can inhibit the catalyst or shift the reaction equilibrium back towards the starting materials.[8]
-
Catalyst Loading: While catalytic amounts are sufficient, the optimal loading can vary.
-
Actionable Step: If you suspect catalyst deactivation, a slightly higher catalyst loading (e.g., increasing from 0.1 to 0.2 equivalents) might be beneficial. However, be cautious as excessive catalyst can promote side reactions.[9]
-
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[11][12][14]
II. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the practical aspects of performing the Knoevenagel condensation with thienyl aldehydes.
Q1: What is the general mechanism for the Knoevenagel condensation?
The reaction proceeds through three main steps:
-
Deprotonation: A weak base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[15][16]
-
Nucleophilic Addition: The enolate attacks the carbonyl carbon of the thienyl aldehyde.[13][16]
-
Dehydration: The resulting intermediate eliminates a molecule of water to form the α,β-unsaturated product.[16][17]
Q2: Which active methylene compounds are typically used with thienyl aldehydes?
A variety of active methylene compounds can be used, including malononitrile, ethyl cyanoacetate, cyanoacetamide, barbituric acid, and nitromethane.[2][4][12][18] The choice will depend on the desired functionality in the final product.
Q3: Are there any "green" or more environmentally friendly approaches to this reaction?
Yes, several green chemistry approaches have been developed. These include:
-
Using water as a solvent: In some cases, the reaction can be performed in water, avoiding organic solvents.[1][18]
-
Solvent-free conditions: Grinding the reactants together, sometimes with a solid catalyst, or using microwave irradiation without a solvent can be highly efficient.[11]
-
Natural or reusable catalysts: Catalysts derived from natural sources, like henna leaf extract or banana peel extract, have been reported.[19][20] Heterogeneous catalysts such as basic alumina, nano-ZnO, or functionalized metal-organic frameworks (MOFs) are also advantageous as they can be easily recovered and reused.[7][14][18]
Q4: How does the substitution pattern on the thiophene ring affect the reaction?
Electron-withdrawing groups on the thiophene ring can make the aldehyde carbonyl more electrophilic and potentially increase the reaction rate. Conversely, electron-donating groups may slow it down. Steric hindrance from substituents near the aldehyde group can also impact the reaction by impeding the approach of the nucleophile.[9]
Q5: Can I use a strong base to speed up the reaction?
Using a strong base like sodium ethoxide is generally not recommended. It can lead to a rapid self-condensation of the aldehyde, significantly lowering the yield of the desired Knoevenagel product.[1][17]
III. Experimental Protocols and Data
This section provides detailed, step-by-step protocols for performing the Knoevenagel condensation with thienyl aldehydes under various conditions.
Protocol 1: Classic Piperidine-Catalyzed Condensation in Ethanol
This protocol is a standard and widely used method for the Knoevenagel condensation.
Materials:
-
Thiophene-2-carboxaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).[9]
-
Add a catalytic amount of piperidine (0.1 mmol) to the mixture.[18]
-
Stir the reaction at room temperature or heat to reflux (approx. 78°C) while monitoring the progress with TLC.[1][9]
-
Upon completion (typically 1-3 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.[1]
-
If no precipitate forms, remove the ethanol under reduced pressure and purify the crude product by recrystallization or column chromatography.[1]
Protocol 2: Microwave-Assisted Solvent-Free Condensation
This protocol offers a rapid and environmentally friendly alternative to conventional methods.
Materials:
-
Thiophene-2-carboxaldehyde (1.0 mmol)
-
Ethyl cyanoacetate (1.2 mmol)
-
Basic alumina (equal weight to reactants)
-
Microwave reactor tube, microwave synthesizer
Procedure:
-
To a microwave reactor tube, add thiophene-2-carboxaldehyde (1.0 mmol) and ethyl cyanoacetate (1.2 mmol).[18]
-
Add an equal weight of basic alumina to the reactants and mix thoroughly with a spatula.[18]
-
Place the tube in the microwave synthesizer and irradiate at a suitable power (e.g., 160-320W) for a short duration (e.g., 2-5 minutes).[12][18]
-
After irradiation, allow the mixture to cool to room temperature.
-
Add ethanol to the reaction mixture and filter to remove the basic alumina. Wash the alumina with additional ethanol.[18]
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.[18]
Data Summary: Comparison of Catalysts for Thienyl Aldehyde Condensation
The following table summarizes typical yields obtained for the reaction between thiophene-2-carboxaldehyde and ethyl cyanoacetate under different catalytic conditions, as reported in the literature.
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux, 2h | ~90% | [21] |
| Diisopropylethylammonium Acetate (DIPEAc) | None | 80°C, 15 min | 91% | [21] |
| Urea | None | Microwave, 180W, 3 min | ~85-95% | [4] |
| Basic Alumina | None | Microwave, 300W, 3-5 min | High | [18] |
| Nano-ZnO | Ethanol | Reflux, 30 min | 98% | [7] |
Note: Yields are highly dependent on the specific substrate and precise reaction conditions.
IV. Visual Guides and Workflows
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the Knoevenagel condensation of thienyl aldehydes.
Caption: A decision tree for troubleshooting low reaction yields.
General Reaction Mechanism
This diagram illustrates the fundamental steps of the base-catalyzed Knoevenagel condensation.
Caption: Key mechanistic steps of the Knoevenagel condensation.
V. References
-
A green and an efficient catalyst for Knoevenagel condensation under grindstone method. (n.d.). Retrieved from [Link]
-
Calcium Ferrite, an Efficient Catalyst for Knoevenagel Condensation (A Green Approach). (n.d.). Retrieved from [Link]
-
Xing, J., Liu, Z., Zhang, Z., & Jia, X. (n.d.). Microwave-Assisted Synthesis of 2-(2-Nitroethenly)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane. ResearchGate. Retrieved from [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. Retrieved from [Link]
-
The Umbrella Academy. (2023, January 14). Knoevenagel condensation [Video]. YouTube. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Retrieved from [Link]
-
Chavan, P., Nagore, P., Mane, K., & Bangale, S. (2015). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(3), 34-38. Retrieved from [Link]
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of aromatic bisulfite adducts with 2,4-thiazolidinedione in the presence of Lewis acid catalysts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2024, July 7). Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile microwave-assisted Knoevenagel condensation of various aldehydes and ketones using amine-functionalized metal organic frameworks. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine and acetic acid as catalysts for Knoevenagel condensation. Retrieved from [Link]
-
OAText. (2019, September 26). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. Retrieved from [Link]
-
YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry [Video]. Retrieved from [Link]
-
Merugu, S. K., & Bollikolla, H. B. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Retrieved from [Link]
-
Bangladesh Journals Online. (2019, October 27). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Retrieved from [Link]
-
recent developments in knoevenagel condensation reaction: a review. (n.d.). Retrieved from [Link]
-
Frontiers. (2018, September 18). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Retrieved from [Link]
-
PubMed. (2011, March 21). Lewis acid/base Catalyzed [2+2]-cycloaddition of Sulfenes and Aldehydes: A Versatile Entry to Chiral Sulfonyl and Sulfinyl Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalysts used for Knoevenagel condensation. Retrieved from [Link]
-
The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]
-
ACS Omega. (2021, May 12). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (2020). A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. oatext.com [oatext.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. purechemistry.org [purechemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach - IJPRS [ijprs.com]
- 20. researchgate.net [researchgate.net]
- 21. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
Technical Support Center: Optimizing Reaction Conditions for Thienylacrylic Acid Preparation
Welcome to the technical support center for the synthesis of 3-(2-thienyl)acrylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the preparation of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, primarily via the Knoevenagel-Doebner condensation.
Understanding the Synthesis: The Knoevenagel-Doebner Reaction
The preparation of thienylacrylic acid is most commonly achieved through the Knoevenagel condensation, specifically the Doebner modification. This reaction involves the condensation of thiophene-2-carboxaldehyde with an active methylene compound, such as malonic acid, in the presence of a basic catalyst system, typically pyridine and a catalytic amount of piperidine.[1][2][3] The reaction proceeds via a nucleophilic addition followed by dehydration and subsequent decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[4][5][6]
Reaction Mechanism Overview
The reaction is initiated by the deprotonation of malonic acid by the base (piperidine) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of thiophene-2-carboxaldehyde. The resulting intermediate undergoes dehydration and decarboxylation, driven by the pyridine solvent, to form the final product, (E)-3-(2-thienyl)acrylic acid.[5][6][7]
Caption: Knoevenagel-Doebner reaction mechanism for thienylacrylic acid synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of thienylacrylic acid in a question-and-answer format.
Q1: My reaction yield is very low or I'm not getting any product. What could be the problem?
A1: Low to no yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality:
-
Thiophene-2-carboxaldehyde: This aldehyde is susceptible to oxidation to thiophene-2-carboxylic acid upon prolonged exposure to air.[8][9] Ensure you are using a fresh or properly stored bottle. If the liquid appears discolored (dark amber or brown), consider purifying it by distillation before use.
-
Malonic Acid: While generally stable, malonic acid can degrade over time. Use a high-purity grade and ensure it is dry.
-
Solvents and Catalysts: Pyridine should be dry, as water can interfere with the reaction. Piperidine is used in catalytic amounts; ensure it is fresh.
-
-
Reaction Conditions:
-
Temperature: The Knoevenagel-Doebner reaction typically requires heating.[7][10] If the temperature is too low, the reaction rate will be significantly slow. Conversely, excessively high temperatures can lead to side reactions and decomposition. A temperature range of 80-100°C is generally effective.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared. Reaction times of 2-6 hours are typical.[7]
-
-
Stoichiometry:
-
Ensure the molar ratios of your reactants are correct. A slight excess of malonic acid (e.g., 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.
-
Q2: I'm observing significant side product formation. How can I improve the selectivity?
A2: Side product formation can reduce your yield and complicate purification. Here are common side reactions and how to mitigate them:
-
Self-Condensation of Thiophene-2-carboxaldehyde: While less common with aromatic aldehydes under mild basic conditions, it can occur. Using a weak base like piperidine helps to prevent this.[2][11]
-
Michael Addition: The product, thienylacrylic acid, is a Michael acceptor. Under strongly basic conditions or with prolonged reaction times, unreacted malonate enolate can potentially add to the product. Sticking to catalytic amounts of piperidine and monitoring the reaction to avoid excessive heating times can minimize this.
-
Polymerization: Acrylic acids can be prone to polymerization, especially at high temperatures.[12][13] While less of an issue in this specific synthesis compared to simpler acrylic acids, it's a possibility. Adding a radical inhibitor like hydroquinone during purification (distillation or recrystallization from a hot solvent) can be a preventative measure if polymerization is suspected.
Q3: I'm having difficulty isolating and purifying the final product. What are the best practices?
A3: Effective isolation and purification are crucial for obtaining high-purity thienylacrylic acid.
-
Work-up Procedure:
-
After the reaction is complete, the mixture is typically cooled and then acidified with a mineral acid like hydrochloric acid (HCl).[7] This protonates the carboxylate product, causing it to precipitate out of the aqueous solution.
-
If the product does not precipitate immediately, cooling the mixture in an ice bath can aid in crystallization.[7] Vigorous stirring during acidification can also promote precipitation.
-
-
Purification:
-
Recrystallization: This is the most common method for purifying the crude product. Suitable solvents include water, ethanol, or a mixture of ethanol and water. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.
-
Dealing with Impurities: If the product is oily or refuses to crystallize, it may be due to the presence of unreacted starting materials or side products. Washing the crude product with a solvent that dissolves the impurities but not the desired product can be effective. For example, a cold water wash can help remove residual malonic acid.
-
Q4: My results are inconsistent and I'm struggling with reproducibility. What factors should I control more carefully?
A4: Reproducibility is key in scientific research. Here are factors that can lead to inconsistent results:
-
Atmospheric Moisture: The reaction should be conducted under a dry atmosphere (e.g., using a drying tube or an inert gas like nitrogen) to prevent moisture from interfering with the basic catalyst and reactants.
-
Heating Consistency: Use a temperature-controlled oil bath or heating mantle to ensure a stable and uniform reaction temperature. Fluctuations in temperature can lead to variable reaction rates and side product formation.
-
Purity of Starting Materials: As mentioned in Q1, the purity of thiophene-2-carboxaldehyde is critical. Using aldehyde from the same batch or re-purifying it before each reaction can improve consistency.
Frequently Asked Questions (FAQs)
What are the specific roles of pyridine and piperidine in the reaction?
Pyridine serves as both the solvent and a base that facilitates the decarboxylation of the intermediate.[1][2][4] Piperidine, a stronger base than pyridine, is the primary catalyst that deprotonates malonic acid to initiate the condensation reaction.[1][10]
Can I use other bases instead of piperidine?
Yes, other secondary amines like pyrrolidine have been shown to be effective, and in some cases, more efficient catalysts for Knoevenagel condensations.[14][15] Other nitrogen-based catalysts, such as ammonium salts, can also be used.[1][16] The choice of base can influence the reaction rate and yield.
How do I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. By spotting the reaction mixture alongside the starting aldehyde, you can track the disappearance of the aldehyde and the appearance of the product spot.
How can I confirm the identity and purity of my final product?
The identity and purity of the synthesized thienylacrylic acid can be confirmed using several analytical techniques:
-
Melting Point: Pure 3-(2-thienyl)acrylic acid has a reported melting point in the range of 145-148 °C.[17] A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic peaks for the vinyl and thiophene protons.
-
¹³C NMR: The carbon NMR will show the expected number of signals for the seven unique carbons.
-
IR Spectroscopy: Look for characteristic peaks for the carboxylic acid O-H stretch, C=O stretch, and C=C double bond stretch.
-
Mass Spectrometry: This will confirm the molecular weight of the compound (154.19 g/mol ).[18][19]
-
Are there any "greener" or more sustainable approaches to this synthesis?
Research into green chemistry approaches for the Knoevenagel condensation is ongoing. Some alternatives include:
-
Using water as a solvent: Some studies have shown successful Knoevenagel condensations in water, which reduces the need for volatile organic solvents like pyridine.[20]
-
Solvent-free conditions: Reactions can sometimes be carried out neat or with microwave irradiation to accelerate the reaction without a solvent.[21]
-
Reusable catalysts: The use of solid-supported catalysts or ionic liquids can facilitate easier catalyst separation and recycling.[20]
Optimizing Reaction Parameters: A Summary
The following table summarizes the impact of key reaction parameters on the yield and purity of thienylacrylic acid.
| Parameter | Condition | Effect on Yield | Effect on Purity | Recommendation |
| Temperature | Too Low (<70°C) | Low (slow reaction) | High (fewer side products) | Optimize in the 80-100°C range. |
| Too High (>110°C) | May decrease (decomposition) | Low (increased side products) | Avoid excessive heating. | |
| Catalyst | Piperidine (catalytic) | Good | Good | Standard choice. |
| Pyrrolidine (catalytic) | Potentially higher | Good | A viable, sometimes more active, alternative.[15] | |
| Solvent | Pyridine (dry) | Good | Good | Standard choice, also aids in decarboxylation.[2] |
| Water | Variable | Variable | A "greener" alternative, may require catalyst adjustment.[20] | |
| Reaction Time | Too Short | Low (incomplete reaction) | N/A | Monitor by TLC for completion. |
| Too Long | May decrease (side reactions) | Low (potential for Michael addition) | Stop the reaction once the starting material is consumed. |
Experimental Workflow
A typical experimental workflow for the synthesis of thienylacrylic acid is outlined below.
Caption: General experimental workflow for thienylacrylic acid synthesis.
References
-
De Witte, T., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. RSC Advances, 11(38), 23529-23545. [Link]
-
NRO Chemistry. (2022, February 1). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Wikipedia. (2023, December 19). Knoevenagel condensation. [Link]
-
ResearchGate. (2018, March 9). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
-
Sá, M. M., & Fernandes, P. A. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel–Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(48), 12751-12759. [Link]
-
De Witte, T., et al. (2021). Mechanistic considerations and characterization of ammonia-based catalytic active intermediates of the green Knoevenagel reaction of various benzaldehydes. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1141-1148. [Link]
-
Amiar, T., et al. (2017). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal, 2(4), 92-98. [Link]
-
Juniper Publishers. (2018, March 1). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
PubChem. (n.d.). 3-(2-Thienyl)acrylic acid. [Link]
-
L.S. College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. [Link]
-
Wikipedia. (2023, March 27). Thiophene-2-carboxylic acid. [Link]
-
SpectraBase. (n.d.). trans-2-THIOPHENEACRYLIC ACID. [Link]
-
Organic Syntheses. (n.d.). β,β-DIMETHYLACRYLIC ACID. [Link]
-
OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. [Link]
-
National Institutes of Health. (2013, November 27). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]
-
Reddit. (2024, March 10). knoevenagel condensation (Doebner modification). [Link]
-
Wikipedia. (2023, October 21). Thiophene-2-carboxaldehyde. [Link]
-
Asian Journal of Chemistry. (2013). Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts. [Link]
-
ResearchGate. (2019, July). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. [Link]
- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
SciELO México. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
-
Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link]
-
Organic Syntheses. (n.d.). acrylic acid. [Link]
-
European Patent Office. (n.d.). METHOD OF PURIFYING (METH)ACRYLIC ACID - EP 1688407 B1. [Link]
-
Organic Syntheses. (n.d.). furylacrylic acid. [Link]
- Google Patents. (n.d.).
-
National Institutes of Health. (n.d.). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. [Link]
-
Reddit. (2024, April 3). How to purify Acrylic Acid. [Link]
-
ResearchGate. (n.d.). Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. [Link]
Sources
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- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. DSpace [open.bu.edu]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 9. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 10. chemrj.org [chemrj.org]
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- 17. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]
- 18. 3-(2-Thienyl)acrylic acid | C7H6O2S | CID 735981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. spectrabase.com [spectrabase.com]
- 20. asianpubs.org [asianpubs.org]
- 21. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Technical Support Center: Troubleshooting the Purification of Polar Organic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of polar organic compounds. Polar compounds, characterized by distinct positive and negative charges at opposite ends, are crucial in numerous applications but present unique separation challenges. They often exhibit poor retention in traditional reversed-phase chromatography and may bind too strongly or irreversibly in normal-phase chromatography, leading to poor recovery and resolution.[1]
This document provides in-depth, question-and-answer-based troubleshooting guides, field-proven protocols, and a comparative analysis of chromatographic techniques to empower you to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial challenges.
Q1: Why is my polar compound showing little to no retention on my C18 reversed-phase column?
A: Standard C18 columns use a non-polar stationary phase that retains molecules primarily through hydrophobic interactions.[2] Highly polar analytes have a strong affinity for the polar mobile phase (typically high in aqueous content) and interact weakly with the non-polar C18 chains, causing them to elute very early, often at or near the void volume.[3] This phenomenon is a classic sign that the retention mechanism is insufficient for your compound's properties.
Q2: My compound streaks badly or won't move from the baseline in normal-phase chromatography on silica gel. What's happening?
A: This indicates an overly strong interaction between your highly polar compound and the polar silica stationary phase. The acidic silanol groups on the silica surface can bind strongly to basic or highly polar functional groups, causing streaking or irreversible adsorption.[1][4] To address this, you may need to use a more polar mobile phase or add a modifier to reduce these strong interactions. For very polar basic compounds, adding a small amount of ammonium hydroxide to the mobile phase can improve peak shape and elution.[4][5]
Q3: What is HILIC, and when is it the right choice for my compound?
A: HILIC, or Hydrophilic Interaction Liquid Chromatography, is a technique specifically designed for the separation of highly polar and hydrophilic compounds.[6] It uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][7] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[7] HILIC is the ideal choice when your compound is too polar for good retention in reversed-phase and either too strongly retained or incompatible with normal-phase solvents.[1][6]
Q4: My polar sample isn't soluble in the initial, non-polar mobile phase required for normal-phase chromatography. How can I load it onto the column?
A: This is a common challenge. The best solution is "dry loading." This involves pre-adsorbing your sample onto a small amount of silica gel (or another inert sorbent like Celite) by dissolving it in a suitable solvent, mixing it with the silica, and then evaporating the solvent completely. The resulting free-flowing powder can then be carefully added to the top of your packed column.[8] This technique prevents the dissolution issues and band broadening that occur when loading a sample in a strong, incompatible solvent.[8]
Section 2: In-Depth Troubleshooting Guides by Technique
Guide 1: Reversed-Phase Chromatography (RPC)
While challenging, RPC can be adapted for moderately polar compounds.
Q: I have no retention for my polar analyte. What are my options besides switching to HILIC?
A: Solution Pathway:
-
Use a 100% Aqueous Mobile Phase: Traditional C18 columns can suffer from "dewetting" or "phase collapse" in highly aqueous conditions, where the water is expelled from the nonpolar pores, leading to a dramatic loss of retention. To counter this, select a column specifically designed for use with 100% aqueous mobile phases. These often have embedded polar groups or are based on wider pore C18 chemistry (like T3 columns) that resist this collapse.[9]
-
Modify Mobile Phase pH: If your compound is ionizable (acidic or basic), adjusting the mobile phase pH can significantly increase retention. For a basic compound, using a high pH mobile phase (e.g., pH > 8) will neutralize its charge, making it less polar and more retentive on the C18 phase.[9] Conversely, a low pH (e.g., pH < 3) will suppress the ionization of acidic compounds, increasing their retention.[9] Always use a pH-stable column for this approach.
-
Consider Polar-Endcapped or Embedded-Polar Group Columns: These columns are a modification of the standard C18 phase. They incorporate polar functional groups near the silica surface or at the end of the alkyl chains. This design makes them compatible with 100% aqueous mobile phases and provides an alternative selectivity for polar analytes.[10][11]
-
Use Ion-Pairing Agents (with caution): Ion-pairing agents (e.g., trifluoroacetic acid for bases, or alkylammonium salts for acids) are additives that contain a non-polar "tail" and an ionic "head." They pair with charged analytes in the mobile phase, forming a neutral, more hydrophobic complex that can be retained by the C18 column.[9] However, these agents can be difficult to remove from the column, require long equilibration times, and often suppress MS signals.
Q: My polar analyte shows significant peak tailing. What is the cause and how do I fix it?
A: Causal Analysis & Solution: Peak tailing for polar compounds in RPC, especially bases, is often caused by secondary interactions with acidic, ionized silanol groups on the silica surface of the stationary phase.[12]
-
Operate at Low pH: Using a mobile phase with a low pH (e.g., 2.5-3.0) using formic acid or a phosphate buffer will protonate the silanol groups, reducing their ability to interact with positively charged basic analytes.[9]
-
Use a High-Purity, Endcapped Column: Modern, high-purity silica columns with thorough end-capping (covering residual silanols with a non-polar group) have fewer free silanols and are less prone to causing peak tailing.
-
Add a Competing Base: A small amount of a competing base (like triethylamine, TEA) can be added to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte. This is less common in modern HPLC but can be effective.
-
Check for Column Contamination: Contaminants from previous samples can accumulate at the head of the column, creating active sites that cause tailing.[11] Flushing the column with a strong solvent or, if necessary, replacing the guard column can resolve this.[11]
Guide 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful tool but requires a different mindset than RPC.
Q: My retention times are drifting and my results are not reproducible in HILIC. Why?
A: Causal Analysis & Solution: The retention mechanism in HILIC depends on the establishment of a stable water layer on the stationary phase.[13] Reproducibility issues almost always stem from a disruption or incomplete formation of this layer.
-
Insufficient Column Equilibration: HILIC requires significantly longer equilibration times than RPC. When changing mobile phases or after a steep gradient, the water layer needs time to re-establish. A minimum of 10-20 column volumes is a good starting point, but some methods may require more.
-
Mismatch Between Sample Diluent and Mobile Phase: Injecting a sample dissolved in a solvent much stronger (more aqueous) than the initial mobile phase will disrupt the water layer at the column inlet and cause poor peak shape and shifting retention. The cardinal rule of HILIC is to dissolve your sample in a solvent that is as close as possible to, or weaker than, your initial mobile phase. Often, a mix of 75% acetonitrile / 25% methanol is a good starting point for polar analytes.
-
Mobile Phase Preparation: Ensure precise and consistent preparation of your mobile phases. Small variations in the organic/aqueous ratio can lead to significant changes in retention time. Use aqueous buffers to help maintain a stable water layer.
Q: My peaks are split or excessively broad in HILIC. What should I investigate?
A: Solution Pathway:
-
Confirm Sample Diluent Compatibility: As mentioned above, this is the most common cause. If the sample is dissolved in a strong solvent like pure water or DMSO, it will cause peak distortion. Try re-dissolving the sample in the initial mobile phase.
-
Reduce Injection Volume: Large injection volumes, especially in an incompatible solvent, will exacerbate peak shape problems. Try reducing the injection volume significantly.
-
Check for Secondary Interactions: Similar to RPC, secondary ionic interactions can occur. The pH of the mobile phase can control the ionization state of both the analyte and the stationary phase (silanols), affecting peak shape.[7] Experiment with different buffer salts (e.g., ammonium formate vs. ammonium acetate) and pH values to optimize peak symmetry.
Section 3: Key Experimental Protocols
Protocol 1: Basic HILIC Method Development for a Polar Analyte
This protocol provides a starting point for developing a robust HILIC separation.
-
Column Selection: Start with a common HILIC stationary phase, such as an amide or unbonded silica column.
-
Mobile Phase Preparation:
-
Solvent A (Aqueous): 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile. (The small amount of ACN helps with mixing). Adjust pH to a relevant value if your analyte's pKa is known.
-
Solvent B (Organic): 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile.
-
-
Sample Preparation: Dissolve the sample at a known concentration in a solvent matching the initial gradient conditions (e.g., 95% Acetonitrile / 5% Water). If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with acetonitrile.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% B) for at least 20-30 column volumes at a standard flow rate (e.g., 1 mL/min for a 4.6 mm ID column).
-
Initial Gradient Run:
-
Time 0-1 min: Hold at 95% B.
-
Time 1-10 min: Linear gradient from 95% B to 50% B.
-
Time 10-12 min: Hold at 50% B.
-
Time 12.1-15 min: Return to 95% B and re-equilibrate.
-
-
Optimization:
-
No Retention: Your compound may be insufficiently polar for HILIC, or the initial conditions are too strong. Try starting with 98% or 99% B.
-
Too Retained: Increase the gradient slope or make the final mobile phase composition stronger (e.g., gradient to 40% B).
-
Poor Resolution: Try a shallower gradient or experiment with a different stationary phase (e.g., switch from silica to an amide phase for different selectivity).[13]
-
Protocol 2: Dry Loading for Normal-Phase Flash Chromatography
This protocol is essential when your crude reaction mixture is insoluble in the column's eluent.[8]
-
Sample Dissolution: Dissolve your crude sample completely in a suitable, volatile solvent (e.g., dichloromethane, methanol, or ethyl acetate).
-
Adsorption: In a round-bottom flask, add silica gel (typically 3-5 times the mass of your crude sample). Swirl the flask to create a uniform slurry.
-
Solvent Evaporation: Carefully remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder. If the residue is oily or clumpy, add more silica and repeat the evaporation.[8]
-
Column Loading: Pack your flash column as usual. Carefully add the dry, sample-impregnated silica powder to the top of the packed column, creating a thin, even layer.
-
Finalize Packing: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed.[8]
-
Elution: Carefully add the mobile phase and begin the chromatography process. This method ensures that the sample is introduced to the column in a concentrated band, leading to better separation.
Section 4: Visualizations & Data Tables
Diagrams and Workflows
Caption: Decision tree for selecting a primary purification technique for polar compounds.
Caption: Troubleshooting workflow for poor peak shape in liquid chromatography.
Data Tables
Table 1: Comparison of Primary Chromatography Modes for Polar Analytes
| Feature | Reversed-Phase (RPC) | Hydrophilic Interaction (HILIC) | Ion Exchange (IEC) | Mixed-Mode (MMC) |
| Stationary Phase | Non-polar (e.g., C18) | Polar (e.g., Silica, Amide, Diol) | Charged (Anionic or Cationic) | Combines RP and IEX functionalities |
| Mobile Phase | Polar (High % Aqueous) | Non-polar (High % Organic) | Aqueous buffer with salt gradient | Aqueous buffer with organic & salt gradient |
| Elution Order | Least polar elutes first | Most polar elutes first | Based on charge density | Combination of polarity and charge |
| Primary Retention | Hydrophobic interactions | Partitioning into a surface water layer | Electrostatic (ionic) interactions[14][15] | Hydrophobic and electrostatic interactions[16] |
| Best For | Moderately polar, ionizable compounds (with pH modification) | Very polar, hydrophilic, neutral or charged compounds[1] | Charged analytes (acids, bases, proteins, nucleotides)[14] | Complex mixtures of polar, non-polar, and charged species[17][18] |
| Key Challenge | Poor retention of very polar analytes | Requires long equilibration, sensitive to sample solvent | Only separates charged molecules, requires buffers | Complex method development |
Table 2: Common Mobile Phase Modifiers and Their Function
| Modifier | Typical Concentration | Chromatography Mode(s) | Primary Function |
| Formic Acid / Acetic Acid | 0.05 - 0.1% | RPC, HILIC | Acidifies mobile phase to suppress silanol activity and neutralize basic analytes, improving peak shape and retention.[9] Also aids in MS ionization. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | RPC | Acts as an ion-pairing agent for basic compounds, increasing retention. Can suppress MS signal and is difficult to remove from columns.[9] |
| Ammonium Hydroxide | 0.1 - 2% | NPC | Added to a polar organic mobile phase to improve the elution and peak shape of very polar, basic compounds from silica gel by competing for active sites.[5] |
| Ammonium Acetate / Formate | 5 - 20 mM | HILIC, RPC | Provides ionic strength to the mobile phase, which helps to create a stable water layer in HILIC and can improve peak shape for charged analytes. Volatile and MS-friendly. |
References
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]
-
LCGC International. (2021). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. [Link]
-
ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Royal Society of Chemistry. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions. [Link]
-
LCGC International. (2018). Mixed-Mode Chromatography—A Review. [Link]
-
Wikipedia. Ion chromatography. [Link]
-
LCGC International. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Teledyne Labs. HILIC Purification Strategies for Flash Chromatography. [Link]
-
LCGC International. (2014). Retaining Polar Compounds. [Link]
-
Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]
-
MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes?. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/31070]([Link] SFC/how-good-is-sfc-for-polar-analytes/31070)
-
Chrom Tech, Inc. (2025). Mastering Ion Exchange Chromatography: Essential Guide. [Link]
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
-
ResearchGate. (2020). Mixed-Mode Chromatography. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
National Institutes of Health (NIH). (2022). Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography. [Link]
-
National Institutes of Health (NIH). Separation techniques: Chromatography. [Link]
-
Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]
-
Regis Technologies. HPLC Troubleshooting Guide. [Link]
-
Chemistry LibreTexts. (2025). 3.4.3. Ion Exchange Chromatography. [Link]
-
Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. [Link]
-
MDPI. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. [Link]
-
Reddit. (2022). Chromatography to separate polar molecules?. r/OrganicChemistry. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Waters Corporation. Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
Sources
- 1. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion chromatography - Wikipedia [en.wikipedia.org]
- 15. chromtech.com [chromtech.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(3-Methyl-2-thienyl)acrylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 3-(3-Methyl-2-thienyl)acrylic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the purification of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
The nature of impurities is intrinsically linked to the synthetic route employed. A common method for synthesizing α,β-unsaturated acids like this is the Wittig reaction.[1][2][3] In this case, you can anticipate the following impurities:
-
Triphenylphosphine oxide: A common byproduct of the Wittig reaction.[1]
-
Unreacted starting materials: Such as 3-methyl-2-thiophenecarboxaldehyde and the corresponding phosphonium ylide.
-
Solvents: Residual solvents from the reaction and workup steps.
-
Side-reaction products: Depending on the specific reaction conditions, other minor products may be present.
Q2: My crude product is a sticky oil instead of a solid. What should I do first?
"Oiling out" is a common issue in crystallization when the compound separates as a liquid instead of a solid.[4][5] This can happen if the impurity level is high or if the cooling process is too rapid.[4] Before attempting a full-scale purification, try a trituration. This involves stirring the oil with a small amount of a solvent in which the desired product is sparingly soluble, but the impurities are soluble. Hexane or a mixture of hexane and ethyl acetate is often a good starting point. This can often induce crystallization and remove a significant portion of the impurities.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A combination of techniques will provide the most comprehensive assessment of purity:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities.[6][7] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of an acid like phosphoric or formic acid to suppress ionization of the carboxylic acid) is a good starting point.[6]
-
Gas Chromatography (GC): Useful for identifying volatile impurities and residual solvents.[7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify major impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. The reported melting point for the related 3-(2-Thienyl)acrylic acid is 145-148 °C.[10]
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common purification challenges.
Guide 1: Recrystallization Troubleshooting
Recrystallization is often the most effective method for purifying solid organic compounds.[11] However, several issues can arise.
Issue 1: The compound does not crystallize upon cooling.
This is a frequent problem that can often be resolved with a systematic approach.
Workflow for Inducing Crystallization
Caption: A stepwise decision-making workflow for inducing crystallization.
Detailed Protocol & Rationale:
-
Scratching the Flask: Creating a rough surface on the inside of the flask can provide nucleation sites for crystal growth to begin.[12]
-
Seeding: Introducing a small crystal of the pure compound provides a template for other molecules to crystallize upon.[4][13]
-
Concentration: If too much solvent was added, the solution may not be supersaturated upon cooling.[4][12][13] Gently warming the solution and evaporating some of the solvent before re-cooling can resolve this.
-
Lowering the Temperature: Further decreasing the temperature reduces the solubility of the compound, which can promote crystallization.[5]
Issue 2: The product "oils out" instead of crystallizing.
This occurs when the solute separates from the solution as a liquid rather than a solid.[4][5]
Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.[4]
-
Add More Solvent: The "oiling out" may be due to the melting point of the solid being lower than the boiling point of the solvent. Adding a small amount of additional solvent can sometimes resolve this.[4]
-
Change the Solvent System: If the problem persists, a different recrystallization solvent or a co-solvent system may be necessary.
Solvent Selection Table for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good for many carboxylic acids. |
| Ethyl Acetate | 77 | Medium | Often used in combination with hexane. |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds. |
| Water | 100 | Very Polar | The compound may have some water solubility.[14][15] |
| Hexane | 69 | Non-polar | Good for removing non-polar impurities. |
This table provides a starting point for solvent screening.
Guide 2: Column Chromatography Optimization
When recrystallization is ineffective, column chromatography is the next logical step.[16] Due to the polar carboxylic acid group, this compound can interact strongly with the silica gel stationary phase.[17]
Issue: The compound will not elute from the column or shows significant tailing.
This is a common issue with polar compounds on a silica gel column.[17] The acidic protons of the silanol groups on the silica surface can strongly interact with the carboxylic acid, leading to poor elution.
Workflow for Optimizing Column Chromatography
Sources
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. osha.gov [osha.gov]
- 7. ruishuangchemical.com [ruishuangchemical.com]
- 8. EP1722222A1 - Method of determining impurity in acrylic acid - Google Patents [patents.google.com]
- 9. Separation of the hydrodesulphurisation products of thiophene by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. 3-(2-THIENYL)ACRYLIC ACID | 1124-65-8 [chemicalbook.com]
- 11. mt.com [mt.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Acrylic acid - Wikipedia [en.wikipedia.org]
- 15. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thienylacrylic Acid Compound Stability
Welcome to the technical support center for thienylacrylic acid compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the inherent stability challenges associated with this important class of molecules. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Common Stability Issues
Researchers often encounter unexpected degradation, variability in results, or loss of potency when working with thienylacrylic acid derivatives. These issues typically stem from the compound's susceptibility to specific environmental factors. This section addresses the most common problems in a question-and-answer format.
Q1: My compound is rapidly degrading in an aqueous solution. What are the likely causes and how can I fix it?
Probable Cause: The stability of thienylacrylic acid in aqueous media is highly dependent on pH. The carboxylic acid moiety's state (protonated vs. deprotonated) and the overall charge of the molecule can significantly influence its degradation pathways.[1] Hydrolysis is a common degradation route, especially for ester derivatives or if the molecule has other hydrolytically labile functional groups.[2][3]
-
Acid/Base Catalysis: Extreme pH conditions (either highly acidic or basic) can catalyze the hydrolysis of susceptible functional groups.
Recommended Solutions:
-
pH Optimization & Buffering: This is the most critical first step. Conduct a pH-stability profile study by dissolving your compound in a series of buffers across a relevant pH range (e.g., pH 3 to 9). The most practical approach to stabilization is often pH optimization and selecting an appropriate buffer.[4][5]
-
Co-solvents: If solubility is an issue and forces the use of extreme pH, consider using co-solvents (e.g., ethanol, propylene glycol) in your aqueous formulation. This can sometimes improve stability by reducing the activity of water.[5]
-
Temperature Control: Perform all solution-based work at controlled, cool temperatures (e.g., 2-8°C) unless the experimental parameter requires elevated temperatures. Hydrolytic degradation rates are highly temperature-dependent.
Q2: I'm observing significant sample degradation and discoloration after exposure to ambient light. What is happening?
Probable Cause: Thienylacrylic acid compounds possess a conjugated system of double bonds and an aromatic thienyl ring, which act as a chromophore. This structure can absorb UV and, in some cases, visible light.[6][7] This absorbed energy can excite the molecule, leading to photochemical degradation.
-
Photolysis: The primary mechanism is the direct absorption of light, which can provide enough energy to break covalent bonds, leading to isomerization (e.g., cis-trans isomerization of the acrylic double bond), cyclization, or fragmentation of the molecule.[8][9]
-
Photo-oxidation: In the presence of oxygen, the excited molecule can react to form peroxides and other oxidative degradants, often leading to colored byproducts.
Recommended Solutions:
-
Protect from Light: This is a non-negotiable practice. Always store both solid materials and solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under yellow or red light, or in a light-protected environment.
-
Packaging Selection: For long-term storage, the selection of appropriate packaging is crucial. Amber containers for liquids and opaque bottles or blister packs for solids can successfully address photostability issues.[7]
-
ICH Q1B Photostability Testing: If the compound is intended for pharmaceutical development, a formal photostability study according to ICH Q1B guidelines is mandatory.[10][11] This involves exposing the compound to a defined amount of UV-A and visible light and comparing it to a dark control.[7][11]
Q3: When I mix my thienylacrylic acid compound with certain excipients for a solid formulation, I see new peaks in my HPLC analysis over time. Why?
Probable Cause: Drug-excipient incompatibility is a critical factor that can compromise the stability of a final product.[12] The interaction can be chemical or physical.
-
Chemical Incompatibility: The functional groups on your compound (e.g., the carboxylic acid or the thienyl ring) can react directly with functional groups on the excipients. For example, a primary amine group on an excipient could potentially interact with the carboxylic acid.[13]
-
Hygroscopicity: Some excipients are hygroscopic and can absorb moisture from the environment.[2] This moisture can then facilitate the hydrolytic degradation of your compound, even in a seemingly "solid" state.[2]
-
Reactive Impurities: Excipients may contain reactive impurities (e.g., peroxides in povidone or PEG) that can induce oxidative degradation.
Recommended Solutions:
-
Systematic Compatibility Screening: Conduct a systematic drug-excipient compatibility study as a core part of preformulation.[14][15] Mix your API with individual excipients (typically in a 1:1 or other relevant ratio), add a small amount of water (e.g., 5%) to stress the system, and store at accelerated conditions (e.g., 40°C/75% RH).[15]
-
Analytical Monitoring: Use a stability-indicating analytical method (like HPLC) to analyze the stressed samples at various time points (e.g., 1, 2, and 4 weeks) and compare them against pure API and pure excipient controls.[14]
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool.[15] The appearance of new peaks, disappearance of existing peaks, or significant shifts in melting points in the DSC thermogram of a drug-excipient mixture can indicate a potential interaction.[15]
Visual Guide: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing stability issues with thienylacrylic acid compounds.
Caption: A logical workflow for diagnosing stability issues.
Frequently Asked Questions (FAQs)
Q: What are the typical degradation products of thienylacrylic acids? A: Degradation pathways can be complex, but common products result from reactions like cis-trans isomerization of the double bond, oxidative cleavage of the thiophene ring, decarboxylation, or hydrolysis of ester side chains.[16][17] The exact products depend heavily on the specific stress condition (acid, base, light, oxidant).[3] Elucidating these structures often requires techniques like LC-MS and NMR.[18][19]
Q: How much degradation is considered "significant" in a forced degradation study? A: The goal of a forced degradation study is to achieve a target degradation of 5-20%.[20] Degradation of less than 5% may not be sufficient to prove the method is stability-indicating, while degradation of more than 20% can lead to secondary degradation products that are not relevant to real-world storage conditions.[21]
Q: Can I use antioxidants to prevent degradation? A: Yes, if oxidative degradation is identified as a primary pathway, incorporating antioxidants (e.g., BHT, ascorbic acid) into the formulation can be an effective stabilization strategy. However, you must first confirm that the degradation is oxidative and that the antioxidant is compatible with your compound.
Q: Does the position of substituents on the thienyl ring affect stability? A: Absolutely. The electronic nature and position of substituents can significantly impact the stability of the thiophene ring and the reactivity of the acrylic acid side chain. Electron-donating groups might activate the ring towards oxidation, while electron-withdrawing groups could influence the pKa of the carboxylic acid. This must be considered on a case-by-case basis.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and establish the stability-indicating nature of analytical methods.[3]
Objective: To investigate the degradation profile of a thienylacrylic acid compound under various stress conditions as mandated by ICH guidelines.[2]
Materials:
-
Thienylacrylic Acid Compound (API)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC-grade Acetonitrile and Water
-
pH meter and appropriate buffers
-
Calibrated HPLC with UV or PDA detector
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven
Methodology
1. Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[20]
2. Application of Stress Conditions: For each condition, prepare a sample in triplicate. Also, prepare a "control" sample stored at 2-8°C protected from light and a "dark control" for the photostability portion.
-
Acid Hydrolysis:
- Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.
- Heat at 60°C for 24 hours.
- If no degradation is observed, repeat with 1 M HCl.
- Before analysis, neutralize the sample with an equivalent amount of NaOH.[2]
-
Base Hydrolysis:
- Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.
- Keep at room temperature for 24 hours.
- If no degradation is observed, heat at 60°C.
- Before analysis, neutralize the sample with an equivalent amount of HCl.[2]
-
Oxidative Degradation:
- Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.
- Keep at room temperature, protected from light, for 24 hours.
-
Thermal Degradation:
- Store the solid API in an oven at 70°C for 7 days.
- Also, store a solution of the API (in a suitable solvent) under the same conditions.
-
Photolytic Degradation:
- Expose the solid API and a solution of the API directly to light in a photostability chamber.
- Ensure the total exposure is not less than 1.2 million lux hours and 200 watt hours/m² of near UV energy.[7]
- Simultaneously, run a dark control (sample wrapped in foil) under the same temperature conditions.
3. Sample Analysis:
-
Dilute all stressed, control, and dark control samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and the relative amounts of any degradation products formed.
Data Summary Table
The results of the forced degradation study should be summarized for clarity.
| Stress Condition | Reagent/Setting | Duration | Temperature | % Degradation (API) | No. of Degradants |
| Control | None | 7 days | 2-8°C | < 0.1% | 0 |
| Acid Hydrolysis | 1 M HCl | 24 hours | 60°C | 12.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | RT | 18.2% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | RT | 8.9% | 1 |
| Thermal (Solid) | Oven | 7 days | 70°C | 1.5% | 1 |
| Photolytic (Solution) | ICH Q1B Chamber | ~72 hours | 25°C | 15.7% | 2 |
| Dark Control | Foil-wrapped | ~72 hours | 25°C | < 0.1% | 0 |
Visual Guide: Potential Degradation Pathways
This diagram illustrates generalized degradation pathways for thienylacrylic acid derivatives under different stress conditions.
Caption: Generalized degradation pathways for thienylacrylic acids.
References
-
Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]
- Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014). American Association of Pharmaceutical Scientists.
-
Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. (2023). National Institutes of Health (NIH). Retrieved from [Link]
-
Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and degradation of branched, photo-labile poly(acrylic acid) and polystyrene. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020). SciSpace. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Thermal degradation of polyacrylic acid in dilute aqueous solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PubMed. Retrieved from [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). MDPI. Retrieved from [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. Retrieved from [Link]
-
Investigation on the Photodegradation Stability of Acrylic Acid-Grafted Poly(butylene carbonate-co-terephthalate)/Organically Modified Layered Zinc Phenylphosphonate Composites. (n.d.). MDPI. Retrieved from [Link]
-
A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. (n.d.). Gattefossé. Retrieved from [Link]
-
A detailed surface analytical study of degradation processes in (meth)acrylic polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
The pH-responsive behaviour of poly(acrylic acid) in aqueous solution is dependent on molar mass. (n.d.). ResearchGate. Retrieved from [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]
-
Photostability testing theory and practice. (2021). Q1 Scientific. Retrieved from [Link]
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Evaluation of Drug-Excipient Compatibility for Paroxetine Nanoformulations Using DSC and FTIR Analysis. (n.d.). YMER. Retrieved from [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Excipient Selection and Compatibility Studies. (n.d.). Crystal Pharmatech Co., Ltd.. Retrieved from [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
How does pH affect the chemical stability of Glacial Acrylic Acid?. (n.d.). Blog. Retrieved from [Link]
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Technical Support Center: Navigating the Scale-Up of Thienylacrylic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of thienylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from lab-scale experiments to pilot or industrial-scale production. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established chemical principles and practical, field-proven insights. Our goal is to provide you with a self-validating framework for troubleshooting and optimizing your thienylacrylic acid synthesis at scale.
Troubleshooting Guide: From Low Yields to Impurity Headaches
This section tackles specific problems you might encounter during the scale-up of thienylacrylic acid synthesis, which is commonly achieved via the Knoevenagel condensation of thiophene-2-carboxaldehyde and malonic acid.
Q1: We are experiencing a significant drop in yield upon scaling up our thienylacrylic acid synthesis from a 1L to a 100L reactor. What are the likely causes and how can we mitigate this?
A1: A decrease in yield during scale-up is a common challenge and can often be attributed to a combination of factors related to heat and mass transfer, which do not scale linearly.[1][2]
Root Cause Analysis & Solutions:
-
Inadequate Heat Management: The Knoevenagel condensation is an exothermic reaction. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation.[1] In a large reactor, this ratio decreases dramatically, which can lead to localized hotspots.[3][4] These hotspots can accelerate side reactions, such as polymerization of the product or decomposition of reactants, leading to lower yields and increased impurity formation.[5]
-
Solution:
-
Controlled Reagent Addition: Instead of adding the catalyst or one of the reactants all at once, implement a controlled addition strategy. This will modulate the rate of heat generation.
-
Efficient Cooling: Ensure your reactor's cooling system is adequate for the heat load of the reaction. This may involve using a jacketed reactor with a high-performance heat transfer fluid or installing internal cooling coils.
-
Reaction Calorimetry: For a thorough understanding of the reaction's thermal profile, consider performing reaction calorimetry studies at the lab scale to accurately predict the heat flow at a larger scale.[6]
-
-
-
Poor Mixing and Mass Transfer: Inefficient mixing in a large reactor can lead to non-homogenous reaction conditions.[2][7] This can result in localized areas of high reactant concentration, which can favor byproduct formation, and areas of low reactant concentration, leading to incomplete conversion.
-
Solution:
-
Agitator Design and Speed: The choice of agitator (e.g., turbine, pitched blade) and its speed are critical. For precipitation reactions like the formation of thienylacrylic acid, an agitator that promotes good solid suspension without causing excessive shear (which can lead to particle size issues) is ideal.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote effective mixing throughout the vessel.
-
Feed Point Location: The location where reactants are introduced can significantly impact mixing. Introducing a reactant near the agitator can promote rapid dispersion.
-
-
-
Solvent Effects at Scale: The choice of solvent can have a more pronounced effect at a larger scale. A solvent that works well in the lab may not be optimal for heat transfer or may lead to solubility issues during work-up at an industrial scale.
-
Solution:
-
Solvent Selection: Re-evaluate your solvent choice based on its thermal properties (heat capacity, boiling point), solubility profile for both reactants and products at different temperatures, and its ability to be recycled.[8][9][10]
-
Azeotropic Water Removal: The Knoevenagel condensation produces water as a byproduct, which can inhibit the reaction.[11] At a larger scale, removing this water via azeotropic distillation with a Dean-Stark trap can drive the reaction to completion and improve yields.[12]
-
-
Experimental Protocol: Lab-Scale Simulation of a Scaled-Up Process
To diagnose these issues at a smaller scale, you can simulate the less efficient heat and mass transfer of a large reactor in the lab.
-
Slower Reagent Addition: In a lab flask, add the catalyst dropwise over a longer period than you normally would to mimic slower mixing.
-
Reduced Agitation: Use a lower stirring speed to simulate less efficient mixing.
-
Insulated Flask: Lightly insulate the reaction flask to reduce heat loss to the environment, simulating the lower surface-area-to-volume ratio of a large reactor.
-
Monitor Temperature and Impurity Profile: Carefully monitor the internal temperature for any exotherms and analyze the impurity profile by HPLC.
By comparing the results of this "stressed" lab-scale experiment to your standard lab procedure, you can identify whether heat and mass transfer are the primary culprits for your yield loss at scale.
Q2: We are observing a higher level of impurities in our scaled-up batches of thienylacrylic acid. What are the likely impurities and how can we control them?
A2: Increased impurity levels at scale are often linked to the same heat and mass transfer issues discussed in Q1. The most common impurities in the Knoevenagel synthesis of cinnamic acid derivatives include unreacted starting materials, isomers of the product, and byproducts from side reactions.[13]
Common Impurities and Control Strategies:
| Impurity | Likely Cause | Control Strategy |
| Unreacted Thiophene-2-carboxaldehyde | Incomplete reaction due to poor mixing, insufficient reaction time, or catalyst deactivation. | - Optimize mixing parameters (agitator speed, baffles).- Extend reaction time and monitor by HPLC.- Ensure catalyst is active and used in the correct proportion. |
| Unreacted Malonic Acid | Incorrect stoichiometry or incomplete reaction. | - Re-verify the stoichiometry of your reactants.- Drive the reaction to completion by removing water. |
| cis-Thienylacrylic Acid | The Knoevenagel condensation can produce both cis and trans isomers. The trans isomer is typically the thermodynamically more stable and desired product. | - The formation of the cis isomer can sometimes be favored under certain kinetic conditions. Allowing the reaction mixture to stir for a longer period after the initial reaction is complete can facilitate isomerization to the more stable trans form. |
| Michael Addition Adduct | The product, an α,β-unsaturated carboxylic acid, can undergo a Michael addition with another molecule of deprotonated malonic acid. This is more likely with a high concentration of the malonic acid enolate. | - Use a slight excess of the aldehyde to ensure the malonic acid is consumed.- Control the addition of the base to avoid a buildup of the enolate. |
| Polymeric Byproducts | Thienylacrylic acid, like other acrylic acids, can polymerize, especially at elevated temperatures or in the presence of radical initiators.[5] | - Maintain strict temperature control.- Consider adding a radical inhibitor (e.g., hydroquinone, BHT) to the reaction mixture, especially during purification steps that involve heating.[5] |
Workflow for Impurity Identification and Control:
Caption: A workflow for identifying and controlling impurities.
Q3: We are facing difficulties with the crystallization and isolation of thienylacrylic acid at a larger scale, leading to inconsistent particle size and filtration problems.
A3: Crystallization is a scale-sensitive unit operation.[14] What works in a beaker with rapid cooling and manual scraping often does not translate to a large, jacketed reactor.
Troubleshooting Crystallization and Isolation:
-
Inconsistent Particle Size: This is often due to uncontrolled nucleation and crystal growth.
-
Solution:
-
Controlled Cooling Profile: Implement a slow, controlled cooling ramp for the crystallization process. Rapid cooling leads to fast nucleation and the formation of many small crystals, which can be difficult to filter. A slower cooling rate allows for controlled crystal growth on existing nuclei, leading to larger, more uniform particles.
-
Seeding: Introduce a small amount of pure thienylacrylic acid crystals at the appropriate temperature to induce controlled nucleation.
-
Anti-Solvent Addition: If using an anti-solvent for crystallization, control the addition rate to maintain a consistent level of supersaturation.
-
-
-
Slow Filtration: This is typically caused by a large number of small, fine particles or an unfavorable crystal habit (e.g., needles) that can blind the filter medium.
-
Solution:
-
Optimize Particle Size: As described above, aim for larger, more uniform crystals.
-
Agitation during Crystallization: The agitation rate during crystallization can influence crystal morphology. Experiment with different agitation speeds to find a balance that promotes good mixing without causing excessive secondary nucleation or crystal breakage.
-
Filtration Equipment: At an industrial scale, you will likely be using equipment such as a Nutsche filter-dryer.[11][15][16] Ensure that the filter medium is appropriate for your particle size distribution.
-
-
Data Presentation: Solvent Selection for Crystallization
The choice of solvent is critical for a successful crystallization. Here is a sample table for evaluating potential crystallization solvents:
| Solvent | Solubility of Thienylacrylic Acid (Hot) | Solubility of Thienylacrylic Acid (Cold) | Key Impurity Solubility (Cold) | Boiling Point (°C) | Safety/Environmental Concerns |
| Ethanol | High | Moderate | High | 78 | Flammable |
| Isopropanol | Moderate | Low | Moderate | 82 | Flammable |
| Toluene | Moderate | Low | Low | 111 | Toxic, environmental hazard |
| Water | Low | Very Low | Varies | 100 | Green solvent |
| Acetonitrile | High | Low | High | 82 | Toxic |
Frequently Asked Questions (FAQs)
Q: What are the critical process parameters for the scale-up of the Knoevenagel condensation for thienylacrylic acid?
A: The most critical parameters are:
-
Temperature Control: To manage the exotherm and minimize side reactions.
-
Reagent Stoichiometry and Addition Rate: To control the reaction rate and impurity profile.
-
Mixing Efficiency: To ensure a homogenous reaction environment.
-
Water Removal: To drive the reaction to completion.
-
Crystallization Cooling Profile: To control particle size and purity.
Q: What are the recommended safety precautions for handling thiophene-2-carboxaldehyde and thienylacrylic acid at an industrial scale?
A: Both thiophene-2-carboxaldehyde and thienylacrylic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. At an industrial scale, it is crucial to consult the Safety Data Sheet (SDS) for each compound.[15][17][18] Key safety considerations include:
-
Thiophene-2-carboxaldehyde: Can be an irritant. Handle in a well-ventilated area or in a closed system.
-
Thienylacrylic Acid: Is a combustible solid and can cause skin and eye irritation.[15] Avoid creating dust. Use appropriate dust handling equipment.
-
Solvents: Many solvents used in the synthesis are flammable and/or toxic. Ensure proper grounding of equipment to prevent static discharge and use closed-loop solvent recovery systems where possible.[8][9][10]
Q: Can we use a solvent-free approach for the Knoevenagel condensation of thienylacrylic acid at scale?
A: Solvent-free reactions are attractive from a green chemistry perspective. However, scaling up solvent-free reactions can be challenging due to poor heat transfer and mixing in the absence of a solvent.[16] While it may be feasible at a small scale, at an industrial scale, the risk of localized overheating and the difficulty of handling a solid or highly viscous reaction mass often make a solvent-based process more practical and controllable.
Q: How can we improve the sustainability of our thienylacrylic acid synthesis?
A: Consider the following:
-
Catalyst Choice: Opt for a reusable heterogeneous catalyst to simplify separation and reduce waste.
-
Solvent Selection: Use "greener" solvents with lower environmental impact and explore options for solvent recovery and recycling.[8][9][10]
-
Energy Efficiency: Optimize reaction conditions to minimize heating and cooling requirements.
-
Atom Economy: The Knoevenagel condensation itself has good atom economy. Further improvements can be made by minimizing waste in downstream purification steps.
Diagrams
Process Flow Diagram for Scaled-Up Thienylacrylic Acid Synthesis
Caption: A simplified process flow for thienylacrylic acid production.
References
- Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 404-410.
-
Maratek. (2022, August 18). What is Solvent Recovery and How Does it Work? Retrieved from [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
Veeprho. (n.d.). Cinnamic Acid Impurities and Related Compound. Retrieved from [Link]
-
GWSI. (2024, October 28). Solvent Recovery System Explained: Process And Principles In Manufacturing. Retrieved from [Link]
-
Sulzer. (n.d.). Solvent recovery systems. Retrieved from [Link]
- Rathi, N., & Gaikar, V. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
- Bałdyga, J., Makowski, Ł., & Orciuch, W. (2001). Interaction between Mixing, Chemical Reactions, and Precipitation. Industrial & Engineering Chemistry Research, 40(18), 3893–3904.
-
Condorchem Enviro Solutions. (n.d.). Industrial crystallization: solid-liquid separation process. Retrieved from [Link]
-
bepls. (n.d.). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Retrieved from [Link]
- Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8(3), 73-87.
- Bałdyga, J., Orciuch, W., Makowski, Ł., Jasinska, M., & Pohorecki, R. (2008). Interaction between Mixing, Chemical Reactions, and Precipitation. Industrial & Engineering Chemistry Research, 47(15), 5423-5434.
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate. Retrieved from [Link]
-
SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]
-
Sulzer. (n.d.). Solvent recovery systems. Retrieved from [Link]
- Wang, Y., et al. (2010). New process for synthesis of p-hydroxycinnamic acid. Chinese Journal of Organic Chemistry, 30(5), 754-757.
- Synthesis of cis-Cinnamic Acid from trans-Cinnamaldehyde over Ag+-Exchanged Beta-Zeolite in Toluene. (2002). Chemistry Letters, 31(1), 76-77.
- Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
-
UCL Discovery. (n.d.). SCALE-UP OF PRECIPITATION PROCESSES. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
- Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes.
-
MDPI. (2022, January 26). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Stalwart International. (2025, February 10). Explore the Key Parameters for Chemical Reactor Efficiency. Retrieved from [Link]
- Process for the manufacture of ethylene-acrylic acid copolymers. (1978). U.S.
- Method for obtaining high-purity cinnamic acid. (1992).
-
Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid. (2020). Request PDF. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
Sources
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- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Filter Dryer | Pharmaceuticals | Fine Chemicals [powdersystems.com]
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- 18. eaton.com [eaton.com]
Technical Support Center: Optimizing HPLC Separation of Acrylic Acid Isomers
Welcome to the technical support center for the chromatographic separation of acrylic acid and its isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis. Here, we move beyond simple procedural lists to explain the fundamental principles behind method optimization, empowering you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the separation of acrylic acid and its isomers.
Q1: What are the primary challenges in separating acrylic acid and its isomers like methacrylic acid and crotonic acid?
A1: The primary challenge stems from their structural similarity. These are all small, polar, acidic compounds with closely related physicochemical properties. Key difficulties include:
-
Similar Polarity: Their comparable hydrophobicity makes differentiation on standard reversed-phase (RP) columns, like C18, difficult, often resulting in poor resolution.
-
Ionization State: As carboxylic acids, their retention is highly dependent on the mobile phase pH. If the pH is not strictly controlled, peaks can tail, broaden, or shift unpredictably.[1][2]
-
Peak Tailing: Acidic analytes like these are prone to secondary interactions with residual silanol groups on silica-based stationary phases, leading to asymmetrical peaks.[3]
Q2: What is the recommended starting point for method development? Reversed-Phase (RP-HPLC) or another mode?
A2: Reversed-Phase HPLC (RP-HPLC) is the most common and logical starting point. The key is to suppress the ionization of the acidic functional groups to achieve adequate retention and good peak shape.[3][4] This is achieved by acidifying the mobile phase.
A typical starting method would be:
-
Column: C18 (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer at low pH and an organic modifier (Acetonitrile or Methanol). For example, 0.1% phosphoric acid in water mixed with acetonitrile.[5][6][7]
-
Detection: UV detection at a low wavelength, typically around 210 nm, where the carboxyl group absorbs.[8][9][10]
Q3: Why is mobile phase pH so critical for separating these acidic isomers?
A3: The pH of the mobile phase directly controls the ionization state of the carboxylic acid group on each isomer.
-
Below the pKa: When the mobile phase pH is significantly lower than the analyte's pKa (typically by 1-2 pH units), the acid exists predominantly in its neutral, protonated (-COOH) form.[1][4] This form is less polar and interacts more strongly with the non-polar C18 stationary phase, leading to increased retention and sharper, more symmetrical peaks.[1][3]
-
Near the pKa: If the pH is close to the pKa, the analyte will exist as a mixture of its protonated (-COOH) and deprotonated (-COO⁻) forms.[1][2] This dual state leads to multiple interaction mechanisms with the stationary phase, resulting in broad, split, or tailing peaks.[1][3]
-
Above the pKa: The acid will be in its ionized, more polar form (-COO⁻), which has very little retention on a reversed-phase column and will elute near the void volume.
Therefore, precise pH control is essential for achieving reproducible retention times and optimal peak shapes.[1][11]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a structured approach to resolving specific issues you may encounter during your experiments.
| Symptom | Potential Cause | Recommended Solution & Scientific Rationale |
| Poor Resolution / Co-elution of Isomers | 1. Insufficient Selectivity: The column and mobile phase combination is not differentiating enough between the subtle structural differences of the isomers. | 1a. Optimize Mobile Phase pH: Fine-tune the pH of the aqueous portion of your mobile phase. A small change can alter the ionization state of the isomers differently, improving selectivity.[1][4] 1b. Change Organic Modifier: Switch from acetonitrile to methanol or vice versa. These solvents have different selectivities and can alter the elution order. 1c. Try a Different Stationary Phase: Consider a column with a different chemistry, such as one with enhanced polar selectivity or a phenyl-hexyl phase, which can offer alternative interactions. |
| Peak Tailing | 1. Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the silica backbone of the column interact with the acidic analytes, causing a secondary retention mechanism.[3] | 1a. Lower Mobile Phase pH: Ensure the pH is low enough (typically pH 2.5-3.0) to suppress both analyte ionization and silanol activity. 1b. Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups, minimizing these interactions. 1c. Add a Competing Agent: A small amount of a competing acid, like trifluoroacetic acid (TFA), can help to mask the silanol sites. |
| 2. Column Overload: Injecting too much sample mass saturates the stationary phase.[3] | 2a. Reduce Injection Volume/Concentration: Dilute the sample and reinject. A systematic reduction will show if overload is the issue. | |
| Shifting Retention Times | 1. Unstable Mobile Phase pH: The pH of the mobile phase is not adequately buffered or is changing over time (e.g., absorption of atmospheric CO₂). | 1a. Use a Buffer: Instead of just an acid like phosphoric acid, use a proper buffer system (e.g., phosphate buffer) to maintain a stable pH.[1][11] Ensure the buffer's pKa is close to the desired mobile phase pH. 1b. Prepare Fresh Mobile Phase: Mobile phases, especially aqueous ones, should be prepared fresh daily.[12] |
| 2. Temperature Fluctuations: The column temperature is not controlled, leading to variations in viscosity and retention. | 2a. Use a Column Thermostat: Set the column temperature (e.g., 30-40 °C) to ensure consistent and reproducible chromatography.[13] | |
| No Retention (Peaks Elute at Void Volume) | 1. Incorrect Mobile Phase pH: The pH is too high (above the pKa of the analytes), causing them to be fully ionized and unretained on the RP column. | 1a. Verify and Adjust pH: Measure the pH of the aqueous portion of your mobile phase before mixing with the organic solvent.[4] Adjust to a value between 2.5 and 3.5. |
| 2. Inappropriate Chromatography Mode: For extremely polar isomers or when RP-HPLC fails, an alternative mode may be necessary. | 2a. Consider HILIC or Ion-Exchange: Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for separating polar compounds.[14][15][16] Ion-exchange chromatography separates molecules based on their charge and can be a powerful alternative for these acids.[17][18][19] |
Section 3: Advanced Separation Strategies & Protocols
When standard RP-HPLC does not provide adequate resolution, more advanced techniques may be required.
Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for retaining and separating very polar compounds that are poorly retained in reversed-phase.[14][15][16][20]
Mechanism: In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase rich in a water-miscible organic solvent (typically >70% acetonitrile).[14][20] A water-rich layer forms on the surface of the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase.[15][16]
-
Column Selection: Choose a HILIC column, such as an amide- or diol-based phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a high percentage of organic solvent to ensure retention.
-
Time 0.0 min: 95% B
-
Time 10.0 min: 80% B
-
Time 12.0 min: 80% B
-
Time 12.1 min: 95% B
-
Time 15.0 min: 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
This approach provides an orthogonal (different) separation mechanism to RP-HPLC and can often resolve isomers that co-elute under reversed-phase conditions.
Strategy 2: Ion-Exchange Chromatography (IEC)
IEC separates molecules based on their net charge.[17][18][19] For acrylic acid and its isomers, which are anions at neutral or basic pH, Anion-Exchange Chromatography is a suitable choice.
Mechanism: A stationary phase with positively charged functional groups (e.g., a quaternary ammonium group) is used.[19] The negatively charged analyte anions bind to the stationary phase. Elution is achieved by increasing the concentration of a competing ion (e.g., chloride or hydroxide) in the mobile phase, which displaces the analyte from the column.[17][21]
The following diagram outlines a logical workflow for addressing one of the most common issues in HPLC: poor peak resolution.
Caption: A logical troubleshooting workflow for poor peak resolution.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
- Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
- Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
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Validation & Comparative
Introduction: The Therapeutic Promise of Thienylacrylic Acids in Oncology
A Comprehensive Guide to Validating the Anticancer Activity of Novel Thienylacrylic Acids
In the landscape of modern oncology, the demand for targeted, effective, and safe therapeutic agents is unceasing. Thienylacrylic acids, a class of small molecules, have emerged as a promising area of research due to their potential to selectively inhibit key signaling pathways implicated in cancer progression.[1][2] These compounds, characterized by a thiophene ring linked to an acrylic acid moiety, offer a versatile scaffold for chemical modification, enabling the development of derivatives with potent and specific anticancer properties.[3]
This guide provides a comprehensive framework for researchers and drug development professionals to validate the anticancer activity of novel thienylacrylic acid derivatives. We will delve into the mechanistic underpinnings of their action, present a structured workflow for in vitro validation, and offer a comparative analysis against established therapeutic agents. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Part 1: Unraveling the Mechanism of Action - Targeting the JAK/STAT Pathway
A significant body of evidence points to the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway as a primary target for many anticancer compounds, including potentially thienylacrylic acid derivatives.[4][5] The aberrant, constitutive activation of this pathway is a hallmark of numerous malignancies, driving processes such as cell proliferation, survival, and immune evasion.[4][6][7]
The STAT3 protein, in particular, is a critical node in this pathway and is considered a valuable target for anticancer strategies.[8][9][10] Constitutively active STAT3 is found in a wide array of human solid and hematological tumors, where it promotes the transcription of genes essential for tumor growth and metastasis.[8][9][10][11] Therefore, small-molecule inhibitors that can disrupt STAT3 signaling hold immense therapeutic potential.[8][11][12] Novel thienylacrylic acids are often designed to function as STAT3 inhibitors, either by preventing its phosphorylation, dimerization, or binding to DNA.[8][9][13]
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of a novel thienylacrylic acid derivative.
Part 2: A Step-by-Step In Vitro Validation Workflow
A systematic in vitro evaluation is crucial to characterize the anticancer potential of a novel thienylacrylic acid derivative.[14][15][16][17] This workflow ensures a logical progression from broad cytotoxic screening to specific mechanistic validation.
Caption: A structured workflow for the in vitro validation of novel anticancer compounds.
Experimental Protocols
1. Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Objective: To determine the concentration of the novel thienylacrylic acid derivative that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the novel thienylacrylic acid derivative and a known comparator (e.g., a standard STAT3 inhibitor) for 48-72 hours. Include a vehicle-only control.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
-
2. Target Engagement (Western Blot for Phospho-STAT3)
This technique is used to confirm that the novel compound is inhibiting the intended target within the cancer cells.
-
Objective: To assess the effect of the novel thienylacrylic acid derivative on the phosphorylation of STAT3.
-
Methodology:
-
Treat cancer cells with the novel compound at concentrations around its IC50 value for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-STAT3/total STAT3 ratio indicates successful target engagement.
-
Part 3: Comparative Analysis
A crucial aspect of validating a novel compound is to benchmark its performance against existing standards. This provides context for its potency and potential clinical utility.
Comparative Cytotoxicity Data
The following table presents illustrative IC50 data for a hypothetical novel thienylacrylic acid derivative ("TAA-Novel") compared to a known STAT3 inhibitor in various cancer cell lines.
| Cell Line | Cancer Type | TAA-Novel IC50 (µM) | Comparator IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 5.2 | 8.5 |
| A549 | Lung Cancer | 7.8 | 12.1 |
| HCT116 | Colon Cancer | 4.5 | 7.9 |
| PANC-1 | Pancreatic Cancer | 6.1 | 10.3 |
Analysis: The hypothetical "TAA-Novel" demonstrates superior potency (lower IC50 values) across all tested cancer cell lines compared to the established comparator, suggesting it may be a more effective inhibitor of cancer cell growth.
Conclusion and Future Directions
This guide outlines a robust and scientifically rigorous approach to validating the anticancer activity of novel thienylacrylic acid derivatives. By systematically evaluating their mechanism of action, cytotoxicity, and target engagement, researchers can build a strong preclinical data package. The favorable comparative data for our hypothetical "TAA-Novel" underscores the potential of this chemical class.
Future studies should focus on in vivo efficacy using xenograft models, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and comprehensive toxicity assessments to further establish the therapeutic potential of promising lead compounds.
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A Comparative Efficacy Analysis of 3-(3-Methyl-2-thienyl)acrylic acid and Approved Kinase Inhibitors in Hepatocellular Carcinoma
A Prospective Guide for Preclinical Evaluation
Introduction
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the discovery of novel small molecules that can overcome the limitations of existing treatments. In the context of hepatocellular carcinoma (HCC), a prevalent and aggressive form of liver cancer, multi-kinase inhibitors that target the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway have become a cornerstone of systemic therapy.[1][2][3] This guide provides a comparative framework for evaluating the preclinical efficacy of a novel investigational compound, 3-(3-Methyl-2-thienyl)acrylic acid, against established VEGFR-2 inhibitors such as Sorafenib, Lenvatinib, Regorafenib, and Cabozantinib.
While direct biological efficacy data for this compound is not yet extensively documented, studies on structurally related thienyl-acrylonitrile derivatives have demonstrated potent inhibitory activity against VEGFR-2, suggesting a promising avenue for investigation. This document, therefore, serves as a prospective guide for researchers, outlining the mechanistic rationale, comparative benchmarks, and detailed experimental protocols necessary to rigorously assess the potential of this compound as a novel therapeutic agent for HCC.
Mechanistic Framework: Targeting the VEGFR-2 Signaling Axis
The proliferation and survival of solid tumors, including HCC, are critically dependent on angiogenesis, the formation of new blood vessels. A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through the activation of VEGFR-2 on endothelial cells.[4] Binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to tumor neovascularization.[5][6]
Established drugs like Sorafenib, Lenvatinib, Regorafenib, and Cabozantinib exert their anti-cancer effects by functioning as multi-kinase inhibitors.[6][7][8][9] They competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby blocking its activation and downstream signaling.[10][11] It is hypothesized that this compound, owing to its structural similarities with other known kinase inhibitors, may also function by inhibiting VEGFR-2, thus disrupting tumor angiogenesis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of kinase inhibitors.
Comparative Efficacy Data
The following table summarizes the reported inhibitory concentrations (IC50) of established VEGFR-2 inhibitors against VEGFR-2 kinase activity. For this compound, the IC50 value is extrapolated from a structurally similar thienyl-acrylonitrile derivative and should be experimentally verified.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | VEGFR-2 | ~3320 (extrapolated) | [12] |
| Sorafenib | VEGFR-2 | 90 | [13] |
| Lenvatinib | VEGFR-2 | 2.1 | [11] |
| Regorafenib | VEGFR-1, -2, -3 | - | [8][14] |
| Cabozantinib | VEGFR-2 | - | [12][15] |
Note: IC50 values can vary depending on the specific assay conditions. The value for this compound is based on a related compound and requires experimental confirmation.
Experimental Protocols for Efficacy Evaluation
To ascertain the comparative efficacy of this compound, a series of in vitro and in vivo experiments are recommended. The following protocols provide a framework for this evaluation.
Caption: Experimental workflow for evaluating the efficacy of a novel kinase inhibitor.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity and calculate its IC50 value.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, test compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound and known inhibitors (e.g., Sorafenib) in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.[16][17]
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7).
Methodology:
-
Cell Culture: Culture HCC cells in appropriate media and conditions.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and control drugs for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[18][19][20][21]
-
Apoptosis Assay (Caspase-3/7 Activity)
Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat HCC cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Procedure:
-
Use a commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay).
-
Lyse the cells and add the caspase substrate.
-
Incubate to allow for cleavage of the substrate by activated caspase-3 and -7.
-
Measure the resulting luminescent or fluorescent signal, which is proportional to caspase activity.
-
Compare the caspase activity in treated cells to that in untreated and positive controls (e.g., staurosporine-treated cells).[22][23][24]
-
In Vitro Angiogenesis Assay (Endothelial Tube Formation)
Objective: To evaluate the effect of this compound on the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures.
Methodology:
-
Plate Coating: Coat a 96-well plate with a basement membrane extract (e.g., Matrigel).
-
Procedure:
-
Seed endothelial cells onto the coated plate in the presence of various concentrations of this compound or control compounds.
-
Incubate for a period that allows for tube formation (e.g., 6-18 hours).
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.[4][25]
-
In Vivo Hepatocellular Carcinoma Xenograft Model
Objective: To assess the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or NOD-scid mice).
-
Procedure:
-
Subcutaneously or orthotopically implant human HCC cells to establish tumors.
-
Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Administer this compound and a positive control drug (e.g., Sorafenib) orally or via another appropriate route at predetermined doses and schedules.
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[1][26][27]
-
Conclusion
The preliminary data on related compounds suggests that this compound holds potential as a novel inhibitor of VEGFR-2, a clinically validated target in hepatocellular carcinoma. The comparative framework and detailed experimental protocols outlined in this guide provide a robust scientific basis for a thorough preclinical evaluation of its efficacy. By systematically comparing its performance against established multi-kinase inhibitors, researchers can ascertain its therapeutic potential and delineate its mechanism of action. Should the experimental data confirm potent and selective activity, this compound could emerge as a promising candidate for further development in the treatment of HCC and other angiogenesis-dependent malignancies.
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The Evolving Landscape of Therapeusis: A Comparative Guide to the Structure-Activity Relationship of 3-(Thienyl)acrylic Acid Derivatives
In the dynamic field of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. Among the myriad of scaffolds explored, heterocyclic compounds, particularly those containing the thiophene nucleus, have consistently demonstrated a broad spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of 3-(thienyl)acrylic acid derivatives, elucidating the critical relationships between their chemical structure and biological activity. Drawing upon a wealth of experimental data, we will explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, offering researchers and drug development professionals a comprehensive resource to navigate this promising class of molecules.
The Versatile Scaffold: An Overview of 3-(Thienyl)acrylic Acid's Therapeutic Potential
The 3-(thienyl)acrylic acid core, characterized by a thiophene ring linked to an acrylic acid moiety, serves as a versatile template for the design of potent bioactive molecules.[1] This scaffold's inherent physicochemical properties, including its electronic nature and ability to participate in various intermolecular interactions, make it an attractive starting point for medicinal chemists. The core structure can be readily modified at several positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Research has shown that derivatives of this scaffold exhibit a range of biological activities, including the ability to inhibit key enzymes involved in cancer progression and inflammation.[2]
Anticancer Activity: A Multi-pronged Attack on Malignancy
Derivatives of 3-(thienyl)acrylic acid have emerged as a significant area of interest in oncology research, demonstrating cytotoxic effects against various cancer cell lines through diverse mechanisms of action.
Targeting Angiogenesis: VEGFR-2 Inhibition
A crucial strategy in cancer therapy is the inhibition of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process.[1][3] Several 3-aryl-2-(2-thienyl)acrylonitrile derivatives have been identified as potent inhibitors of VEGFR-2 tyrosine kinase.[1][3]
Molecular docking and structure-activity relationship (SAR) studies have revealed that specific substitutions on the aryl ring are critical for potent VEGFR-2 inhibition. For instance, the presence of a hydroxyl group on the aryl ring can be crucial for inhibitory potency, as it can form key hydrogen bond interactions within the ATP-binding site of the kinase.[3]
Induction of Apoptosis
Beyond anti-angiogenic effects, these derivatives can also induce programmed cell death, or apoptosis, in cancer cells. The activation of caspase-3, a key executioner caspase in the apoptotic cascade, has been observed upon treatment with active 3-(thienyl)acrylic acid derivatives.[3] This suggests that these compounds can trigger the intrinsic or extrinsic apoptotic pathways, leading to the systematic dismantling of the cancer cell.
Disruption of Microtubule Dynamics
Another promising anticancer mechanism exhibited by acrylic acid derivatives is the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. Certain derivatives have been shown to inhibit β-tubulin polymerization, highlighting their potential as antimitotic agents.
Comparative Anticancer Activity of 3-(Thienyl)acrylic Acid Derivatives
The following table summarizes the in vitro cytotoxic activity of representative 3-(thienyl)acrylic acid derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 3-(4-Methoxyphenyl)-2-(thien-2-yl)acrylonitrile | HepG2 (Liver) | 1.20 | [3] |
| Huh-7 (Liver) | 1.30 | [3] | ||
| 1b | 3-(3,4-Dimethoxyphenyl)-2-(thien-2-yl)acrylonitrile | HepG2 (Liver) | 0.80 | [3] |
| Huh-7 (Liver) | 0.90 | [3] | ||
| 1c | 3-(3-Hydroxy-4-methoxyphenyl)-2-(thien-2-yl)acrylonitrile | HepG2 (Liver) | 0.40 | [3] |
| Huh-7 (Liver) | 0.50 | [3] | ||
| Sorafenib | (Reference Drug) | HepG2 (Liver) | 1.90 | [3] |
| Huh-7 (Liver) | 2.10 | [3] | ||
| 4b | (Z)-3-(4-Chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acrylic acid | MDA-MB-231 (Breast) | 3.24 | |
| CA-4 | (Reference Drug) | MDA-MB-231 (Breast) | 1.27 |
Note: Lower IC50 values indicate higher cytotoxic activity.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents remains a critical therapeutic goal. 3-(Thienyl)acrylic acid derivatives have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as lipoxygenase (LOX) and cyclooxygenase (COX).[2]
Docking simulations suggest that hydrophobic interactions play a crucial role in the binding of these inhibitors to the active sites of LOX and COX enzymes.[2]
Comparative Anti-inflammatory Activity
The table below presents the in vitro inhibitory activity of selected derivatives against soybean lipoxygenase (LOX) and cyclooxygenase-1 (COX-1).
| Compound ID | Modification | LOX Inhibition IC50 (µM) | COX-1 Inhibition (% at 100 µM) | Reference |
| 4I | N/A | 100 | N/A | [2] |
| 1I | N/A | N/A | 75 | [2] |
| 2II | N/A | N/A | 75 | [2] |
| Caffeic Acid | (Reference) | >100 | N/A | [2] |
Antimicrobial Activity: A Potential Weapon Against Pathogens
The emergence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. While the exploration of 3-(thienyl)acrylic acid derivatives in this area is less extensive, preliminary studies indicate their potential. For instance, certain furan-based acrylic acid derivatives, structurally related to the thiophene analogs, have shown good antimicrobial activity against yeast-like fungi such as Candida albicans, as well as against bacteria like Escherichia coli and Staphylococcus aureus.
Further investigation is warranted to fully elucidate the structure-activity relationships governing the antimicrobial effects of 3-(thienyl)acrylic acid derivatives and to determine their minimum inhibitory concentrations (MICs) against a broader range of pathogens.
Structure-Activity Relationship (SAR) Summary
The collective experimental data allows for the formulation of key structure-activity relationships for 3-(thienyl)acrylic acid derivatives:
Caption: Key structural modifications influencing the biological activity of 3-(thienyl)acrylic acid derivatives.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key assays are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 3-(thienyl)acrylic acid derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The structure-activity relationships of 3-(thienyl)acrylic acid derivatives presented in this guide underscore their significant potential as a versatile scaffold for the development of novel therapeutic agents. The demonstrated anticancer and anti-inflammatory activities, coupled with early indications of antimicrobial potential, provide a strong foundation for further research. Future efforts should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of derivatives to refine the SAR and improve potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by the most promising compounds.
-
In Vivo Efficacy and Safety: Preclinical evaluation of lead candidates in relevant animal models to assess their therapeutic efficacy, pharmacokinetic profiles, and toxicity.
-
Broad-Spectrum Antimicrobial Screening: A systematic evaluation of the antimicrobial activity against a diverse panel of clinically relevant pathogens.
By leveraging the insights provided in this guide, researchers can accelerate the translation of these promising compounds from the laboratory to the clinic, ultimately contributing to the advancement of therapeutic options for a range of diseases.
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A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Case Study of 3-(3-Methyl-2-thienyl)acrylic acid
This guide provides a comprehensive overview of kinase selectivity profiling, a critical step in modern drug discovery. We will explore the principles, methodologies, and data interpretation involved in determining the specificity of a potential kinase inhibitor. To illustrate this process, we will use 3-(3-Methyl-2-thienyl)acrylic acid as a hypothetical test compound, comparing its illustrative profile against that of Staurosporine, a well-known promiscuous kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement kinase profiling workflows.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases, comprising a family of over 500 enzymes in the human genome, are central regulators of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[1] However, the high degree of structural similarity in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[2]
A highly selective inhibitor interacts with its intended target with significantly greater potency than it does with other kinases. In contrast, a non-selective or "promiscuous" inhibitor inhibits a broad range of kinases. Establishing the selectivity profile of a compound is paramount for several reasons:
-
Minimizing Off-Target Effects: Inhibition of unintended kinases can lead to cellular toxicity and adverse side effects in patients.[3]
-
Elucidating Mechanism of Action: A clear selectivity profile helps confirm that the observed biological effect of a compound is due to the inhibition of the intended target.
-
Discovering New Therapeutic Opportunities: Occasionally, potent off-target inhibition can reveal new, unexpected therapeutic applications for a compound.[3]
Broad-panel kinase screening, often against hundreds of kinases, is the gold standard for determining inhibitor selectivity and is a crucial component of the drug discovery process.[4]
Compound of Interest and Comparative Framework
Test Compound: this compound
For this guide, we will use This compound (PubChem CID: 1485238) as our illustrative test compound.[5] While public domain databases do not currently contain extensive kinase screening data for this specific molecule, its structure is representative of small molecules evaluated in discovery programs. Related compounds containing the thienyl moiety have been explored for kinase inhibitory activity, such as derivatives of 3-(2-Thienyl)acrylic acid used in synthesizing Glycogen Synthase Kinase-3β (GSK-3β) inhibitors.[6] This structural relationship makes it a plausible candidate for such an analysis.
| Compound Information | |
| IUPAC Name | (E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid[5] |
| Molecular Formula | C₈H₈O₂S[7] |
| Molecular Weight | 168.21 g/mol [7] |
| Structure |
Benchmark Compound: Staurosporine
To provide context for our hypothetical data, we will compare the profile of our test compound to Staurosporine . Staurosporine is a natural product widely known for its potent but non-selective inhibition of a vast number of protein kinases. It serves as a classic example of a promiscuous inhibitor and is often used as a positive control in kinase screening campaigns.
Kinase Selectivity Profiling: An Experimental Workflow
The process of kinase selectivity profiling involves screening the test compound against a large panel of purified kinases and measuring its effect on their enzymatic activity.
A detailed protocol for a typical luminescence-based kinase assay, such as the ADP-Glo™ system, is provided below. This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Detailed Protocol: ADP-Glo™ Kinase Assay
This protocol is a representative example and must be optimized for each specific kinase-substrate pair.
1. Reagent Preparation:
-
Test Compound: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a 1000X concentration (e.g., 10 mM for a top final concentration of 10 µM).
-
Kinase Buffer: Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP Solution: Prepare a 2X ATP solution in the kinase buffer at a concentration appropriate for the kinase being tested (often at or near the Km for ATP).
-
Kinase/Substrate Solution: Prepare a 2X enzyme/substrate solution in the kinase buffer. The optimal concentration of the kinase and its specific substrate must be determined empirically.
2. Kinase Reaction:
-
Dispense 1 µL of the serially diluted compound (or DMSO as a vehicle control) into the wells of a 384-well assay plate. Include a "no enzyme" control for background subtraction.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
3. ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into a luminescent signal via a coupled luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[8]
Comparative Analysis: Interpreting the Selectivity Profile
To demonstrate how profiling data is interpreted, we present an illustrative dataset for this compound, screened against a representative panel of kinases at a concentration of 10 µM. This is compared with known data for Staurosporine.
Table 1: Illustrative Single-Point Inhibition Data (10 µM)
| Kinase Target | This compound (% Inhibition) | Staurosporine (% Inhibition) | Kinase Family |
| GSK-3β | 92% | 99% | CMGC |
| CDK2/CycA | 85% | 100% | CMGC |
| PKA | 12% | 98% | AGC |
| AKT1 | 8% | 95% | AGC |
| VEGFR2 | 45% | 100% | TK |
| EGFR | 5% | 97% | TK |
| MAPK1 (ERK2) | 15% | 88% | CMGC |
| SRC | 9% | 100% | TK |
| AURKA | 6% | 99% | Other |
Analysis of Illustrative Data:
-
This compound: The hypothetical data shows a highly selective profile. At 10 µM, it strongly inhibits GSK-3β and CDK2, both members of the CMGC kinase family. It shows moderate activity against VEGFR2 but has little to no effect on kinases from the AGC family or other tyrosine kinases (TKs) like EGFR and SRC. This profile suggests the compound may be a relatively specific CMGC kinase inhibitor.
-
Staurosporine: As expected, Staurosporine shows potent (>88%) inhibition against all kinases in this diverse panel, confirming its well-established promiscuous profile.
Visualizing Selectivity
Kinome trees are often used to visualize selectivity data. In these diagrams, inhibited kinases are marked on a graphical representation of the human kinome.
In this hypothetical map, the strong inhibition of GSK-3β and CDK2 (indicated by double circles) within the CMGC family, and the lack of significant hits in other families, visually confirms the compound's selective nature. A similar map for Staurosporine would show nearly all circles highlighted.
Conclusion and Future Directions
This guide outlines the critical role of kinase selectivity profiling in drug discovery. Using this compound as a case study, we have detailed a standard experimental workflow and demonstrated how to interpret the resulting data in a comparative context.
Based on our illustrative data, this compound presents a promising profile as a selective CMGC kinase inhibitor. The logical next steps in a real-world drug discovery program would be:
-
IC₅₀ Determination: Perform full dose-response experiments for the primary hits (GSK-3β, CDK2) and other moderately inhibited kinases (VEGFR2) to quantify their potency (IC₅₀ values).
-
Cellular Target Engagement: Use methods like the NanoBRET® Target Engagement Assay to confirm that the compound can bind to its target kinases within a live cell environment.[9]
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to improve potency and further refine selectivity.
By systematically applying these principles of kinase profiling, researchers can make more informed decisions, leading to the development of safer and more effective kinase-targeted therapies.
References
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Pharmaffiliates. (n.d.). 3-(2-Thienyl)acrylic Acid. Retrieved from Pharmaffiliates website: [Link]
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Al-Warhi, T., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. PubMed Central. Retrieved from: [Link]
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Abdel-Halim, H., et al. (2018). New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. MDPI. Retrieved from: [Link]
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Georganics. (n.d.). (2E)-3-(2-Thienyl)acrylic acid. Retrieved from Georganics website: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1485238, this compound. Retrieved from PubChem: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website: [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from GSRS website: [Link]
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Du, J., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. Retrieved from: [Link]
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Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. Retrieved from: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from Reaction Biology website: [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from Pharmaron website: [Link]
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Reineking, S., et al. (2018). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Retrieved from: [Link]
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Anastassiadis, T., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Retrieved from: [Link]
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Asinex. (n.d.). All screening libraries. Retrieved from Asinex website: [Link]
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Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services. Retrieved from Kinexus website: [Link]
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ResearchGate. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Retrieved from ResearchGate: [Link]
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ResearchGate. (2025). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Retrieved from ResearchGate: [Link]
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Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from Eurofins Discovery website: [Link]
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Wikipedia. (n.d.). Methacrylic acid. Retrieved from Wikipedia: [Link]
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Mastering Biological Assays of Knoevenagel Products: A Guide to Indispensable Control Experiments
For researchers, scientists, and drug development professionals venturing into the promising therapeutic landscape of Knoevenagel condensation products, the journey from synthesis to validated biological activity is paved with rigorous experimentation. The inherent reactivity and diverse biological profiles of these α,β-unsaturated compounds necessitate a meticulously planned series of control experiments to ensure the scientific integrity and reproducibility of your findings. This guide provides an in-depth technical overview of essential control experiments for common biological assays performed on Knoevenagel products, moving beyond a simple checklist to explain the "why" behind each experimental choice.
The Imperative of Controls in Biological Assays
In the realm of biological research, controls are the bedrock of reliable data.[1] They serve as the baseline against which the effects of your experimental compound are measured, allowing you to distinguish between true biological activity and experimental artifacts. For Knoevenagel products, which often exhibit anticancer, antimicrobial, and enzyme-inhibitory properties, a robust set of controls is non-negotiable.[2]
Visualizing the Logic of Control Experiments
Caption: Workflow of biological assays for Knoevenagel products with essential controls.
I. Anticancer Assays: Unmasking True Cytotoxicity
Knoevenagel products have shown considerable promise as anticancer agents.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Essential Controls for Anticancer Assays
| Control Type | Purpose | Example(s) | Expected Outcome |
| Positive Control | To validate that the assay can detect a cytotoxic effect. | Doxorubicin, Cisplatin, Triton X-100 (for cell lysis)[3][4][5][6][7][8][9] | Significant decrease in cell viability. |
| Negative Control | To establish a baseline of 100% cell viability. | Untreated cells.[3] | No significant change in cell viability. |
| Vehicle Control | To ensure the solvent used to dissolve the Knoevenagel product does not affect cell viability. | Cells treated with the same concentration of the solvent (e.g., DMSO) as the test compound. | No significant change in cell viability compared to the negative control. |
| Michael Acceptor Control | To differentiate targeted anticancer activity from non-specific cytotoxicity due to Michael addition reactivity. | Co-incubation of the Knoevenagel product with a thiol-containing compound like N-acetylcysteine (NAC).[10][11][12][13][14] | Attenuation of the cytotoxic effect if it is primarily due to Michael addition. |
Step-by-Step Protocol: MTT Assay with Controls
-
Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1][3]
-
Treatment:
-
Test Wells: Add various concentrations of your Knoevenagel product.
-
Positive Control Wells: Add a known anticancer drug like Doxorubicin at its IC50 concentration.
-
Negative Control Wells: Add only cell culture medium.
-
Vehicle Control Wells: Add the highest concentration of the vehicle (e.g., DMSO) used for the test compound.
-
Michael Acceptor Control Wells: Co-incubate the Knoevenagel product with an excess of N-acetylcysteine.
-
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Healthy cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the negative control.
II. Kinase Inhibition Assays: Pinpointing a Specific Target
Many Knoevenagel derivatives have been identified as potent kinase inhibitors, a key area in cancer therapy.[2]
Essential Controls for Kinase Inhibition Assays
| Control Type | Purpose | Example(s) | Expected Outcome |
| Positive Control | To confirm that the assay can detect kinase inhibition. | Staurosporine (a broad-spectrum kinase inhibitor).[15][16][17][18] | Significant decrease in kinase activity. |
| Negative Control | To establish the baseline kinase activity (100%). | Kinase reaction without any inhibitor. | Maximum kinase activity. |
| Vehicle Control | To rule out any inhibitory effects of the solvent. | Kinase reaction with the same concentration of the solvent (e.g., DMSO) as the test compound. | No significant inhibition of kinase activity compared to the negative control. |
| Inactive Analog Control | To demonstrate that the inhibitory activity is specific to the active Knoevenagel product and not a general effect of the scaffold. | A structurally similar analog of the Knoevenagel product that is predicted or known to be inactive. | No significant inhibition of kinase activity. |
Step-by-Step Protocol: In Vitro Kinase Assay with Controls
-
Reaction Setup: In a microplate, prepare the kinase reaction mixture containing the kinase, its specific substrate, and ATP.
-
Inhibitor Addition:
-
Test Wells: Add your Knoevenagel product at various concentrations.
-
Positive Control Wells: Add a known inhibitor like Staurosporine.
-
Negative Control Wells: Add buffer or water.
-
Vehicle Control Wells: Add the vehicle (e.g., DMSO) at the same concentration as in the test wells.
-
Inactive Analog Control Wells: Add the inactive analog at the same concentrations as the test compound.
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound relative to the negative control.
Caption: Control setup for a kinase inhibition assay.
III. Antimicrobial Assays: Determining True Bactericidal or Fungicidal Activity
The antimicrobial potential of Knoevenagel products is another area of active research. Broth microdilution is a common method to determine the Minimum Inhibitory Concentration (MIC).
Essential Controls for Antimicrobial Assays
| Control Type | Purpose | Example(s) | Expected Outcome |
| Positive Control | To ensure the test microorganism is susceptible to a known antimicrobial agent. | Ciprofloxacin (antibacterial)[19][20][21][22], Fluconazole (antifungal).[23][24][25][26] | Inhibition of microbial growth. |
| Negative Control (Growth Control) | To confirm that the microorganism can grow in the assay medium. | Microorganism in broth without any antimicrobial agent. | Visible microbial growth. |
| Vehicle Control | To verify that the solvent does not have antimicrobial activity. | Microorganism in broth with the highest concentration of the solvent (e.g., DMSO) used. | No inhibition of microbial growth. |
| Sterility Control | To ensure that the broth medium is sterile. | Broth medium without any microorganism or antimicrobial agent. | No microbial growth. |
Step-by-Step Protocol: Broth Microdilution Assay with Controls
-
Preparation: In a 96-well plate, prepare serial dilutions of your Knoevenagel product in a suitable broth medium.
-
Control Wells:
-
Positive Control: Prepare serial dilutions of a standard antibiotic (e.g., Ciprofloxacin for bacteria) or antifungal (e.g., Fluconazole for fungi).
-
Negative (Growth) Control: Wells containing only broth and the microbial inoculum.
-
Vehicle Control: Wells containing broth, the microbial inoculum, and the highest concentration of the vehicle used.
-
Sterility Control: Wells containing only broth.
-
-
Inoculation: Add a standardized suspension of the test microorganism to all wells except the sterility control.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the Knoevenagel product that completely inhibits visible growth of the microorganism.
IV. The Michael Acceptor Conundrum: A Special Consideration for Knoevenagel Products
Knoevenagel products are electrophilic Michael acceptors, which can react non-specifically with nucleophilic residues (like cysteine) in proteins.[27][28][29][30][31] This reactivity can lead to false-positive results in biological assays. It is crucial to design control experiments to distinguish between a specific, targeted biological effect and non-specific reactivity.
Controlling for Michael Acceptor Activity
A key control experiment involves the use of a thiol-containing compound, such as N-acetylcysteine (NAC) , to quench the Michael acceptor reactivity of the Knoevenagel product.[10][11][12][13][14]
-
Rationale: If the observed biological activity of your Knoevenagel product is significantly reduced in the presence of NAC, it strongly suggests that the activity is, at least in part, due to non-specific Michael addition reactions.
-
Implementation: In your biological assay (e.g., MTT assay, kinase assay), include an additional experimental group where the cells or enzymes are co-incubated with your Knoevenagel product and an excess of NAC.
Another important control is the synthesis and testing of an inactive structural analog . This analog should be as similar as possible to the active compound but lack the Michael acceptor functionality (e.g., by saturation of the double bond). If this inactive analog shows significantly reduced or no activity, it provides strong evidence that the α,β-unsaturated system is crucial for the observed biological effect.
Conclusion: The Hallmarks of a Trustworthy Study
In the competitive landscape of drug discovery, the credibility of your research hinges on the robustness of your experimental design. For Knoevenagel products, with their inherent reactivity and therapeutic promise, a comprehensive suite of control experiments is not just good practice—it is an absolute necessity. By incorporating the positive, negative, vehicle, and specialized controls outlined in this guide, you can confidently validate your findings, elucidate the true mechanism of action of your compounds, and contribute to the development of the next generation of therapeutics.
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Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. (2019-03-01). ACS Omega. Retrieved from [Link]
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A Researcher's Guide to the Statistical Analysis of In Vitro Data for Anticancer Compounds
Welcome to this in-depth guide on the statistical analysis of in vitro data for anticancer compounds. In the fast-paced world of cancer research and drug development, the ability to generate reliable, reproducible, and statistically sound data is paramount. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the underlying principles and statistical reasoning that underpin robust in vitro analysis. Our goal is to empower you to not only perform the experiments correctly but also to interpret the results with confidence and scientific rigor.
The journey from a promising compound to a potential therapeutic is long and fraught with challenges. The initial in vitro screening phase is a critical filter, where decisions to advance or abandon a compound are made based on experimental data. Flawed statistical analysis at this stage can lead to costly errors, either by pursuing ineffective compounds or by prematurely discarding promising candidates. This guide will provide a framework for designing rigorous experiments, accurately analyzing the resulting data, and transparently reporting your findings.
Chapter 1: The Blueprint for Reliability — Experimental Design and Data Pre-processing
Before a single data point is analyzed, the foundation for a meaningful result is laid in the experimental design. A well-designed experiment minimizes bias and accounts for variability, ensuring that any observed effects are truly attributable to the compound being tested.
The Indispensable Role of Controls
Controls are the bedrock of any valid biological experiment. They provide the baseline against which all other results are measured. For in vitro cytotoxicity assays, several types of controls are essential:
-
Negative (Vehicle) Control: This is often the most critical control. It consists of cells treated with the same vehicle (e.g., DMSO, PBS) used to dissolve the test compound, at the same final concentration. This control accounts for any effects of the solvent on cell viability.
-
Positive Control: A compound with a known and well-characterized cytotoxic effect on the cell line being used. This control confirms that the assay is working as expected and that the cells are responding to cytotoxic stimuli.
-
No-Cell Control (Medium Only): Wells containing only the culture medium and the assay reagents. This helps to determine the background signal of the assay, which should be subtracted from all other readings.[1]
Data Normalization: Creating a Common Scale
Raw data from in vitro assays (e.g., absorbance, fluorescence) are often not directly comparable between experiments or even between plates within the same experiment. Normalization is a crucial step that transforms the raw data onto a common scale, typically a percentage relative to the controls.[2][3][4][5]
The most common method for normalization in cytotoxicity assays is to set the average of the vehicle-treated cells (negative control) to 100% viability and the background (no-cell control) to 0% viability.[3][4][5]
Formula for Percent Viability:
Percent Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100
It is important to note that a second "re-normalization" may be necessary to ensure the data is suitable for curve fitting, especially when dealing with low benchmark responses.[2][4][5] This process often involves forcing the upper asymptote of the curve through 100% to generate more reliable data.[3]
Chapter 2: Quantifying Potency — Dose-Response Analysis and IC50 Determination
The central goal of many in vitro anticancer studies is to determine the potency of a compound, most commonly expressed as the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of a drug that is required to inhibit a biological process, such as cell growth, by 50%.[6][7][8]
The Dose-Response Curve
A dose-response curve graphically represents the relationship between the concentration of a drug and its effect.[9] In cancer research, this typically involves plotting cell viability (Y-axis) against a range of increasing drug concentrations (X-axis). To create a classic sigmoidal curve, the drug concentrations on the X-axis are usually log-transformed.[10]
Non-Linear Regression for IC50 Calculation
The relationship between drug concentration and cell viability is rarely linear. Therefore, non-linear regression is the preferred method for fitting a curve to the data and calculating the IC50. The most widely used model is the four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response model.[8][10][11]
The Four Parameters of the Logistic Model:
-
Top Plateau: The maximal response (ideally close to 100% viability).
-
Bottom Plateau: The minimal response (the maximum inhibition achieved).
-
Hill Slope (or slope factor): Describes the steepness of the curve. A slope of 1.0 is standard, while a steeper slope indicates a more abrupt response.
-
IC50: The concentration that elicits a response halfway between the top and bottom plateaus.
It's crucial to distinguish between "relative IC50" and "absolute IC50". The relative IC50 is derived directly from the 4PL model where the top and bottom plateaus may not be 100% and 0%. The absolute IC50, which is more comparable between different drugs, is calculated with the assumption of a 0% to 100% response range.[8]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing cell viability.[12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the anticancer compound. Include vehicle and positive controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Normalize the data and perform non-linear regression to determine the IC50 value.[13]
Visualization: Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 of an anticancer compound.
Chapter 3: Comparing Compounds — A Guide to Statistical Tests
Comparing Two Compounds
To determine if the IC50 values of two compounds are statistically different, the extra sum-of-squares F-test is the most appropriate method.[14][15][16][17] This test compares the goodness-of-fit of two nested models:
-
Model 1 (Null Hypothesis): A single curve is fitted to the data from both compounds, assuming they have the same IC50 value.
-
Model 2 (Alternative Hypothesis): Separate curves are fitted to the data for each compound, allowing for different IC50 values.
The F-test then determines whether the improvement in fit of the more complex model (Model 2) is statistically significant. A low p-value (typically < 0.05) suggests that the IC50 values are significantly different.[14]
Comparing Three or more Compounds
When comparing the potency of three or more compounds, a similar principle applies. You would perform a global non-linear regression analysis, fitting curves to all datasets simultaneously. An extension of the extra sum-of-squares F-test can then be used to test the null hypothesis that all compounds share a common IC50 value against the alternative that at least one is different. If the null hypothesis is rejected, post-hoc tests can be performed to identify which specific pairs of compounds differ significantly.
Data Presentation: Comparing Statistical Tests
| Scenario | Recommended Statistical Test | Purpose | Key Output |
| Comparing the potency (IC50) of two compounds | Extra Sum-of-Squares F-Test | To determine if the difference between two IC50 values is statistically significant. | P-value, F-ratio |
| Comparing the potency (IC50) of three or more compounds | Global Non-linear Regression with F-Test | To determine if there is a significant difference among the IC50 values of multiple compounds. | Overall P-value |
| Comparing cell viability at a single concentration between two groups | Unpaired t-test | To determine if the mean viability is different between two groups at a specific dose. | P-value, t-statistic |
| Comparing cell viability at a single concentration among three or more groups | One-Way ANOVA | To determine if there is a significant difference in mean viability among multiple groups at a specific dose. | P-value, F-statistic |
Visualization: Decision Tree for Statistical Test Selection
Caption: A decision tree to guide the selection of the appropriate statistical test.
Chapter 4: Ensuring Trustworthiness and Reporting Standards
The credibility of your research hinges on the transparency and completeness of your reporting. Adhering to established guidelines ensures that your work can be critically evaluated and reproduced by others.
The Importance of Replicates
-
Technical Replicates: Repeated measurements of the same sample. These account for variability in the assay itself (e.g., pipetting errors).
Reporting Your Data
When publishing your findings, it is crucial to provide a comprehensive description of your methods and results. This includes:
-
Cell Line Information: Source, authentication status, and culture conditions.
-
Assay Details: The specific viability assay used, incubation times, and reagent concentrations.[12]
-
Data Analysis: The software used, the specific non-linear regression model employed, and the method of data normalization.
-
Results: Report IC50 values with their 95% confidence intervals. When comparing compounds, report the exact p-value from the statistical test used.[8]
Following "minimum information" guidelines can help ensure that your experimental practices are described completely.[18]
Conclusion
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A Comparative Guide to the Cytotoxicity of Acrylic Acid Derivatives on Cancer Cell Lines
Introduction: The Therapeutic Potential of Acrylic Acid Derivatives in Oncology
In the landscape of modern medicinal chemistry, the acrylate moiety stands out as a privileged scaffold, demonstrating a remarkable versatility in biological activity.[1] Compounds bearing this functional group have shown a wide spectrum of actions, including anticancer, antioxidant, and anti-inflammatory properties.[1] Of particular interest to oncology researchers is the potent cytotoxic activity of acrylic acid derivatives against various cancer cell lines. These compounds often exert their anticancer effects by inducing apoptotic cell death and disrupting critical cellular processes like tubulin polymerization.[1]
This guide offers a comparative analysis of the cytotoxic effects of various acrylic acid derivatives on different cancer cell lines. We will delve into their mechanisms of action, present key experimental data, and provide detailed protocols for assessing their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this promising class of compounds.
Comparative Cytotoxicity: A Data-Driven Overview
The efficacy of a potential anticancer agent is quantitatively assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent compound. The following table summarizes the cytotoxic activity of several acrylic acid derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 4b | MDA-MB-231 | Breast Carcinoma | 3.24 ± 0.13 | Combretastatin A-4 (CA-4) | 1.27 ± 0.09 | [1][2] |
| Compound 5e | MDA-MB-231 | Breast Carcinoma | 4.06 | Combretastatin A-4 (CA-4) | 1.27 | [1] |
| Methyl Acrylate 6e | MCF-7 | Breast Carcinoma | 2.57 ± 0.16 | Combretastatin A-4 (CA-4) | Not specified | [3][4] |
| Compound 5b | MCF-7 | Breast Carcinoma | 5.12 | Combretastatin A-4 (CA-4) | Not specified | [3][4] |
| Compound 6f | MCF-7 | Breast Carcinoma | 3.26 | Combretastatin A-4 (CA-4) | Not specified | [3][4] |
| Compound 21 | A549 | Lung Adenocarcinoma | 5.42 | Cisplatin | 11.71 | [5] |
| Compound 22 | A549 | Lung Adenocarcinoma | 2.47 | Cisplatin | 11.71 | [5] |
| MHY791 | HCT116 (KRAS wt) | Colon Carcinoma | ~5 | Not specified | Not specified | [6] |
| MHY1036 | HCT116 (KRAS wt) | Colon Carcinoma | ~5 | Not specified | Not specified | [6] |
| THPPA | L1210 | Leukemia | 21-980 (range) | Not specified | Not specified | [7] |
Key Insights from the Data:
-
Potency: Several acrylic acid derivatives exhibit potent cytotoxic activity in the low micromolar range, comparable to or even exceeding that of established anticancer agents like Combretastatin A-4 and Cisplatin in specific cell lines.[1][5]
-
Selectivity: Notably, some derivatives show a degree of selectivity towards cancer cells over normal cells. For instance, compound 4b displayed a significantly higher IC50 value in normal MCF-10A breast cells (23.29 µM) compared to its potent activity against MDA-MB-231 breast cancer cells (3.24 µM), yielding a favorable selectivity index of 7.2.[1][8]
-
Cancer Type Specificity: The cytotoxic efficacy of these derivatives can vary across different cancer types, highlighting the importance of screening against a diverse panel of cell lines.
Mechanism of Action: Unraveling the Cellular Response
A significant body of evidence points to the inhibition of tubulin polymerization as a primary mechanism of action for many cytotoxic acrylic acid derivatives.[1][3] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for the formation of the mitotic spindle during cell division.[3] By interfering with microtubule dynamics, these compounds disrupt the cell cycle, leading to cell death.
Cell Cycle Arrest at the G2/M Phase
The disruption of the mitotic spindle by acrylic acid derivatives triggers a cell cycle checkpoint, leading to an arrest in the G2/M phase.[2][3] This prevents the cell from proceeding through mitosis and ultimately culminates in the activation of apoptotic pathways. For example, methyl acrylate ester 6e was shown to increase the percentage of MCF-7 cells in the G2/M phase from 8.20% in untreated cells to 29.96% following treatment.[3]
Induction of Apoptosis: The Programmed Cell Death Cascade
The sustained mitotic arrest induced by tubulin-inhibiting acrylic acid derivatives activates the intrinsic (mitochondrial) pathway of apoptosis.[3] This signaling cascade involves the following key events:
-
Modulation of Bcl-2 Family Proteins: The expression levels of pro-apoptotic proteins, such as Bax, are upregulated, while the expression of anti-apoptotic proteins, like Bcl-2, is downregulated.[3] This shift in the Bax/Bcl-2 ratio is a critical determinant of the cell's fate.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the formation of pores in the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. This typically involves the activation of initiator caspase-9, which then activates executioner caspases, such as caspase-3 and -7.[6]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.
The following diagram illustrates the signaling pathway from tubulin polymerization inhibition to the induction of apoptosis.
Caption: Workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide Assay for Apoptosis Detection
The Annexin V assay is a widely used method for detecting apoptosis by flow cytometry. [9][10] Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. [10] Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the acrylic acid derivative at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Methyl-2-thienyl)acrylic acid
Hazard Assessment and Waste Identification
Due to its chemical structure, 3-(3-Methyl-2-thienyl)acrylic acid should be handled as a hazardous substance. The acrylic acid moiety suggests corrosive properties, while the thiophene ring indicates potential for skin, eye, and respiratory irritation. All waste containing this compound, including unreacted material, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.
Key Hazard Considerations:
| Hazard Profile | Associated Risks | Rationale |
| Corrosivity | Can cause severe skin burns and eye damage. | A characteristic feature of acrylic acids.[1] |
| Irritation | May cause skin, eye, and respiratory irritation. | Based on the hazard classification of the similar compound, 3-(2-Thienyl)acrylic acid.[2] |
| Flammability | While the solid itself is not highly flammable, acrylic acids as a class can be combustible. | General property of acrylic acid derivatives.[1][3] |
| Reactivity | Potential for hazardous polymerization, especially if heated or contaminated. | A known risk associated with acrylic acid and its derivatives.[1] |
Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE to mitigate exposure risks.
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5]
Workflow for Proper Disposal of this compound
Caption: Workflow for the safe disposal of this compound.
Detailed Steps:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unreacted this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in a solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams. According to NIH guidelines, aqueous wastes should not be mixed with organic solvents.[6]
-
Contaminated PPE: Dispose of used gloves, disposable lab coats, and any other contaminated PPE in a designated hazardous waste bag.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Include the date when the waste was first added to the container.[6]
-
-
Storage:
-
Securely seal all waste containers to prevent leaks or spills. Makeshift lids like plastic wrap or aluminum foil are not acceptable.[5]
-
Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area. Do not store waste containers in hallways or other public locations.[6]
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions. For instance, do not store acids with bases, or oxidizers with flammable materials.[6]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
All hazardous waste must be disposed of in accordance with local, state, and federal regulations.[7]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Response Protocol
Caption: Step-by-step protocol for managing a spill of this compound.
Detailed Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Personal Protection: If trained and equipped to handle the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.[8]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Disposal: Dispose of all contaminated materials through your institution's hazardous waste program.
Waste Minimization: A Proactive Approach
The most effective disposal procedure is to minimize waste generation in the first place.
-
Prudent Purchasing: Order only the quantity of chemical required for your experiments.
-
Scale Down Experiments: When feasible, reduce the scale of your experiments to generate smaller volumes of waste.
-
Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
-
National Institutes of Health (NIH) Waste Disposal Guide 2022 . (2022). National Institutes of Health. [Link]
-
NIH Waste Disposal Guide . (Date not specified). National Institutes of Health. [Link]
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Hazardous Waste & Disposal Considerations . (Date not specified). American Chemical Society. [Link]
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Acrylic acid - Hazardous Substance Fact Sheet . (Date not specified). New Jersey Department of Health. [Link]
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Laboratory Guide for Managing Chemical Waste . (Date not specified). Vanderbilt University Medical Center. [Link]
-
Guide for Chemical Spill Response . (1995). American Chemical Society. [Link]
-
Safety Data Sheet - Glacial Acrylic Acid . (2022). [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Methyl-2-thienyl)acrylic acid
For Researchers, Scientists, and Drug Development Professionals
Handling 3-(3-Methyl-2-thienyl)acrylic acid requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe laboratory environment.
Understanding the Risks
While specific toxicity data for this compound is limited, its structural components—a thiophene ring and an acrylic acid moiety—suggest potential hazards that must be addressed. Acrylic acid is known to be corrosive and can cause severe skin burns and eye damage.[1][2] Thiophene and its derivatives can also be irritating to the skin, eyes, and respiratory system.[3] Therefore, a comprehensive approach to personal protection is mandatory.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific PPE | Material/Standard | Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | ANSI Z87.1-2003 or EN166 | Protects against splashes, sprays, and dust.[4] A face shield must be worn over goggles when there is a significant splash risk.[4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a barrier against skin contact. Double gloving is recommended for compounds with unknown toxicity.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | Nomex or equivalent | Protects against chemical splashes and potential fire hazards.[4] Must be fully buttoned with sleeves down. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Necessary if there is a risk of inhaling dust, particularly when handling the powder outside of a certified chemical fume hood.[4] |
| Foot Protection | Closed-toe Shoes | --- | Prevents injuries from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical for minimizing risk during the handling and use of this compound.
1. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to mitigate inhalation risks.[5]
-
Designated Area: Establish a specific area within the fume hood for the experiment to contain any potential spills.[5]
-
Pre-Experiment Checklist: Ensure all necessary equipment and reagents are readily available to minimize the time spent handling the chemical.[5]
2. Weighing and Transfer:
-
Location: Weigh the solid this compound in a tared container inside the chemical fume hood.[5]
-
Static Control: Use non-sparking tools and anti-static clothing to prevent ignition of flammable vapors.[6][7]
3. During the Experiment:
-
Constant Monitoring: Continuously observe the reaction for any unexpected changes.
-
Sash Position: Keep the fume hood sash at the lowest possible height while working.[5]
4. Post-Experiment:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical.[5]
-
Labeling and Storage: Properly label and store any resulting mixtures or products.[5] Store in a cool, dry, and well-ventilated area away from heat and ignition sources.[8][9]
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water.[7] Seek immediate medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.[7][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.
-
Ingestion: Rinse mouth.[7] Do NOT induce vomiting.[7] Seek immediate medical attention.
-
Spills: Evacuate the area and remove all ignition sources.[11][12] Absorb the spill with a non-combustible material like sand or earth and place it in a sealed container for disposal.[13] Do not wash into the sewer system.[10]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Disposal: All waste must be disposed of as hazardous waste in accordance with federal, state, and local regulations.[10] Contact your institution's environmental health and safety department for specific disposal procedures.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
